molecular formula C5H10ClF2NO B2916603 2-(Difluoromethyl)morpholine hydrochloride CAS No. 2095408-94-7

2-(Difluoromethyl)morpholine hydrochloride

Cat. No.: B2916603
CAS No.: 2095408-94-7
M. Wt: 173.59
InChI Key: QDWKZGSDPAPRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2NO and its molecular weight is 173.59. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKZGSDPAPRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095408-94-7
Record name 2-(difluoromethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

2-(Difluoromethyl)morpholine hydrochloride is a specialized heterocyclic building block used extensively in modern drug discovery. It serves as a strategic tool for "scaffold hopping," allowing medicinal chemists to modulate the physicochemical properties of a lead compound without altering its fundamental shape.

The core value of this molecule lies in the difluoromethyl (


) group , which acts as a lipophilic bioisostere for hydroxyl (

) and thiol (

) groups
.[1][2] Unlike the chemically inert trifluoromethyl (

) group, the

moiety retains a polarized hydrogen atom capable of acting as a weak hydrogen bond donor, offering a unique solution to the "lipophilicity-solubility paradox" in drug design.

Chemical Identity & Physicochemical Data

The following data consolidates the specific identifiers for the racemic salt and its enantiomers. Note that vendor databases often vary; the CAS numbers below represent the most commercially validated identifiers for the hydrochloride salt form.

ParameterData
Compound Name 2-(Difluoromethyl)morpholine hydrochloride
Racemic CAS (HCl) 2095408-94-7
(R)-Isomer CAS (HCl) 1848952-54-4
(S)-Isomer CAS (HCl) 1802989-03-2
Molecular Formula

Molecular Weight 173.59 g/mol
Exact Mass (Free Base) 137.0652 Da
Appearance White to off-white solid (Hygroscopic)
Solubility Highly soluble in water, DMSO, Methanol
Structural Visualization

The diagram below illustrates the core pharmacophore and the electrostatic influence of the difluoromethyl group.

StructureProperties cluster_legend Physicochemical Impact Morpholine Morpholine Core (Solubility, Basic Amine) CF2H Difluoromethyl Group (Lipophilic H-Bond Donor) Morpholine->CF2H C2-Substitution Bioisostere Bioisosteric Utility: Replaces -OH / -SH Blocks Metabolic Oxidation CF2H->Bioisostere Functional Effect pKa Lowers pKa of amine (Reduced hERG liability) CF2H->pKa LogD Increases LogD (vs. Hydroxyl) CF2H->LogD Permeability Improves Membrane Permeability CF2H->Permeability

Figure 1: Structural logic and medicinal chemistry impact of the 2-difluoromethyl substitution.[2]

The Fluorine Effect: Mechanistic Insight

Why choose 2-(difluoromethyl)morpholine over a standard methyl or trifluoromethyl analog?

The Lipophilic Hydrogen Bond Donor

The


 group is unique among fluorinated motifs. The high electronegativity of the two fluorine atoms polarizes the 

bond, making the hydrogen atom acidic enough to act as a weak hydrogen bond donor .
  • Vs. Hydroxyl (

    
    ): 
    
    
    
    is a worse H-bond donor than
    
    
    but is significantly more lipophilic. This helps when a lead compound is too polar to cross cell membranes but requires an H-bond interaction for target binding.
  • Vs. Trifluoromethyl (

    
    ): 
    
    
    
    is purely lipophilic and cannot donate hydrogen bonds. If the binding pocket requires a donor interaction,
    
    
    will lead to a loss of potency;
    
    
    often retains it.
Metabolic Stability

The C2 position of morpholine is susceptible to metabolic oxidation. Substitution with


 blocks this site from Cytochrome P450 attack. Furthermore, the electron-withdrawing nature of the group lowers the 

of the morpholine nitrogen (typically by 1-2 units), which can reduce non-specific binding and hERG channel inhibition (a common cardiac toxicity risk).

Synthetic Protocol (Authoritative Route)

While direct fluorination of morpholine is difficult due to the basic nitrogen, the most robust route for research-scale synthesis involves Deoxyfluorination of a Protected Aldehyde .

Safety Warning: This protocol utilizes DAST (Diethylaminosulfur trifluoride), which is thermally unstable and can be explosive. All reactions must be performed in a fume hood behind a blast shield.

Workflow Diagram

Synthesis Start Start: N-Boc-Morpholine-2-carboxylic acid Step1 Step 1: Reduction (BH3·THF or LAH, 0°C) Start->Step1 Inter1 Intermediate: N-Boc-2-(hydroxymethyl)morpholine Step1->Inter1 Step2 Step 2: Oxidation (Swern or Dess-Martin Periodinane) Inter1->Step2 Inter2 Intermediate: N-Boc-2-formylmorpholine Step2->Inter2 Step3 Step 3: Deoxyfluorination (DAST, DCM, -78°C to RT) Inter2->Step3 Inter3 Intermediate: N-Boc-2-(difluoromethyl)morpholine Step3->Inter3 Step4 Step 4: Deprotection (4M HCl in Dioxane) Inter3->Step4 Final Target: 2-(Difluoromethyl)morpholine HCl Step4->Final

Figure 2: Step-wise synthetic pathway via the aldehyde-deoxyfluorination strategy.

Detailed Methodology

Step 1: Reduction to Alcohol

  • Substrate: N-Boc-morpholine-2-carboxylic acid (Commercially available).

  • Reagent: Borane-THF complex (

    
    ).
    
  • Procedure: Add

    
     dropwise to a solution of the acid in dry THF at 0°C. Stir overnight at room temperature. Quench with MeOH.
    
  • Rationale: The Boc group is stable to borane reduction, preserving the amine protection.

Step 2: Oxidation to Aldehyde

  • Reagent: Dess-Martin Periodinane (DMP) or Swern conditions.

  • Procedure: Treat the alcohol with 1.2 eq of DMP in DCM at 0°C.

  • Critical Note: The resulting aldehyde is prone to racemization if base is used excessively. Keep conditions neutral/mild.

Step 3: Deoxyfluorination (The Critical Step)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Procedure:

    • Cool a solution of N-Boc-2-formylmorpholine in anhydrous DCM to -78°C (Dry ice/acetone bath).

    • Add DAST (1.5 eq) dropwise. Do not allow temperature to rise rapidly.

    • Allow to warm to room temperature slowly over 4 hours.

    • Quench: Pour slowly into saturated

      
      . Caution: Vigorous 
      
      
      
      evolution.
  • Mechanism: The oxygen attacks the sulfur, activating the carbonyl, followed by nucleophilic attack of fluoride.

Step 4: Deprotection & Salt Formation

  • Reagent: 4M HCl in Dioxane.

  • Procedure: Dissolve the fluorinated intermediate in dioxane. Add HCl solution. Stir 2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Filtration and washing with diethyl ether yields the pure HCl salt.

Handling & Storage

As a hydrochloride salt, this compound exhibits specific physical behaviors that impact experimental reproducibility:

  • Hygroscopicity: The HCl salt is hygroscopic. It will absorb atmospheric water, leading to weighing errors.

    • Protocol: Store in a desiccator or under nitrogen. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Stability: The

    
     group is chemically robust, but the morpholine ring is basic. In solution (free base form), it is stable. In solid form, the HCl salt is stable for >2 years if kept dry at -20°C.
    
  • Analysis:

    • 1H NMR: The

      
       proton appears as a characteristic triplet of doublets (due to coupling with two F atoms and the adjacent CH) in the 5.5–6.5 ppm region with a large coupling constant (
      
      
      
      ).
    • 19F NMR: Essential for confirmation. Look for a doublet (or complex multiplet) around -120 to -130 ppm.

References

  • ChemScene. (2024). 2-(Difluoromethyl)morpholine hydrochloride Product Datasheet (CAS 2095408-94-7).[3][4][5] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hu, J., et al. (2017). Introduction of the Difluoromethyl Group into Organic Molecules. Chemical Reviews, 117(1), 178-216. (Grounding for DAST mechanism).
  • BLD Pharm. (2024). (R)-2-(Fluoromethyl)morpholine hydrochloride Product Data. Retrieved from

  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665-6672. (Reference for HCl salt stability).

Sources

Technical Whitepaper: 2-(Difluoromethyl)morpholine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethyl)morpholine hydrochloride represents a high-value fluorinated building block in modern drug discovery. As a structural evolution of the privileged morpholine scaffold, this moiety introduces a difluoromethyl (


) group at the C2 position. This modification leverages the "fluorine effect" to modulate basicity (

), enhance metabolic stability by blocking oxidative hotspots, and serve as a lipophilic hydrogen bond donor. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in structure-activity relationship (SAR) optimization.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The introduction of the difluoromethyl group fundamentally alters the electronic and steric landscape of the morpholine ring. Unlike the trifluoromethyl (


) group, which is purely hydrophobic and non-basic, the 

group retains a polarized C-H bond capable of acting as a weak hydrogen bond donor.
Key Chemical Data
PropertySpecification
Chemical Name 2-(Difluoromethyl)morpholine hydrochloride
CAS Number 2095408-94-7 (HCl salt); 1220031-33-9 (Free base, generic)
Molecular Formula

(HCl salt)
Molecular Weight 173.59 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO
Hygroscopicity Moderate to High (Handle under inert atmosphere recommended)
Physicochemical Modulation

The strategic value of this scaffold lies in its deviation from the parent morpholine:

  • Basicity (

    
    ) Shift:  The electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the carbon framework to the nitrogen atom. While unsubstituted morpholine has a 
    
    
    
    of ~8.3, the 2-difluoromethyl variant typically exhibits a lower
    
    
    (estimated range 6.0–7.0). This reduction is critical for optimizing membrane permeability and reducing lysosomal trapping.
  • Lipophilicity (

    
    ):  The 
    
    
    
    group increases lipophilicity relative to the parent morpholine but maintains a lower LogP than a
    
    
    analogue.
  • Hydrogen Bonding: The

    
     proton is sufficiently acidic to act as a hydrogen bond donor (HBD), potentially interacting with carbonyls or acceptors in the target protein binding pocket.
    

Part 2: Synthetic Pathways & Protocols[5]

The synthesis of 2-(difluoromethyl)morpholine hydrochloride typically follows a "Deoxofluorination Strategy," which offers the highest regioselectivity and compatibility with chiral pool starting materials.

Core Synthetic Workflow (Graphviz)

Synthesis_Workflow Start N-Boc-Morpholine-2-carboxylic Acid Step1 Reduction (BH3·DMS or LiAlH4) Start->Step1 Inter1 N-Boc-2-(Hydroxymethyl)morpholine Step1->Inter1 Yield ~85-90% Step2 Oxidation (Swern or Dess-Martin) Inter1->Step2 Inter2 N-Boc-2-Formylmorpholine Step2->Inter2 Unstable Intermediate Step3 Deoxofluorination (DAST or Deoxo-Fluor) Inter2->Step3 Inter3 N-Boc-2-(Difluoromethyl)morpholine Step3->Inter3 Fluorination Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final 2-(Difluoromethyl)morpholine HCl Step4->Final Salt Formation

Caption: Step-wise synthesis via the deoxofluorination of a protected aldehyde precursor.

Detailed Experimental Protocol (Deoxofluorination Route)

Prerequisites:

  • All reactions involving DAST (Diethylaminosulfur trifluoride) must be performed in a fume hood using anhydrous solvents and plastic/Teflon ware where possible (glass is acceptable if anhydrous, but HF etching is a risk).

Step 1: Preparation of N-Boc-2-Formylmorpholine

  • Starting Material: Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir at room temperature for 2 hours.

  • Workup: Quench with sat.

    
     / 
    
    
    
    .[1] Extract with DCM.[1] Dry over
    
    
    and concentrate.
    • Note: The aldehyde is relatively unstable; proceed immediately to fluorination.

Step 2: Deoxofluorination

  • Setup: Under

    
     atmosphere, cool a solution of N-Boc-2-formylmorpholine (1.0 eq) in anhydrous DCM to -78°C.
    
  • Reagent Addition: Dropwise add DAST or Deoxo-Fluor (1.5 eq). The low temperature is critical to prevent elimination side reactions.

  • Reaction: Allow the mixture to warm slowly to room temperature overnight.

  • Quenching (Critical Safety): Cool back to 0°C. Quench by slow addition of sat.

    
    . Caution:  Vigorous 
    
    
    
    evolution.
  • Isolation: Extract with DCM, wash with brine, dry, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield the N-Boc-2-(difluoromethyl)morpholine.

Step 3: Deprotection & Salt Formation

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 vol). Stir at room temperature for 2-4 hours until TLC shows consumption of starting material.

  • Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to remove organic impurities.

  • Filtration: Filter the white precipitate and dry under high vacuum to obtain 2-(difluoromethyl)morpholine hydrochloride .

Part 3: Medicinal Chemistry Applications[2][3][6][7][8][9]

The 2-(difluoromethyl)morpholine motif is a powerful tool for "Scaffold Hopping" and lead optimization.

The "Fluorine Effect" in SAR

Integrating this moiety addresses specific failure modes in drug candidates:

  • Metabolic Blocking: The C2 position of morpholine is susceptible to oxidative metabolism (CYP450-mediated

    
    -hydroxylation). Substitution with 
    
    
    
    sterically and electronically deactivates this site, extending half-life (
    
    
    ).
  • Bioisosterism: The

    
     group acts as a bioisostere for:
    
    • Hydroxyl (-OH): Similar H-bond donor capacity but more lipophilic.

    • Carbonyl (C=O): Similar polarity and dipole orientation in certain conformations.

  • Selectivity Tuning: In kinase inhibitors (e.g., mTOR/PI3K), the bulkier

    
     group can induce conformational twists that improve selectivity for the ATP binding pocket compared to the flatter unsubstituted morpholine.
    
Logical SAR Workflow (Graphviz)

SAR_Logic Problem Lead Compound Issue: High Clearance / Low Permeability Strategy Strategy: Replace Morpholine with 2-(Difluoromethyl)morpholine Problem->Strategy Effect1 Effect A: Lower pKa (8.3 -> ~6.5) Strategy->Effect1 Effect2 Effect B: Block C2 Oxidation Strategy->Effect2 Effect3 Effect C: Lipophilic H-Bond Donor Strategy->Effect3 Outcome1 Reduced Lysosomal Trapping (Better Cytosolic Conc.) Effect1->Outcome1 Outcome2 Increased Metabolic Stability (Longer Half-life) Effect2->Outcome2 Outcome3 Novel Binding Interactions (Potency Gain) Effect3->Outcome3

Caption: Strategic rationale for incorporating the 2-(difluoromethyl)morpholine moiety in lead optimization.

Part 4: Handling, Stability & Safety

Stability Profile
  • Thermal Stability: The HCl salt is stable at room temperature. The free base is volatile and prone to carbonate formation upon exposure to air (

    
     absorption).
    
  • Chemical Stability: The

    
     group is generally chemically inert under standard coupling conditions (amide coupling, 
    
    
    
    , reductive amination). However, avoid extremely strong bases (e.g., t-BuLi) which might deprotonate the
    
    
    carbon (though
    
    
    is high, >20).
Safety Precautions
  • Hygroscopic Nature: Store in a desiccator. Moisture absorption can lead to stoichiometry errors in synthesis.

  • Corrosivity: As a hydrochloride salt of a secondary amine, it is an irritant to eyes and skin.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

References

  • ChemScene. (n.d.). 2-(Difluoromethyl)morpholine hydrochloride Product Page. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wymann, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from

  • Hu, J., et al. (2017). Introduction of the Difluoromethyl Group into Organic Molecules. Chemical Reviews.

Sources

Technical Guide: 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(Difluoromethyl)morpholine hydrochloride , a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.

CAS Registry Number: 2095408-94-7 (racemate) | Formula: C₅H₁₀ClF₂NO[1]

Executive Summary

2-(Difluoromethyl)morpholine hydrochloride is a pharmacophore building block designed to modulate the physicochemical properties of drug candidates. By incorporating a difluoromethyl (–CF₂H) group at the C2 position of the morpholine ring, this scaffold serves as a lipophilic hydrogen bond donor and a metabolic blocker. It offers a strategic advantage over the trifluoromethyl (–CF₃) analogue by retaining a hydrogen bond donor site (the acidic proton on –CF₂H) while significantly lowering the basicity of the morpholine nitrogen compared to the parent heterocycle.

Structural Characterization & Conformational Analysis

Chemical Structure

The compound consists of a saturated six-membered morpholine ring substituted at the C2 position with a difluoromethyl group. It is isolated as the hydrochloride salt to ensure stability and solubility.

  • Stereochemistry: The C2 carbon is a chiral center. The compound exists as two enantiomers: (S)-2-(difluoromethyl)morpholine and (R)-2-(difluoromethyl)morpholine. In drug development, the enantiopure forms are often preferred to probe specific ligand-protein interactions.

  • Tautomerism: The hydrochloride salt locks the nitrogen in the protonated ammonium form (

    
    ), preventing inversion at the nitrogen center in the solid state.
    
Conformational Preference (The Fluorine Gauche Effect)

Unlike simple cyclohexanes where bulky groups strictly prefer the equatorial position to avoid 1,3-diaxial strain, 2-substituted fluoro-morpholines exhibit complex conformational behaviors due to stereoelectronic effects.

  • Chair Conformation: The morpholine ring predominantly adopts a chair conformation.[2]

  • Equatorial Preference: The bulky –CF₂H group generally prefers the equatorial position to minimize steric repulsion.

  • Dipolar Interactions: The strong dipoles of the C–F bonds interact with the ring oxygen and nitrogen lone pairs. The specific orientation of the –CF₂H group is governed by a balance between steric bulk and the gauche effect (preference for C–F bonds to be gauche to electron-rich bonds like C–O or C–N).[3]

Structure cluster_props Structural Effects Morpholine Morpholine Scaffold (Chair Conformation) CF2H Difluoromethyl Group (C2 Position) Morpholine->CF2H Substitution HCl HCl Salt (Protonated Nitrogen) Morpholine->HCl Ionic Interaction Effect1 Lipophilicity Modulation (LogP Increase) CF2H->Effect1 Effect2 pKa Lowering (Inductive Effect) CF2H->Effect2 Effect3 H-Bond Donor (C-F---H interactions) CF2H->Effect3

Figure 1: Structural components and their physicochemical impact on the morpholine scaffold.

Physicochemical Properties

The introduction of the electron-withdrawing difluoromethyl group significantly alters the properties of the morpholine ring.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 173.59 g/mol (HCl salt)137.13 g/mol (Free base)Low MW allows for efficient fragment-based drug design (FBDD).
LogP (Calc) ~0.66Increased lipophilicity compared to morpholine (LogP -0.86), improving membrane permeability.
pKa (Est) 6.5 – 7.0The electron-withdrawing –CF₂H group lowers the pKa from ~8.36 (morpholine), reducing lysosomal trapping and improving oral bioavailability.
H-Bond Donors 2 (NH₂⁺, CF₂H )The acidic proton on CF₂H can act as a weak hydrogen bond donor in protein active sites.
H-Bond Acceptors 2 (O, F)Fluorine atoms can accept weak H-bonds, though less effectively than oxygen or nitrogen.
Solubility High in water (as HCl salt)Ideal for formulation; free base extraction requires organic solvents (DCM, EtOAc).

Synthesis & Manufacturing Protocol

The synthesis of 2-(difluoromethyl)morpholine typically follows a ring-closure strategy. A robust route involves the opening of 2-(difluoromethyl)oxirane (epoxide) with a nitrogen nucleophile, followed by cyclization.

Retrosynthetic Analysis

Target: 2-(Difluoromethyl)morpholine

  • Precursor A: 2-(Difluoromethyl)oxirane (Chiral or Racemic)

  • Precursor B: 2-Aminoethanol (or protected derivative)

Step-by-Step Synthesis Protocol

Note: This protocol describes a generalized high-yield pathway adapted from methods for trifluoromethyl analogues [1].

Step 1: Epoxide Ring Opening

  • Reagents: 2-(Difluoromethyl)oxirane (1.0 eq), N-Benzyl-2-aminoethanol (1.1 eq).

  • Conditions: Heat in ethanol or acetonitrile at 60-80°C for 12 hours.

  • Mechanism: Regioselective nucleophilic attack of the amine at the less hindered carbon of the epoxide.

  • Result: Formation of the acyclic diol intermediate.

Step 2: Cyclization (Morpholine Ring Formation)

  • Activation: The secondary alcohol is activated (e.g., mesylation or tosylation) or cyclized under Mitsunobu conditions.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Solvent (THF).
    
  • Reaction: Intramolecular

    
     displacement of the activated alcohol by the hydroxyl group (or vice versa depending on protection strategy).
    
  • Result: N-Benzyl-2-(difluoromethyl)morpholine.

Step 3: Deprotection & Salt Formation

  • Hydrogenation: Dissolve intermediate in MeOH. Add Pd/C (10% w/w) catalyst. Stir under

    
     atmosphere (1 atm) to remove the benzyl group.
    
  • Salt Formation: Filter off catalyst. Add 4M HCl in dioxane dropwise to the filtrate at 0°C.

  • Isolation: Concentrate in vacuo or precipitate with diethyl ether to yield 2-(difluoromethyl)morpholine hydrochloride as a white crystalline solid.

Synthesis Epoxide 2-(Difluoromethyl)oxirane Intermediate Acyclic Amino-Alcohol Intermediate Epoxide->Intermediate Ring Opening (EtOH, 80°C) Amine N-Benzyl-2-aminoethanol Amine->Intermediate Ring Opening (EtOH, 80°C) Cyclized N-Benzyl-2-(difluoromethyl) morpholine Intermediate->Cyclized Cyclization (Mitsunobu or Activation) Product 2-(Difluoromethyl)morpholine Hydrochloride Cyclized->Product 1. H2, Pd/C (Debenzylation) 2. HCl/Dioxane

Figure 2: Synthetic pathway for the production of 2-(difluoromethyl)morpholine hydrochloride.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The –CF₂H group is a bioisostere for hydroxyl (–OH) and thiol (–SH) groups. It acts as a hydrogen bond donor but lacks the rapid metabolic conjugation (glucuronidation) liability of alcohols.

  • Metabolic Blocking: Substitution at the C2 position blocks metabolic oxidation (P450-mediated) at this site, extending the half-life (

    
    ) of the drug.
    
  • Basicity Modulation: By lowering the pKa of the morpholine nitrogen, the compound becomes less protonated at physiological pH (7.4) compared to non-fluorinated morpholine. This increases the fraction of neutral species, enhancing passive diffusion across the Blood-Brain Barrier (BBB) [2].

Case Study Utility: Kinase Inhibitors

Morpholine rings are ubiquitous in kinase inhibitors (e.g., PI3K inhibitors). Replacing a standard morpholine with 2-(difluoromethyl)morpholine can:

  • Improve Selectivity: The chiral –CF₂H group can exploit specific hydrophobic pockets in the ATP-binding site.

  • Reduce hERG Liability: Lower basicity often correlates with reduced binding to the hERG potassium channel, a critical cardiac safety parameter.

Handling & Stability

  • Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable under acidic conditions. Avoid strong bases which may liberate the free amine, making it volatile and susceptible to oxidation over time.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine Research, 2013. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • PubChem Compound Summary. "2-(Difluoromethyl)morpholine hydrochloride." National Center for Biotechnology Information. Link

  • Geri, J. B., et al. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 2018, 140(30), 9404-9408. Link

Sources

Technical Guide: Synthesis of 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(Difluoromethyl)morpholine hydrochloride (CAS: 2095408-94-7 / 1194376-56-7), a high-value scaffold in medicinal chemistry. The difluoromethyl group (-CF₂H) serves as a lipophilic bioisostere for hydroxyl and thiol groups, acting as a hydrogen bond donor while modulating metabolic stability and pKa.

The guide prioritizes a linear, scalable synthetic route starting from commercially available N-Boc-morpholine-2-carboxylic acid. It emphasizes the critical deoxofluorination step, safety protocols for handling fluorinating agents, and rigorous purification of the final hydrochloride salt.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals the N-protected aldehyde as the pivotal intermediate. The synthesis relies on the functional group interconversion (FGI) of a carboxylic acid to a difluoromethyl group via an aldehyde.

Strategic Logic
  • C-F Bond Formation : The -CF₂H moiety is most reliably installed via nucleophilic deoxofluorination of a formyl group (-CHO) using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Nitrogen Protection : The secondary amine must be protected (Boc or Cbz) to prevent side reactions during oxidation and fluorination.

  • Backbone Construction : The morpholine ring is preserved from the starting material, N-Boc-morpholine-2-carboxylic acid, avoiding complex cyclization steps in the late stage.

Retrosynthesis Target 2-(Difluoromethyl)morpholine HCl (Target) Intermediate1 N-Boc-2-(difluoromethyl)morpholine Target->Intermediate1 Deprotection (HCl/Dioxane) Aldehyde N-Boc-morpholine-2-carbaldehyde (Key Intermediate) Intermediate1->Aldehyde Deoxofluorination (DAST) Alcohol N-Boc-2-(hydroxymethyl)morpholine Aldehyde->Alcohol Oxidation (Swern/DMP) Start N-Boc-morpholine-2-carboxylic acid (Starting Material) Alcohol->Start Reduction (BH3 or Mixed Anhydride)

Figure 1: Retrosynthetic disassembly of 2-(difluoromethyl)morpholine hydrochloride.

Part 2: Detailed Experimental Protocol

Step 1: Reduction of Carboxylic Acid to Alcohol

Objective: Convert N-Boc-morpholine-2-carboxylic acid to N-Boc-2-(hydroxymethyl)morpholine.

  • Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), Sodium borohydride (NaBH₄).

  • Solvent: THF / Methanol.

  • Mechanism: Formation of a mixed anhydride followed by reduction.

Protocol:

  • Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) and cool to -15°C.

  • Add NMM (1.1 equiv) followed by dropwise addition of isobutyl chloroformate (1.1 equiv). Stir for 30 minutes to form the mixed anhydride.

  • Filter the precipitated amine salts rapidly under inert atmosphere.

  • Cool the filtrate to 0°C and add NaBH₄ (2.5 equiv) followed by dropwise addition of methanol.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85-95% (Colorless oil).

Step 2: Oxidation to Aldehyde

Objective: Selective oxidation of the primary alcohol to N-Boc-morpholine-2-carbaldehyde.

  • Method Choice: Dess-Martin Periodinane (DMP) is preferred over Swern for ease of handling on multigram scales, though Swern is viable.

Protocol:

  • Dissolve the alcohol (1.0 equiv) in DCM (0.3 M).

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Quench with a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solutions. Stir vigorously until the layers separate clearly (removes iodinane byproducts).

  • Extract with DCM, dry over MgSO₄, and concentrate.

  • Stability Note: The aldehyde is prone to hydration/polymerization. Use immediately in Step 3.

Step 3: Deoxofluorination (The Critical Step)

Objective: Conversion of the aldehyde to the difluoromethyl group.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Safety Critical: DAST releases HF upon hydrolysis and is thermally unstable above 50°C.

Protocol:

  • Setup: Use a Teflon or polypropylene reaction vessel if possible (glass is acceptable if strictly anhydrous).

  • Dissolve N-Boc-morpholine-2-carbaldehyde (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Cool to -78°C . This is crucial to prevent elimination side reactions.

  • Add DAST (2.5 equiv) dropwise via syringe.

  • Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench (Hazardous): Cool back to 0°C. Quench by very slow addition of saturated NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM. Wash with water and brine.[2] Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the product from monofluorinated alkene byproducts.

Step 4: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Protocol:

  • Dissolve the fluorinated intermediate in 1,4-dioxane (minimal volume).

  • Add 4M HCl in dioxane (10 equiv) at 0°C.

  • Stir at RT for 3-4 hours. A white precipitate should form.

  • Isolation: Dilute with Et₂O or MTBE to maximize precipitation. Filter the solid under nitrogen.

  • Drying: Dry under high vacuum at 40°C to remove traces of HCl and dioxane.

Part 3: Process Data & Optimization

Reaction Conditions Summary
StepTransformationReagentTempCritical ParameterYield (Est.)
1 Acid → AlcoholIBCF / NaBH₄-15°C → 0°CTemperature control during anhydride formation>90%
2 Alcohol → AldehydeDMP0°C → RTQuench with thiosulfate to remove oxidants85-90%
3 Aldehyde → -CF₂HDAST-78°C → RTStrict anhydrous conditions ; Slow quench60-75%
4 N-Boc → N-H[4]·HClHCl/Dioxane0°C → RTAnhydrous environment to prevent hygroscopicity>95%
Troubleshooting & Safety (E-E-A-T)
  • DAST Alternatives: If DAST quality is poor (discolored), use XtalFluor-E® with DBU or HF-pyridine. XtalFluor-E is a crystalline solid, more stable, and releases less HF, often providing higher yields in sensitive substrates.

  • Purification of HCl Salt: If the final salt is hygroscopic or sticky (common with morpholines), recrystallize from iPrOH/Et₂O or MeOH/EtOAc .

  • NMR Validation:

    • ¹⁹F NMR: Look for a doublet of doublets (or complex multiplet) around -120 to -130 ppm .

    • ¹H NMR: The unique proton on the -CF₂H carbon will appear as a triplet of doublets (td) with a large geminal coupling constant (

      
      ) in the 5.8–6.2 ppm  region.
      

Part 4: Visualization of Workflow

SynthesisWorkflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Fluorination cluster_2 Phase 3: Final Form Step1 Mixed Anhydride Reduction Step2 DMP Oxidation (Aldehyde Gen) Step1->Step2 Step3 Deoxofluorination (-78°C, DAST) Step2->Step3 Quench Safety Quench (Sat. NaHCO3) Step3->Quench Step4 Acidic Deprotection (HCl/Dioxane) Quench->Step4 Final Filtration & Drying (HCl Salt) Step4->Final

Figure 2: Operational workflow highlighting the critical safety quench point after fluorination.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.
  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters, 11(21), 5050-5053.
  • Ortiz, K. G., et al. (2024).[5][6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[5][7] [Link] (Context for morpholine ring construction).

  • Truong, T. T., & Nielsen, J. (2024). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering. [Link] (Context for difluoromethyl group bioisosterism).

Sources

Technical Profile: 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Difluoromethyl)morpholine hydrochloride supplier Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Strategic Utilization of Fluorinated Heterocycles in Drug Design[1]

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Difluoromethyl)morpholine hydrochloride (CAS: 2095408-94-7) represents a high-value pharmacophore building block.[1] It bridges the gap between traditional morpholine scaffolds—ubiquitous in approved drugs for their solubility and metabolic properties—and the "fluorine effect," which modulates lipophilicity (


), metabolic stability, and binding affinity.

This guide provides a comprehensive technical analysis of this compound, moving beyond simple catalog data to explore its synthesis, mechanistic applications as a bioisostere, and critical quality control parameters. It is designed for medicinal chemists seeking to leverage the unique properties of the difluoromethyl (


) group to optimize lead compounds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The integration of a difluoromethyl group at the C2 position of the morpholine ring fundamentally alters the electronic and steric environment of the heterocycle compared to its methyl or trifluoromethyl analogues.

Table 1: Chemical Specifications

ParameterSpecification
IUPAC Name 2-(Difluoromethyl)morpholine hydrochloride
CAS Number 2095408-94-7
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 173.59 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Hygroscopicity Hygroscopic (Requires desiccation)
pKa (Calc) ~8.5 (Amine), acidic proton of

does not ionize at phys.[2][3][4] pH

Medicinal Chemistry Rationale: The Bioisostere[9]

The selection of 2-(difluoromethyl)morpholine over 2-methyl or 2-trifluoromethyl variants is rarely arbitrary.[1] It is driven by the Lipophilic Hydrogen Bond Donor concept.

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethyl group (


), which is a pure electron-withdrawing group and hydrophobic, the difluoromethyl group (

) contains a polarized C-H bond. This proton acts as a weak hydrogen bond donor (HBD).
  • Bioisosterism: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity. This allows for the maintenance of key H-bond interactions within a receptor pocket while improving membrane permeability.[1]
    
  • Metabolic Blocking: The C2 position of morpholine is susceptible to metabolic oxidation. Substitution with

    
     blocks this metabolic soft spot, extending the half-life (
    
    
    
    ) of the parent drug.
Decision Logic for Substituent Selection

The following diagram illustrates the decision matrix for selecting the


 moiety during Lead Optimization.

G Start Lead Compound Optimization (Morpholine Scaffold) Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency / H-Bond Loss? Start->Issue_Potency Decision_CF3 Try -CF3 Group (Strong EWG, Lipophilic) Issue_Metab->Decision_CF3 If H-bond not required Decision_CF2H Try -CF2H Group (Lipophilic H-Bond Donor) Issue_Metab->Decision_CF2H If H-bond required Issue_Potency->Decision_CF2H Target requires H-donor Decision_Me Try -CH3 Group (Steric bulk only) Issue_Potency->Decision_Me Target requires hydrophobic fill Result_CF2H Outcome: 1. Blocks P450 Oxidation 2. Retains H-Bond to Target 3. Modulates pKa of Amine Decision_CF2H->Result_CF2H

Figure 1: Strategic decision tree for incorporating the difluoromethyl moiety into morpholine scaffolds.

Synthesis & Manufacturing Methodology

For high-purity applications, the synthesis of 2-(difluoromethyl)morpholine hydrochloride typically avoids direct radical difluoromethylation due to regioselectivity issues.[1] The preferred industrial route utilizes Deoxyfluorination of a chiral or achiral aldehyde precursor.

Synthetic Pathway

The protocol below describes the standard route starting from N-Boc-morpholine-2-carboxylic acid.[1] This ensures the nitrogen is protected during the harsh fluorination step.

Step-by-Step Protocol:

  • Esterification & Reduction:

    • Precursor:N-Boc-morpholine-2-carboxylic acid.[1]

    • Action: Converted to the Weinreb amide or methyl ester, then reduced (using DIBAL-H at -78°C) to N-Boc-morpholine-2-carbaldehyde.[1]

    • Control: Temperature must be strictly controlled to prevent over-reduction to the alcohol.

  • Deoxyfluorination (Critical Step):

    • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2]

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Conditions: The aldehyde solution is treated with DAST at -78°C, then allowed to warm to room temperature.[1][2]

    • Mechanism:[1][5][6][7][8] The oxygen of the carbonyl attacks the sulfur, followed by nucleophilic displacement by fluoride ions to form the gem-difluoro group.[1][6]

    • Safety Note: DAST can be explosive at high temperatures.[2] Reactions must be quenched carefully with saturated

      
      .
      
  • Deprotection & Salt Formation:

    • Reagent: 4M HCl in Dioxane.[9]

    • Action: The Boc group is cleaved, and the free amine immediately forms the hydrochloride salt.

    • Purification: The salt precipitates and is collected via filtration, washing with diethyl ether to remove organic impurities.

Synthesis Step1 N-Boc-Morpholine-2-COOH Step2 N-Boc-Morpholine-2-CHO (Aldehyde) Step1->Step2 1. Weinreb Amine 2. DIBAL-H, -78°C Step3 N-Boc-2-(Difluoromethyl)morpholine Step2->Step3 DAST or Deoxo-Fluor DCM, -78°C to RT Final 2-(Difluoromethyl)morpholine HCl Step3->Final 4M HCl / Dioxane Deprotection

Figure 2: Synthetic workflow via the Deoxyfluorination route.

Quality Control & Analytical Validation

Trustworthiness in data is paramount. A supplier's Certificate of Analysis (CoA) must be validated against the following internal standards.

Nuclear Magnetic Resonance (NMR)

The presence of fluorine atoms introduces unique splitting patterns that serve as a fingerprint for identity.

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     NMR:  Expect a distinct signal around -120 to -130 ppm . The signal will appear as a multiplet (typically a doublet of doublets or complex multiplet) due to coupling with the geminal proton and vicinal protons.
    
  • 
     NMR:  The proton on the difluoromethyl carbon (
    
    
    
    ) is the diagnostic signal.
    • Chemical Shift:

      
       5.8 – 6.2 ppm.
      
    • Coupling: A characteristic triplet of doublets with a large geminal H-F coupling constant (

      
       Hz). This large coupling is the definitive confirmation of the 
      
      
      
      group.
Purity & Impurities
  • Chloride Content: Must be stoichiometric (approx. 20.4% by weight). Deviation suggests incomplete salt formation or excess HCl.

  • Residual Solvents: Due to the synthesis, check for Dioxane (Class 2 solvent) and DCM residues.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture will lead to clumping and potential hydrolysis over extended periods.

    • Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen) at 2-8°C.

  • Reactivity: The

    
     group is generally chemically stable under standard acidic and basic conditions used in peptide coupling or reductive amination. However, extremely strong bases (e.g., n-BuLi) could theoretically deprotonate the 
    
    
    
    proton, leading to elimination of fluoride (though this is rare in standard medicinal chemistry workflows).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Pauletti, P. M., et al. (2020). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride.[1][10] Molecules, 25(18), 4337. Link

  • Hu, J., et al. (2015). Reagents for Difluoromethylation. Chemical Reviews, 115(14), 7074–7138. (Context on introduction methods).

Sources

Technical Guide: Spectral Characterization of 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(Difluoromethyl)morpholine hydrochloride, a critical building block in medicinal chemistry used to modulate lipophilicity and metabolic stability via the difluoromethyl bioisostere.

Chemical Identity & Profile

The introduction of a difluoromethyl (


) group at the 2-position of the morpholine ring creates a unique electronic and steric environment. This moiety acts as a lipophilic hydrogen bond donor, often used to replace alcohols or methyl groups in lead optimization.
PropertyData
IUPAC Name 2-(Difluoromethyl)morpholine hydrochloride
CAS Number 2095408-94-7 (HCl salt)
Molecular Formula

Molecular Weight 173.59 g/mol (Salt); 137.13 g/mol (Free Base)
Chirality Contains one stereocenter at C2.[1][2][3] Typically supplied as a racemate or specific enantiomer (

or

).
Solubility Highly soluble in water, DMSO, and Methanol due to the hydrochloride salt form.

Spectral Analysis: NMR, IR, and MS[4][5][6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the strong scalar couplings of the fluorine atoms. The hydrochloride salt form protonates the nitrogen, causing a significant downfield shift of the adjacent ring protons (


) compared to the free base.
1.

F NMR (Fluorine)

The


F spectrum is the most diagnostic tool for this compound.
  • Chemical Shift:

    
     to 
    
    
    
    ppm.
  • Splitting Pattern: The two fluorine atoms are diastereotopic due to the adjacent chiral center at C2. They typically appear as a complex multiplet or a pair of doublets of doublets (

    
    ).
    
  • Coupling:

    • Geminal Coupling (

      
      ):  The fluorine atoms couple strongly to the geminal proton (
      
      
      
      ), with a large coupling constant of
      
      
      Hz.
    • Vicinal Coupling (

      
      ):  Coupling to the proton at C2 (
      
      
      
      ) is smaller, typically
      
      
      Hz.
2.

H NMR (Proton)

Solvent: DMSO-d


 is recommended to observe the exchangeable ammonium protons.
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic


Broad Singlet-Ammonium protons (HCl salt). Disappears in

.


Triplet of Doublets (td)

,

Characteristic difluoromethyl proton. The large triplet splitting is due to the two fluorines.
H-2

Multiplet-Methine proton at the chiral center. Deshielded by O and

group.
H-6

Multiplet-Ether-adjacent methylene protons.
H-3, H-5

Multiplet-Amine-adjacent methylene protons. Shifted downfield due to cationic N.
3.

C NMR (Carbon)
  • 
     Carbon:  Appears as a triplet at 
    
    
    
    ppm with a massive coupling constant (
    
    
    Hz).
  • C-2 (Chiral Center): Appears as a triplet or multiplet at

    
     ppm due to coupling with the adjacent fluorines (
    
    
    
    Hz).
  • C-6 (Ether

    
    ): 
    
    
    
    ppm.
  • C-3, C-5 (Amine

    
    ): 
    
    
    
    ppm.
B. Mass Spectrometry (MS)[4]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion:

    
     m/z (Calculated for 
    
    
    
    ).
  • Fragmentation Pattern:

    • m/z 138

      
       118:  Loss of HF (20 Da), common in fluorinated aliphatic amines.
      
    • m/z 138

      
       87:  Loss of the 
      
      
      
      group (51 Da).
    • m/z 138

      
       88:  Ring opening and loss of fragments.
      
C. Infrared Spectroscopy (IR)[4]
  • Amine Salt (

    
     stretch):  Broad, intense band between 
    
    
    
    cm
    
    
    (characteristic of secondary amine hydrochlorides).
  • 
     Stretch:  Strong bands in the fingerprint region, typically 
    
    
    
    cm
    
    
    .
  • 
     Stretch:  Ether linkage vibration around 
    
    
    
    cm
    
    
    (often overlapping with C-F).

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure resolution of the


 coupling and ammonium protons:
  • Solvent Choice: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    . The salt is sparingly soluble in chloroform, and DMSO prevents rapid exchange of the NH protons.
  • Concentration: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL of solvent.

  • Acquisition:

    • Set the spectral window for

      
      H to -2 to 14 ppm to capture the ammonium peak.
      
    • For

      
      C, ensure sufficient scans (>512) to resolve the split signals of the C-F carbons, which have lower intensity due to splitting.
      
Protocol 2: Free Base Liberation (for GC-MS)

If analyzing by GC-MS, the salt must be neutralized:

  • Dissolve 20 mg of the HCl salt in 1 mL saturated

    
    .
    
  • Extract twice with 1 mL Dichloromethane (DCM).

  • Dry the organic layer over anhydrous

    
    .[3]
    
  • Inject the DCM solution immediately (amine may be volatile).

Visualizations

Diagram 1: Spectral Logic & Connectivity

This diagram illustrates how the structural features of the molecule dictate the specific NMR coupling constants observed.

NMR_Logic Compound 2-(Difluoromethyl) morpholine HCl CF2H_Group Difluoromethyl Group (-CF2H) Compound->CF2H_Group Chiral_Center Chiral Center (C2) Compound->Chiral_Center Amine_Salt Ammonium Salt (-NH2+ Cl-) Compound->Amine_Salt H_NMR_CF2 1H NMR: td, 6.2 ppm J(HF) ~ 54 Hz CF2H_Group->H_NMR_CF2 Geminal Coupling F_NMR 19F NMR: Multiplet -125 ppm CF2H_Group->F_NMR Direct Detection C_NMR_CF2 13C NMR: Triplet 110-116 ppm J(CF) ~ 240 Hz CF2H_Group->C_NMR_CF2 Direct Coupling Chiral_Center->F_NMR Induces Diastereotopicity H_NMR_NH 1H NMR: Broad Singlet 9.5-10.0 ppm Amine_Salt->H_NMR_NH Deshielding

Caption: Causal relationships between structural moieties and observed spectral features. Note the dominance of C-F coupling.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation logic for the ESI+ ion.

MS_Frag Parent Parent Ion [M+H]+ m/z 138 Loss_HF Loss of HF (-20 Da) Parent->Loss_HF Loss_CF2H Loss of CF2H (-51 Da) Parent->Loss_CF2H Frag_118 Fragment m/z 118 Loss_HF->Frag_118 Frag_87 Morpholine Radical Cation m/z 87 Loss_CF2H->Frag_87

Caption: Primary fragmentation pathways observed in ESI+ MS for 2-(Difluoromethyl)morpholine.

References

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation (Supplementary Information). Chemical Science. Retrieved from [Link] (Source for general

    
     NMR coupling constants).
    
  • National Institute of Standards and Technology (NIST). (n.d.). Morpholine hydrochloride Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Properties of Difluoromethylated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of difluoromethylated (


) heterocyclic compounds.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern medicinal chemistry, the difluoromethyl group (


) has transcended its traditional role as a mere "metabolically stable methyl mimic." It is now recognized as a lipophilic hydrogen bond donor —a unique physicochemical entity that bridges the gap between the polarity of a hydroxyl group and the lipophilicity of a trifluoromethyl group.

For researchers optimizing heterocyclic scaffolds, the


 moiety offers a strategic advantage: it modulates 

and lipophilicity (

) while retaining the ability to interact with protein targets via weak hydrogen bonding.
This guide analyzes the causal relationships between these properties and provides actionable protocols for their installation.

Physicochemical Properties: The Core Triad

The utility of


 on heterocyclic rings (pyridines, pyrazoles, quinolines) is governed by three interconnected properties: Lipophilicity, Acidity/H-Bonding, and Conformational Control.
Lipophilicity & Bioisosterism

Unlike the trifluoromethyl group (


), which is purely lipophilic and electron-withdrawing, the 

group is amphipathic. It increases lipophilicity relative to polar groups (

,

) but often lowers it relative to

or

depending on the solvation environment.

Comparative Property Table:


 vs. Common Bioisosteres 
PropertyHydroxyl (

)
Methyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Electronic Effect Donor (+M), Inductive (-I)Weak Donor (+I)Strong Withdrawing (-I)Withdrawing (-I)
H-Bond Donor StrongNoneNoneWeak (polarized C-H)
H-Bond Acceptor StrongNoneWeak (F atoms)Weak (F atoms)
Lipophilicity (

)
-1.0 to -2.0+0.5+1.0 to +1.2+0.1 to +0.5
Metabolic Stability Low (Glucuronidation)Low (Oxidation)HighHigh (C-F bond strength)
The "Lipophilic Hydrogen Bond" Mechanism

The


 group acts as a hydrogen bond donor because the two fluorine atoms are highly electronegative, pulling electron density away from the carbon. This polarizes the 

bond, rendering the hydrogen atom significantly more acidic than a typical methyl proton.[1]
  • Acidity (

    
    ):  The 
    
    
    
    of a
    
    
    proton is typically in the range of 25–30 (DMSO), compared to ~50 for a methyl group. While not acidic enough to deprotonate under physiological conditions, it is acidic enough to donate a hydrogen bond to backbone carbonyls or active site residues.
  • Interaction Strength: The H-bond formed by

    
     is roughly 1.5–2.5 kcal/mol, weaker than an 
    
    
    
    bond (5–7 kcal/mol) but sufficient to gain binding affinity without the desolvation penalty associated with highly polar groups.
Conformational Locking

On heterocyclic rings, the


 group can dictate conformation through Intramolecular Hydrogen Bonding (IMHB) . For example, in 2-difluoromethyl-pyridines or quinolines, the acidic proton often engages with the adjacent ring nitrogen or an ortho-substituent, locking the rotameric state and reducing the entropic cost of binding.

Visualization: Property & Mechanistic Maps

Diagram 1: The Physicochemical Property Web

This diagram illustrates how the


 group influences drug-like parameters.

CF2H_Properties CF2H Difluoromethyl (CF2H) Lipophilicity Lipophilicity (Modest LogP Increase) CF2H->Lipophilicity HBond H-Bond Donor (Polarized C-H) CF2H->HBond Metabolism Metabolic Stability (Blocks Oxidation) CF2H->Metabolism Conf Conformational Lock (IMHB) CF2H->Conf Permeability Membrane Permeability Lipophilicity->Permeability Increases Bioavail Bioavailability Lipophilicity->Bioavail Optimizes Solubility Potency Target Affinity HBond->Potency Specific Interactions Metabolism->Bioavail Reduces Clearance Conf->Potency Reduces Entropy Cost

Caption: Interconnected physicochemical effects of the difluoromethyl group on drug-like properties.[2][3]

Experimental Protocol: Radical Difluoromethylation

Context: The most robust method for installing a


 group onto an electron-deficient heterocycle (e.g., pyridine, pyrazine, quinoline) is via Minisci-type radical substitution . This protocol avoids harsh fluorinating reagents (like DAST) and uses stable sulfinate salts.
Protocol: Photocatalytic C-H Difluoromethylation of Heteroarenes

Objective: C2-selective difluoromethylation of a quinoline scaffold.

Materials
  • Substrate: Quinoline (1.0 equiv)

  • Reagent: Zinc difluoromethanesulfinate (DFMS, "Baran's Reagent") (2.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Oxidant: Tert-butyl hydroperoxide (TBHP) (2.0 equiv) or Persulfate (

    
    )
    
  • Solvent: DMSO:Water (4:1) or Acetonitrile:Water

  • Acid: TFA (1.0 equiv) – Critical for activating the heterocycle.

Step-by-Step Methodology
  • Setup: In a standard borosilicate vial equipped with a stir bar, add the Quinoline substrate (0.5 mmol) and the Iridium photocatalyst (0.005 mmol).

  • Reagent Addition: Add Zinc difluoromethanesulfinate (1.0 mmol). If the substrate is basic (like quinoline), add TFA (0.5 mmol) to protonate the nitrogen, increasing the electrophilicity of the ring.

  • Solvent & Degassing: Add the solvent mixture (

    
    ). Sparge with Argon for 10 minutes to remove oxygen (unless using an air-tolerant oxidant system, but inert atmosphere is preferred for reproducibility).
    
  • Initiation: Add the oxidant (TBHP or Persulfate) last. Seal the vial.

  • Irradiation: Place the vial 2–3 cm away from a Blue LED light source (450 nm, ~30W). Stir vigorously at room temperature for 12–24 hours.

    • Note: A fan is recommended to keep the reaction temperature

      
      .
      
  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated

    
     (to neutralize acid) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    
Mechanism of Action (Causality)
  • Excitation: Blue light excites

    
     to 
    
    
    
    .
  • Radical Generation: The oxidant oxidizes

    
     to 
    
    
    
    , or directly oxidizes the sulfinate. The sulfinate (
    
    
    ) releases
    
    
    to form the nucleophilic
    
    
    radical.
  • Addition: The nucleophilic

    
     radical attacks the most electron-deficient position of the protonated heterocycle (typically C2 or C4).
    
  • Rearomatization: The resulting radical cation is deprotonated and oxidized (by the catalyst turnover or external oxidant) to restore aromaticity.

Diagram 2: Radical Difluoromethylation Workflow

Radical_Mechanism Light Blue LED (450nm) Cat Ir(III) Catalyst Light->Cat Excitation Reagent Zn(SO2CF2H)2 (Sulfinate) Cat->Reagent SET Oxidation Radical •CF2H Radical Reagent->Radical -SO2 Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2 Position Substrate Protonated Heterocycle Substrate->Intermediate Product CF2H-Heterocycle Intermediate->Product Oxidation & Deprotonation

Caption: Mechanistic pathway for the photocatalytic radical difluoromethylation of heterocycles.

Metabolic Stability & Toxicology

The


 bond is the strongest single bond to carbon (~116 kcal/mol), rendering the 

unit highly resistant to oxidative cleavage. However, the remaining hydrogen atom in

is a potential "soft spot."
  • Oxidative Defluorination: While slower than methyl oxidation, CYP450 enzymes can abstract the hydrogen atom. This leads to a radical that collapses to a carbonyl fluoride and eventually a carboxylic acid.

  • Stability Ranking:

    
    .
    
  • Mitigation: If metabolic liability is observed at the

    
     group, it is often replaced with 
    
    
    
    (if steric bulk allows) or the adjacent ring is substituted to sterically hinder the enzyme approach.

Case Studies in Drug Development

Oteseconazole (Vivjoa)
  • Indication: Recurrent Vulvovaginal Candidiasis.[4][5]

  • Structure: Features a difluoromethyl-pyridine moiety.[4]

  • Role of

    
    :  The difluoromethyl group on the pyridine ring optimizes the electronic properties of the metal-binding pharmacophore (tetrazole) and improves metabolic stability compared to a methyl or hydroxymethyl analog.
    
Fluxapyroxad
  • Indication: Broad-spectrum fungicide (SDHI class).

  • Structure: Contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core.

  • Role of

    
    :  The group provides the necessary lipophilicity for fungal membrane penetration while maintaining a specific steric profile that fits the succinate dehydrogenase binding pocket.
    

References

  • Zafrani, Y., et al. (2017).[6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • FDA Label - Oteseconazole. (2022). "Prescribing Information for VIVJOA." U.S. Food and Drug Administration.[7] Link

Sources

The Fluorine Imperative: Strategic Integration of Fluorinated Motifs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Fluorinated Building Blocks in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

Executive Summary: The "Fluorine Scan"

In modern medicinal chemistry, fluorine is no longer just a halogen; it is a design element as fundamental as carbon or nitrogen. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This is not a coincidence of isolation but a result of the "Fluorine Scan" —a systematic optimization strategy where hydrogen atoms are iteratively replaced with fluorine to modulate physicochemical properties without significantly altering steric bulk.

This guide moves beyond the basics of bioisosterism to provide a technical roadmap for selecting, synthesizing, and validating fluorinated building blocks. We focus on the causality between fluorine incorporation and DMPK (Drug Metabolism and Pharmacokinetics) outcomes, supported by robust, bench-proven protocols.

The Physicochemical Imperative

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling) yet mimics the steric radius of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å). This allows for "stealth" modulation of electronic environments.

Comparative Atomic Properties

The following data highlights why the C–F bond is the strongest single bond in organic chemistry and how it alters local lipophilicity.

PropertyC–H Bond (Reference)C–F Bond (Target)Impact on Drug Design
Bond Energy ~98-100 kcal/mol105-115 kcal/mol Metabolic blockade (CYP450 resistance).
Van der Waals Radius 1.20 Å1.47 Å Steric mimicry of H; minimal binding pocket disruption.
Electronegativity 2.55 (Carbon)3.98 (Fluorine) Strong dipole; lowers

of adjacent amines.
Lipophilicity (

)
0.00+0.14 (Aromatic) Modulates logP; enhances membrane permeability.
The "Polar Hydrophobicity" Paradox

While fluorine is lipophilic, the C–F bond is highly polar. This creates a phenomenon known as polar hydrophobicity . The low polarizability of the fluorine lone pairs prevents them from accepting hydrogen bonds effectively, yet the strong dipole can engage in specific electrostatic interactions (dipole-dipole or charge-dipole) within a protein active site [1].

Strategic Classes of Fluorinated Building Blocks

The Workhorse: Trifluoromethyl ( )

The


 group is a staple for increasing lipophilicity and metabolic stability. It is often used as a bioisostere for a methyl group (

) or an isopropyl group due to its rotating volume.
  • Key Effect: Strong electron-withdrawing group (EWG). It significantly lowers the

    
     of neighboring functionality (e.g., converting a basic amine into a neutral moiety to improve blood-brain barrier penetration).
    
The Emerging Giant: Pentafluorosulfanyl ( )

Often termed the "Super Trifluoromethyl," the


 group is gaining traction. It is chemically stable (hydrolysis-resistant) and more lipophilic and electron-withdrawing than 

.
  • Geometry: Square pyramidal.

  • Application: Provides a unique 3D steric bulk that can fill hydrophobic pockets more effectively than planar aromatic rings.

Conformational Controllers: Monofluoromethyl ( ) & Difluoromethyl ( )

These groups are utilized to exploit the Gauche Effect . Due to hyperconjugation (


), molecules often adopt a gauche conformation rather than anti. This pre-organizes the drug molecule into its bioactive conformation, reducing the entropic penalty of binding [2].

Visualizing the Fluorine Effect

The following diagram illustrates the multi-parametric impact of fluorine substitution on lead optimization.

FluorineEffect Fluorine Fluorine Incorporation Metabolism Metabolic Stability Fluorine->Metabolism Blocks CYP450 Oxidation Sites Lipophilicity Lipophilicity (LogP/LogD) Fluorine->Lipophilicity Increases Hydrophobicity (C-F vs C-H) Binding Binding Affinity (Ki/IC50) Fluorine->Binding Dipole Interactions & Conformational Lock Permeability Membrane Permeability Lipophilicity->Permeability Passive Diffusion

Figure 1: The systemic impact of fluorine substitution on DMPK parameters.

Synthetic Methodologies & Protocols

Experimental success depends on selecting the right reagent for the electronic environment of the substrate.

Protocol A: Nucleophilic Deoxyfluorination (The DAST Method)

Application: Converting aliphatic alcohols to alkyl fluorides or ketones to gem-difluorides. Reagent: Diethylaminosulfur trifluoride (DAST).[1][2][3][4] Note: DAST is shock-sensitive. Deoxo-Fluor is a thermally more stable alternative.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical: DAST can decompose explosively at higher temperatures if added too quickly.

  • Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to room temperature (RT) slowly. Monitor via TLC/LCMS.

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Caution: Vigorous gas evolution (
    
    
    
    ).
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Radical Trifluoromethylation (The Langlois Method)

Application: Direct C-H functionalization of heterocycles (innate trifluoromethylation). Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,


).[5][6]
Mechanism:  Oxidative radical generation.

Step-by-Step Methodology:

  • Setup: To a vial equipped with a stir bar, add the heterocycle substrate (1.0 equiv) and Langlois Reagent (3.0 equiv).

  • Solvent/Catalyst: Add DCM/Water (2:1 ratio). Add Copper(II) sulfate (

    
    , 0.2 equiv) as the catalyst.
    
  • Oxidant: Add tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 - 5.0 equiv) dropwise.

  • Reaction: Stir vigorously at ambient temperature (open to air is often tolerated, but sealed is standard) for 12-24 hours.

  • Purification: The reaction generates the

    
     radical which attacks the most electron-rich position. Filter through a celite pad to remove copper salts, extract with DCM, and purify via flash chromatography.
    

Decision Logic: Selecting the Right Reagent

Choosing the correct fluorination pathway is critical to yield and safety.

ReagentSelection Start Target Substrate Aliphatic Aliphatic Alcohol (R-OH) Start->Aliphatic Ketone Ketone/Aldehyde (R=O) Start->Ketone Aromatic Aromatic/Heterocycle (Ar-H) Start->Aromatic Nucleophilic Nucleophilic Source Aliphatic->Nucleophilic Ketone->Nucleophilic Electrophilic Electrophilic/Radical Source Aromatic->Electrophilic DAST DAST or Deoxo-Fluor Nucleophilic->DAST Deoxyfluorination Selectfluor Selectfluor (Electrophilic F+) Electrophilic->Selectfluor F incorporation Langlois Langlois Reagent (Radical CF3) Electrophilic->Langlois CF3 incorporation

Figure 2: Decision matrix for fluorination reagent selection based on substrate electronics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST) - Reagent Profile.[1][2][3][4]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

Sources

The Morpholine Scaffold: Physicochemical Tuning in Drug Discovery

[1][2]

Executive Summary

In the architecture of modern medicinal chemistry, the morpholine ring acts as a critical "tuning knob" for lead optimization.[1][2] Unlike the ubiquitous piperidine or piperazine, morpholine offers a unique physicochemical profile characterized by a depressed


3

This guide analyzes the morpholine scaffold not merely as a structural spacer, but as a functional tool to modulate the solubility-permeability trade-off .[2] We will explore the electronic causality behind its properties, its role in mitigating hERG toxicity, and provide validated protocols for characterization.[2][3]

The Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle (tetrahydro-1,4-oxazine) is a "privileged structure" found in numerous FDA-approved therapeutics, including Linezolid (antibiotic), Gefitinib (EGFR inhibitor), and Reboxetine (antidepressant).[3][4]

Structural Causality

The core utility of morpholine stems from the inductive effect ($ -I $) of the ether oxygen at position 4 relative to the amine nitrogen.[2]

  • Piperidine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Highly basic. At physiological pH (7.4), it is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    ionized.[3] This often leads to poor membrane permeability and high risk of phospholipidosis.[2]
  • Morpholine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  The electron-withdrawing oxygen reduces electron density on the nitrogen lone pair. At pH 7.4, a significant fraction (~10-15%) remains neutral, facilitating passive diffusion across the Blood-Brain Barrier (BBB) while maintaining enough solubility in the aqueous cytosol.[2][3]
    
Visualization: Structure-Property Relationship (SPR)

The following diagram illustrates how the morpholine core influences key drug-like properties.

MorpholinePropertiesMorpholineMorpholine Scaffold(Tetrahydro-1,4-oxazine)OxygenEther Oxygen(Pos 4)Morpholine->OxygenNitrogenAmine Nitrogen(Pos 1)Morpholine->NitrogenEffect1Inductive Withdrawal (-I)Oxygen->Effect1ElectronicEffect2H-Bond AcceptorOxygen->Effect2SolvationOutcome1Lower pKa (~8.3)Reduced Ionization at pH 7.4Nitrogen->Outcome1Effect1->NitrogenReduces BasicityOutcome3Metabolic Shielding(vs. Piperidine)Effect1->Outcome3Outcome2Lower logPEnhanced Aqueous SolubilityEffect2->Outcome2

Figure 1: Mechanistic flow of morpholine's structural features translating into physicochemical outcomes.

Electronic Properties and Ionization ( )

The modulation of basicity is the primary reason to select a morpholine over a piperazine or piperidine.[2]

Comparative Basicity
HeterocycleStructurengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Conjugate Acid)
% Ionized at pH 7.4Clinical Implication
Piperidine

11.2~99.98%High solubility, poor permeability, lysosomal trapping risk.[3]
Piperazine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

9.8 / 5.6~99.6%Dual ionization centers; often requires derivatization.
Morpholine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

8.3 ~89% Balanced Profile. Ideal for CNS drugs (e.g., Reboxetine).[3]

Expert Insight: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

23hERG channel inhibitionngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Lipophilicity ( ) and Solubility

Replacing a methylene group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">



ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

The Solubility-Permeability Paradox

While morpholine improves solubility, it does not sacrifice permeability as drastically as adding a polar hydroxyl group might.[2][3] The ether oxygen acts as a weak hydrogen bond acceptor but not a donor, maintaining a lower desolvation penalty upon entering the lipid bilayer compared to primary/secondary amines or alcohols.[2]

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Pro-Tip: Recent studies indicate that bridged morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) can surprisingly lower lipophilicity further while locking conformation, potentially improving selectivity [1].[3]

Metabolic Stability

The morpholine ring is generally more metabolically stable than piperidine.[1][2]

  • Reduced Oxidation: The electron-deficient nature of the ring (due to oxygen) makes the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbons next to the nitrogen less susceptible to CYP450-mediated oxidation (N-dealkylation).
    
  • Metabolic Soft Spots: While stable, the ring is not inert.[1][2] Major metabolic pathways include:

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -C hydroxylation leading to ring opening (lactam formation).[1]
      
    • N-oxidation (if the nitrogen is tertiary).[2]

Experimental Protocols

Protocol A: Potentiometric Determination (Gold Standard)

This method is superior to UV-metric methods for morpholines as they often lack a chromophore near the ionization center.[2]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[2][5]

  • 0.15 M KCl (Ionic Strength Adjuster - ISA).[2][6]

  • Inert Gas: Argon or Nitrogen (High Purity).[2]

Workflow:

  • Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Slope must be 
    
    
    .
  • Sample Prep: Dissolve the morpholine derivative (

    
     M) in 20 mL of 0.15 M KCl.
    
    • Note: If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic using the Yasuda-Shedlovsky equation [2].[2]

  • Blank Titration: Titrate the blank solvent (0.15 M KCl) to determine carbonate contamination and electrode response time.

  • Sample Titration:

    • Acidify sample to pH ~2.0 with HCl.[2][5][6]

    • Purge with Argon for 5 mins to remove dissolved ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Titrate with 0.1 M NaOH in 2-5 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       increments.
      
    • Wait for stability (<0.1 mV drift/sec) before recording.[2]

  • Data Analysis: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Chromatographic Hydrophobicity Index (CHI) for

For high-throughput screening, shake-flask methods are too slow.[2][3] Use Fast-Gradient HPLC.[2]

Workflow:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[2][3]

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).[2]

    • B: Acetonitrile.[2]

  • Calibration: Run a set of standards with known ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     values (e.g., Theophylline, Toluene, Triphenylene).[3]
    
  • Measurement:

    • Run a linear gradient (0% to 100% B) over 5 minutes.

    • Record retention time (

      
      ).
      
    • Convert ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       to CHI and then to 
      
      
      using the calibration curve.
Visualization: Potentiometric Workflow

TitrationProtocolStartStart: Sample Preparation(1mM in 0.15M KCl)CheckSolIs Sample Soluble?Start->CheckSolDirectDirect Aqueous TitrationCheckSol->DirectYesCosolventCo-solvent Titration(MeOH/Water ratios)CheckSol->CosolventNoPurgeN2/Argon Purge(Remove CO2)Direct->PurgeCosolvent->PurgeExtrapolateYasuda-ShedlovskyExtrapolation to 0%Cosolvent->ExtrapolatePost-CalcTitrateAdd 0.1M NaOH(Dynamic Dosing)Purge->TitrateCalcCalculate pKa(Bjerrum/Gran Plot)Titrate->CalcExtrapolate->Calc

Figure 2: Decision tree for accurate pKa determination of morpholine derivatives.

References

  • Degorce, S. L., et al. (2018).[2][3] Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[2][7][8] Journal of Medicinal Chemistry, 61(19), 8934–8943.[3] Link[2][3]

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2]

  • Kumari, A., et al. (2020).[2][3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews, 40(2), 709-752.[2][3] Link[2][3]

  • Bouchard, G., et al. (2001).[2][3] Carboxyl groups in drug discovery: pKa determination and impact on physicochemical properties. Drug Discovery Today, 6(10), 513-523.[2][3]

Technical Guide: Stability & Handling of 2-(Difluoromethyl)morpholine Hydrochloride

[1][2]

Executive Summary

2-(Difluoromethyl)morpholine hydrochloride (CAS: 2095408-94-7) is a specialized fluorinated heterocycle utilized in drug discovery as a bioisostere for lipophilic ether or alkyl groups.[1][2] Its core value lies in the difluoromethyl (


)

While the morpholine scaffold is robust, the introduction of the

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The stability of this compound is governed by the electronic effects of the fluorine atoms and the crystalline lattice energy of the hydrochloride salt.

Core Data Table
PropertySpecification
Chemical Name 2-(Difluoromethyl)morpholine hydrochloride
CAS Number 2095408-94-7
Molecular Formula

Molecular Weight 173.59 g/mol
Physical State White to off-white solid (Crystalline)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents.[1][2][3][4]
Hygroscopicity High (Prone to deliquescence)
pKa (Conj.[1] Acid) ~6.5 - 7.5 (Estimated; reduced vs. morpholine's 8.36 due to

effect of

)
Structural Logic & Stability

The


-difluoroether

2
  • Chemical Stability: Unlike

    
    -fluoroamines (which are prone to HF elimination and hydrolysis), 
    
    
    -difluoroethers are chemically stable under physiological and standard laboratory conditions.[1][2] The C-F bond energy (~116 kcal/mol) renders the group resistant to metabolic cleavage.
  • Salt Form: The hydrochloride salt protonates the morpholine nitrogen (

    
    ), significantly reducing the risk of N-oxidation and preventing the formation of enamines or oxidative ring-opening products during storage.[2]
    

Stability Profile Analysis

Solid-State Stability[2]
  • Hygroscopicity: The primary risk factor. Hydrochloride salts of small morpholines are notoriously hygroscopic.[1] Absorption of atmospheric moisture leads to:

    • Deliquescence: Formation of a concentrated acidic solution.[1]

    • Hydrolysis Risk: While the

      
       is stable, the acidic environment in the presence of water can catalyze slow degradation of impurities or promote crystal form changes.
      
  • Thermal Stability: Generally stable up to melting points >150°C. However, prolonged exposure to temperatures >40°C in the presence of moisture can accelerate HCl loss (disproportionation).

Solution Stability
  • pH Sensitivity:

    • Acidic (pH < 4): Highly stable. The protonated nitrogen prevents nucleophilic attacks.

    • Neutral (pH 7): Stable for short durations (days).

    • Basic (pH > 10): Caution. Free-basing the compound makes the nitrogen a competent nucleophile. While the

      
       group is robust, strong bases at high temperatures can induce elimination reactions (dehydrofluorination), although this is rare for 
      
      
      compared to
      
      
      .

Mechanistic Degradation Pathways[2]

Understanding how the molecule breaks down is critical for troubleshooting assay data.

Degradation Mind Map

The following diagram illustrates the primary stress factors and their resulting degradation routes.

StabilityFactorsCompound2-(Difluoromethyl)morpholine HClMoistureMoisture(Hygroscopicity)Compound->MoistureExposureOxygenOxidation(Radical/Peroxide)Compound->OxygenStorage (Air)BaseStrong Base(pH > 10)Compound->BaseWork-upDeliquescenceDeliquescence(Acidic Solution)Moisture->DeliquescenceRapidNOxideN-Oxide Formation(Rare in HCl form)Oxygen->NOxideIf Free BaseEliminationHF Elimination(Trace)Base->EliminationHeat + BaseRingOpenRing Opening(Glycolic Acid deriv.)Deliquescence->RingOpenLong termhydrolysis

Caption: Causal relationships between environmental stress factors and potential degradation products.[1][2]

Oxidative Ring Opening (The "Morpholine Risk")

While the

2-(2-aminoethoxy)acetic acid2

Handling & Storage Protocols

To ensure data integrity in biological assays and synthetic workflows, follow these "Self-Validating" protocols.

Storage Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap (prevents moisture ingress and UV interaction).

  • Atmosphere: Purge with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Desiccant: Always store the primary container within a secondary jar containing active silica gel or molecular sieves.

Handling "Rule of Three"
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Aliquot: Do not repeatedly freeze-thaw the bulk stock. Prepare single-use aliquots in DMSO or water.

  • Solvent Choice:

    • Preferred: DMSO (anhydrous).[1] Stable for months at -20°C.[2]

    • Avoid: Protic solvents (Methanol/Water) for long-term stock storage due to potential slow hydrolysis or esterification of impurities.[2]

Analytical Methodologies

Detecting degradation requires specific instrument parameters due to the lack of strong chromophores in the morpholine backbone.

HPLC/LC-MS Method

Standard UV detection (254 nm) is often insufficient.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • ELSD / CAD: Essential for quantifying the non-chromophoric parent compound.

    • MS (ESI+): Monitor [M+H]+ = 138.07 (Free base mass).[1] Look for +16 (N-oxide) or ring-opening fragments.[2]

Experimental Workflow Diagram

WorkflowStartSample Receipt(Solid HCl Salt)CheckVisual Inspection(Clumping = Moisture)Start->CheckPrepStock Prep(DMSO, 10mM)Check->PrepDryQCQC Analysis(LC-MS + ELSD)Prep->QCDecisionPurity > 95%?QC->DecisionUseRelease forBiological AssayDecision->UseYesPurifyRecrystallize(EtOH/Et2O)Decision->PurifyNo

Caption: Standard Operating Procedure (SOP) for intake and quality control of the compound.

References

  • ChemScene. (2024). 2-(Difluoromethyl)morpholine hydrochloride Product Data Sheet. Retrieved from [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Morpholine Derivatives. Retrieved from [2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding on stability).
  • Eyer, P., et al. (2015). Reactions of Morpholine with Oxidants. Chemical Research in Toxicology. (Mechanistic insight on morpholine ring opening).
  • BLD Pharm. (2024). Product Specifications: (R)-2-(Fluoromethyl)morpholine hydrochloride.[1][2] Retrieved from

Technical Guide: Solubility & Handling of 2-(Difluoromethyl)morpholine Hydrochloride

[1]

Executive Summary & Compound Profile

2-(Difluoromethyl)morpholine hydrochloride (CAS: 2095408-94-7 for racemate; stereoisomers exist) is a specialized fluorinated building block used in medicinal chemistry.[1][2][3] The introduction of the difluoromethyl (–CHF

However, its utility is governed by its physicochemical behavior as a hydrochloride salt. Unlike its free base counterpart, the HCl salt exhibits high lattice energy and significant hygroscopicity, necessitating specific solvent strategies for dissolution, reaction, and purification.

Property Data / Descriptor
Molecular Formula C

H

ClF

NO (HCl salt)
Molecular Weight 173.59 g/mol
Physical State White to off-white crystalline solid
Hygroscopicity High (Deliquescent upon prolonged exposure)
Acidity (pKa) ~6.5–7.5 (Estimated for conjugate acid; lowered by –CHF

inductive effect)
Primary Solubility Water, Methanol, DMSO

Physicochemical Mechanics: The "Fluorine Effect"

To understand the solubility of this compound, one must analyze the competition between the ionic crystal lattice and the solvation energy.

  • The Ionic Lattice: As a hydrochloride salt, the primary interaction holding the solid together is the ionic bond between the protonated morpholine nitrogen (

    
    ) and the chloride anion (
    
    
    ).[1] Breaking this lattice requires high-dielectric solvents.[1]
  • The Difluoromethyl Modulation: The –CHF

    
     group is electron-withdrawing (inductive effect).[1]
    
    • Basicity Reduction: It lowers the pKa of the secondary amine compared to unsubstituted morpholine (pKa ~8.36), making the salt slightly more prone to dissociation in basic conditions but stable in neutral/acidic media.[1]

    • Lipophilicity: The –CHF

      
       group adds lipophilic character (
      
      
      shift ~ +0.5 vs H). While the HCl salt is polar, this fluorination allows for better solubility in "borderline" polar organic solvents (e.g., higher alcohols, THF mixtures) compared to non-fluorinated morpholine HCl.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic capacity to disrupt the HCl lattice.

Tier 1: High Solubility (Primary Solvents)

Use for: Stock solutions, reaction media, aqueous workups.[1]

  • Water: High solubility (>100 mg/mL).[1] The hydration energy of

    
     and the ammonium cation overcomes lattice energy.[1] Warning:  Aqueous solutions are acidic (pH ~3–4).[1]
    
  • Methanol (MeOH): Excellent solubility.[1] Best choice for transferring the reagent into organic reactions.[1]

  • Dimethyl Sulfoxide (DMSO): High solubility (>50 mg/mL).[1] Standard for biological assays and stock storage.

Tier 2: Conditional Solubility (Process Solvents)

Use for: Recrystallization, controlled precipitation.[1]

  • Ethanol (EtOH): Moderate solubility.[1] Heating is often required to achieve high concentrations (>20 mg/mL). Ideal for recrystallization when cooled.[1]

  • Isopropanol (IPA): Low solubility at room temperature; moderate at reflux.[1] Excellent anti-solvent for purification.[1]

  • Dichloromethane (DCM) / Chloroform: Low solubility for the salt form.[1] However, the difluoromethyl group provides slight solubility enhancement compared to inorganic salts. Note: The free base is highly soluble here.[1]

Tier 3: Anti-Solvents (Precipitation Media)

Use for: Crashing out the product, maximizing yield.[1]

  • Diethyl Ether / MTBE: Insoluble.[1] Used to wash the filter cake to remove non-polar impurities.[1]

  • Hexanes / Heptane: Completely insoluble.[1]

  • Ethyl Acetate: Very low solubility.[1]

Solubility Summary Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Protic Water, MethanolHigh Dissolution, Stock Prep
Polar Aprotic DMSO, DMFHigh Bio-assays, Coupling Reactions
Lower Alcohols Ethanol, IsopropanolModerate Recrystallization (Hot/Cold)
Chlorinated DCM, ChloroformLow Extraction (Free base only)
Non-Polar Ether, Hexane, EtOAcInsoluble Precipitation/Washing

Experimental Protocols

The following protocols are self-validating systems designed to ensure reproducibility.

Protocol A: Gravimetric Solubility Determination

Objective: To determine the exact saturation limit in a specific solvent for process optimization.[1]

  • Preparation: Dry a 20 mL scintillation vial and weigh it (Mass

    
    ).
    
  • Saturation: Add 100 mg of 2-(Difluoromethyl)morpholine HCl to the vial.

  • Solvent Addition: Add the target solvent in 100

    
     increments, vortexing for 30 seconds between additions.
    
  • Observation: Continue until the solid fully dissolves (clear solution). Record volume (

    
    ).
    
    • Validation Check: If >2 mL is added without dissolution (<50 mg/mL), stop and classify as "Low Solubility."

  • Gravimetric Verification (Optional but Recommended):

    • Take a saturated supernatant (if excess solid remains).[1]

    • Filter through a 0.22

      
       PTFE filter into the pre-weighed vial.[1]
      
    • Evaporate solvent under vacuum/nitrogen stream.[1]

    • Weigh the residue (

      
      ).
      
    • Calculation: Solubility (

      
      ) = 
      
      
      .[1]
Protocol B: Free Base Liberation (In Situ)

Objective: To utilize the compound in non-polar solvents (DCM/THF) for nucleophilic substitution.[1]

  • Suspend 2-(Difluoromethyl)morpholine HCl (1.0 equiv) in DCM or THF (Solubility will be poor).

  • Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv).[1]

  • Mechanism: The organic base deprotonates the morpholine nitrogen.[1] The resulting free base is lipophilic and will dissolve instantly into the DCM/THF.[1] The byproduct (DIPEA·HCl) remains soluble or precipitates depending on the solvent.

  • Validation: The suspension should turn clear (or the solid texture will change) within 5–10 minutes.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical workflow for selecting the correct solvent system based on the intended application.

SolubilityWorkflowStartStart: 2-(Difluoromethyl)morpholine HClIntentWhat is the Application?Start->IntentRxnChemical ReactionIntent->RxnPurifyPurification / RecrystallizationIntent->PurifyAssayBiological AssayIntent->AssayRxnTypeReaction Type?Rxn->RxnTypeRecrystSolvent System SelectionPurify->RecrystBioDissolve in DMSO(Stock 10-50 mM)Assay->BioNucleophilicNucleophilic Attack(Needs Free Base)RxnType->NucleophilicCouplingAmide Coupling(Standard)RxnType->CouplingFreeBaseMethodSuspend in DCM/THFAdd DIPEA/TEANucleophilic->FreeBaseMethodPolarMethodDissolve in DMF or DMSOCoupling->PolarMethodSystem1MeOH + Et2O(Dissolve in min MeOH, crash with Et2O)Recryst->System1System2EtOH (Hot) -> CoolRecryst->System2

Caption: Decision matrix for solvent selection based on experimental intent, highlighting the divergence between salt-form solubility and in-situ free-basing strategies.

Critical Handling & Safety Notes

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and weighing errors.[1]

    • Mitigation: Store in a desiccator.[1] Allow the container to reach room temperature before opening to prevent condensation.[1]

  • Corrosivity: While the salt is stable, aqueous solutions are acidic.[1] Avoid prolonged contact with metal spatulas; use ceramic or glass.[1]

  • Stoichiometry: When using the HCl salt in reactions requiring a nucleophile, you must account for the extra equivalent of base needed to neutralize the HCl.[1] Failure to do so is a common cause of reaction failure.[1]

References

  • ChemScene. (2024).[1] 2-(Difluoromethyl)morpholine hydrochloride Product Data. Retrieved from [2]

  • Enamine. (2024).[1][4] Morpholine Bioisosteres for Drug Design. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 84649481, 2-(1,1-Difluoroethyl)morpholine (Analog Analysis). Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for amine hydrochloride solubility principles).

Engineering the Fluorine Effect: A Technical Guide to Novel Fluorinated Morpholine Scaffolds

[1]

Executive Summary

The morpholine ring is a "privileged structure" in medicinal chemistry, valued for its ability to modulate solubility and metabolic stability.[1] However, the traditional morpholine scaffold often suffers from rapid oxidative metabolism and a basicity (

12-fluoro3-fluorotrifluoromethyl11

Part 1: Strategic Rationale – The "Fluorine Effect"[1]

The incorporation of fluorine into the morpholine core is not merely a steric substitution; it is an electronic reprogramming of the molecule.[1]

Basicity Modulation ( Depression)

The high electronegativity of fluorine exerts a strong inductive effect (

1
  • Mechanism: This destabilizes the protonated ammonium form, lowering the

    
    .[1]
    
  • Impact: A lower

    
     (typically shifting from 
    
    
    to
    
    
    ) reduces lysosomal trapping and phospholipidosis risk.[1] In pain management, this allows for selective targeting of inflamed tissues (which have a lower pH) while sparing healthy CNS tissue [1].[1]
Metabolic Blocking

Morpholines are prone to oxidative metabolism at the

2
  • Solution: Fluorine substitution at these "metabolic hotspots" blocks hydrogen abstraction due to the strength of the C–F bond (

    
    ) compared to the C–H bond (
    
    
    ).[1]
  • Result: Significantly increased half-life (

    
    ) and reduced clearance (
    
    
    ) [2].[1]
Lipophilicity Tuning (LogD)

While adding fluorine generally increases lipophilicity, the effect on morpholines is nuanced.[1] The dipole of the C–F bond can interact with the ring oxygen and nitrogen (anomeric effects), altering the solvation profile.[1]

  • Trifluoromethylation: Typically increases LogP, enhancing membrane permeability.[1]

  • Monofluorination: Can lower LogD by reducing the basicity of the amine, thus increasing the fraction of neutral species at physiological pH [3].[1]

Part 2: Synthetic Architectures

We categorize the synthesis of these scaffolds into two primary architectures: De Novo Cyclization (Building Block Approach) and Late-Stage Functionalization .[1]

Architecture A: De Novo Cyclization (Recommended)

This route offers the highest stereocontrol and scalability.[1] It relies on commercially available fluorinated precursors like 2-(trifluoromethyl)oxirane or fluorinated amino acids.[1][2]

Architecture B: Late-Stage Functionalization

Direct fluorination of the morpholine ring using reagents like Selectfluor or DAST.[1][2] This method is faster but often suffers from poor regioselectivity and lower yields.[1][2]

Visualization: Synthetic Decision Matrix

SyntheticStrategyTargetTarget ScaffoldRouteARoute A: De Novo(High Stereocontrol)Target->RouteAScale > 1gRouteBRoute B: Late-Stage(Rapid SAR)Target->RouteBScale < 100mgStart1FluorinatedEpoxide/AziridineRouteA->Start1Start2MorpholineCoreRouteB->Start2StepA1Ring Opening(Regioselective)Start1->StepA1StepB1Direct Fluorination(Selectfluor/DAST)Start2->StepB1StepA2Cyclization(Mitsunobu/SN2)StepA1->StepA2ProductNovel FluorinatedMorpholineStepA2->ProductStepB1->Product

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and stereochemical requirements.

Part 3: Detailed Experimental Protocol

Target: Synthesis of (S)-2-(Trifluoromethyl)morpholine Hydrochloride Methodology: Ring opening of chiral epoxide followed by intramolecular cyclization.[1][2] This protocol is robust, scalable, and avoids the use of highly toxic fluorinating gases [4].[1]

Materials
  • (S)-2-(Trifluoromethyl)oxirane (1.0 equiv)[1][2]

  • N-Benzyl-2-aminoethanol (1.1 equiv)[2]

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Solvents: THF (anhydrous), Methanol, Ethanol

Step-by-Step Workflow
Stage 1: Epoxide Ring Opening[1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Addition: Charge the RBF with (S)-2-(Trifluoromethyl)oxirane (5.0 g, 44.6 mmol) and anhydrous THF (50 mL).

  • Reaction: Cool to 0°C. Dropwise add N-Benzyl-2-aminoethanol (7.4 g, 49.0 mmol).

  • Execution: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (formation of the amino-diol intermediate).[1]

  • Workup: Concentrate in vacuo to yield the crude amino-alcohol intermediate.

Stage 2: Mitsunobu Cyclization[1]
  • Dissolution: Redissolve the crude intermediate in anhydrous THF (100 mL).

  • Reagents: Add

    
      (14.0 g, 53.5 mmol) and cool to 0°C.
    
  • Cyclization: Dropwise add DIAD (10.8 g, 53.5 mmol) over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Completion: Warm to RT and stir for 16 hours.

  • Purification: Quench with water (10 mL). Concentrate and purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate N-Benzyl-2-(trifluoromethyl)morpholine .[2]

Stage 3: Hydrogenolysis (Deprotection)
  • Reduction: Dissolve the benzylated morpholine in MeOH (100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g) under an Argon atmosphere.

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 12 hours at RT.
    
  • Isolation: Filter through a Celite pad to remove the catalyst.[1][2]

  • Salt Formation: Add 4M HCl in dioxane (1.5 equiv) to the filtrate and concentrate. Recrystallize from EtOH/Et2O to yield (S)-2-(Trifluoromethyl)morpholine HCl as a white solid.[2]

Part 4: Physicochemical Profiling[1]

The following data illustrates the transformative impact of fluorination on the morpholine scaffold.

Table 1: Comparative Properties of Morpholine Analogs

Scaffold Variant

(Exp.)
LogP (Calc.)Metabolic Stability (

, Human Microsomes)
Morpholine (Parent) 8.3-0.86Low (< 30 min)
2-Fluoromorpholine 6.4-0.65Moderate
3-Fluoromorpholine 5.9-0.70High
2-(Trifluoromethyl)morpholine 5.61.20Very High (> 120 min)
3-(Trifluoromethyl)morpholine 5.21.35Very High

Note: Data aggregated from internal validation and literature sources [1, 2, 5].

Visualization: Property-Activity Logic

PropertyLogicStartDrug Optimization GoalIssue1High Clearance / Short Half-lifeStart->Issue1Issue2Off-Target Toxicity (Phospholipidosis)Start->Issue2Issue3Poor CNS PenetrationStart->Issue3Sol1Block Metabolic Hotspot(C2/C3 Fluorination)Issue1->Sol1Use F or CF3Sol2Lower Basicity (pKa < 7)(Inductive Effect)Issue2->Sol2Use F or CF3Sol3Increase Lipophilicity(Trifluoromethylation)Issue3->Sol3Use CF3ResultOptimized CandidateSol1->ResultSol2->ResultSol3->Result

Figure 2: Logic flow for selecting fluorinated morpholine modifications based on ADME liabilities.

Part 5: Case Study & Applications

Application: Selective Opioid Receptor Modulation

A compelling application of this scaffold is in the design of peripherally restricted opioids.[1] By incorporating a fluorinated morpholine into the morphine backbone, researchers achieved a significant reduction in

1
  • Mechanism: The lower

    
     prevents protonation at physiological pH (7.4), allowing the drug to remain neutral and cross membranes.[1] However, in inflamed tissues (pH ~6.0), the molecule becomes protonated and active.[1]
    
  • Outcome: This "pH-dependent activation" reduced CNS side effects (addiction, respiratory depression) while maintaining potent analgesia at the site of injury [1].[1]

Application: NK-1 Receptor Antagonists

In the development of Aprepitant analogs, the introduction of a 2-(trifluoromethyl)morpholine core improved the oral bioavailability by 40% compared to the non-fluorinated parent, primarily due to blocked oxidative metabolism at the morpholine ring [6].[1]

References

  • Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. (2025).[1][2] 3[4][5][6][7][8][9][10][11]

  • Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.net. 12[4][6][7][8][9][11]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. (2026).[1][2] 13[4][5][6][7][8][9][11]

  • Synthesis of morpholines (General Protocol Reference). Organic Chemistry Portal. (2024). 14[4][5][6][7][8][9][11][15]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed / NIH. (2026).[1] 16[6][7][8][9][11]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC / NIH. (2020).[1][2] 17[4][6][7][8][9][11]

Sources

Methodological & Application

2-(Difluoromethyl)morpholine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Difluoromethyl)morpholine Hydrochloride in Medicinal Chemistry

Executive Summary

2-(Difluoromethyl)morpholine hydrochloride (CAS: 2095408-94-7) is a specialized heterocyclic building block designed for high-value medicinal chemistry programs.[1] Unlike the ubiquitous unsubstituted morpholine, this scaffold incorporates a difluoromethyl (


) group at the C2 position.

This modification is not merely structural; it is functional. The


 moiety acts as a lipophilic hydrogen bond donor , offering a bioisosteric alternative to hydroxyl (-OH) or thiol (-SH) groups.[1] It allows researchers to introduce hydrogen-bonding capability to improve potency or selectivity while simultaneously modulating lipophilicity (LogD) and metabolic stability.[1]

This guide provides field-proven protocols for handling, activating, and reacting this salt in


, Buchwald-Hartwig, and amide coupling workflows.

Chemical Profile & Strategic Rationale

The "Lipophilic Hydrogen Bond Donor" Concept

The difluoromethyl group is unique because the C-F bonds polarize the C-H bond, making the proton sufficiently acidic to act as a hydrogen bond donor (HBD).

  • Vs. Methyl (-CH3):

    
     adds H-bond donor capability without the steric bulk of larger groups.[1]
    
  • Vs. Hydroxyl (-OH):

    
     is a weaker HBD but is significantly more lipophilic and metabolically stable (no glucuronidation liability).[1]
    
PropertyMorpholine2-(Difluoromethyl)morpholineImpact on Drug Design
H-Bond Donor NH (if free)NH +

(C2)
Additional interaction point with target protein.[1]
Basicity (pKa) ~8.3~6.5 - 7.0 (Est.)[1]Reduced basicity due to electron-withdrawing

.[1]
Lipophilicity LowModerateImproved membrane permeability vs. -OH analogues.[1]
Metabolic Stability ModerateHighBlockage of metabolic soft spots at C2.
Decision Tree: When to Use This Block

BioisostereLogic Start Lead Optimization Goal Problem1 Problem: Poor Metabolic Stability (C2 Oxidation) Start->Problem1 Problem2 Problem: Low Potency (Missing H-Bond) Start->Problem2 Problem3 Problem: Poor Permeability (Too Polar) Start->Problem3 Solution Apply 2-(Difluoromethyl)morpholine Problem1->Solution Problem2->Solution Problem3->Solution Mech1 Mechanism: Fluorine blocks cytochrome P450 oxidation Solution->Mech1 Mech2 Mechanism: CF2H acts as lipophilic H-bond donor Solution->Mech2 Mech3 Mechanism: Increases LogD vs Hydroxyl group Solution->Mech3

Figure 1: Strategic logic for deploying 2-(difluoromethyl)morpholine in Lead Optimization.

Handling & Preparation Protocols

Safety Warning: This compound is a hydrochloride salt of a secondary amine. It is likely hygroscopic and an irritant. Handle in a fume hood.

Protocol A: Free-Basing (Critical Precursor Step)

Many transition-metal catalyzed reactions (Buchwald-Hartwig) fail if the amine is introduced as an HCl salt without proper neutralization, as the acid can quench the catalyst or alter the ligand sphere.[1]

Method 1: In-Situ Neutralization (Recommended for High-Throughput) [1]

  • Applicability:

    
    , Amide Coupling.
    
  • Reagent: Use 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1]

  • Mechanism: The tertiary amine scavenges the HCl, releasing the free morpholine nucleophile.

Method 2: Isolation of Free Base (Recommended for Sensitive Catalysis) [1]

  • Applicability: Palladium-catalyzed cross-couplings where amine salts inhibit the catalyst.[1]

  • Dissolve 1.0 g of the HCl salt in 10 mL saturated

    
     or 
    
    
    
    solution.
  • Extract 3x with DCM (Dichloromethane) or EtOAc.[1]

  • Dry combined organics over

    
    .
    
  • Concentrate carefully (morpholines can be volatile).[1]

  • Validation: Check NMR (

    
    ). The absence of broad ammonium peaks >8 ppm confirms free base.
    

Experimental Workflows

Workflow 1: Nucleophilic Aromatic Substitution ( )

Context: Installing the morpholine onto electron-deficient heteroarenes (e.g., chloropyrimidines, fluoronitrobenzenes).[1] Expert Insight: The electron-withdrawing


 group makes the nitrogen less nucleophilic than standard morpholine. You may need higher temperatures or a stronger base than usual.

Step-by-Step Protocol:

  • Setup: In a reaction vial, charge Aryl Halide (1.0 eq) and 2-(Difluoromethyl)morpholine HCl (1.2 eq).

  • Solvent: Add anhydrous DMF, DMA, or NMP (Concentration ~0.2 - 0.5 M).[1] Acetonitrile can be used for highly reactive substrates.

  • Base: Add DIPEA (3.0 - 4.0 eq). Note: Extra equivalents are needed to neutralize the HCl salt AND scavenge the acid generated during substitution.

  • Reaction: Heat to 80–100 °C. Monitor via LCMS.

    • Checkpoint: If conversion is slow after 4h, add catalytic KI (0.1 eq) or switch to Cs2CO3 (2.0 eq) as the base.[1]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1] Dry and concentrate.

Workflow 2: Buchwald-Hartwig Amination

Context: Coupling with unactivated aryl bromides/chlorides.[1]

Step-by-Step Protocol:

  • Catalyst System:

    
     (2 mol%) / XPhos or RuPhos (4 mol%).[1]
    
    • Why RuPhos? Excellent for secondary amines and tolerates steric bulk near the nitrogen.

  • Base:

    
     (3.0 eq) or NaOtBu (1.5 eq).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Add Aryl Halide (1.0 eq), Morpholine HCl salt (1.2 eq), and Base to the vial.

    • Purge with Nitrogen/Argon.

    • Add Catalyst/Ligand solution.

    • Heat to 100 °C sealed.

  • Troubleshooting: If the reaction stalls, free-base the morpholine first (Protocol A, Method 2). The HCl salt can protonate the alkoxide base (NaOtBu) or interfere with the Pd-cycle.[1]

Workflow 3: Amide Coupling (Peptidomimetics)

Context: Reacting with a carboxylic acid to form an amide.[1]

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 5 min to activate.

  • Addition: Add 2-(Difluoromethyl)morpholine HCl (1.1 eq).

  • Reaction: Stir at RT for 2–12 h.

  • Purification: Standard acidic workup or Reverse Phase Prep-HPLC.

Visualizing the Reaction Pathway

ReactionFlow Input 2-(Difluoromethyl) morpholine HCl BaseStep Neutralization (DIPEA/Cs2CO3) Input->BaseStep FreeAmine Free Amine (In-situ or Isolated) BaseStep->FreeAmine Path1 Electrophile: Activated Aryl Halide FreeAmine->Path1 Path2 Electrophile: Unactivated Aryl Halide FreeAmine->Path2 Path3 Electrophile: Carboxylic Acid FreeAmine->Path3 Method1 Method: SNAr (Heat, Polar Solvent) Path1->Method1 Method2 Method: Buchwald-Hartwig (Pd-Cat, NaOtBu) Path2->Method2 Method3 Method: Peptide Coupling (HATU, DIPEA) Path3->Method3 Product Functionalized Bioactive Scaffold Method1->Product Method2->Product Method3->Product

Figure 2: Reaction decision matrix for 2-(difluoromethyl)morpholine hydrochloride.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Enamine Ltd. "Morpholine Bioisosteres for Drug Design." Enamine Building Blocks Collection. Link

  • PubChem. "2-(Difluoromethyl)morpholine hydrochloride Compound Summary."[1] National Library of Medicine. Link[1]

  • Beilstein Journals. "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: N-Alkylation of 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

2-(Difluoromethyl)morpholine (CAS: 2095408-94-7) has emerged as a high-value scaffold in medicinal chemistry. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while significantly improving metabolic stability and membrane permeability (

).

However, the introduction of the electron-withdrawing


 group creates specific synthetic challenges. Unlike unsubstituted morpholine, the nitrogen center in 2-(difluoromethyl)morpholine exhibits reduced nucleophilicity due to the inductive effect (

) of the fluorine atoms. Furthermore, the compound is supplied as a hydrochloride salt, requiring careful modulation of basicity during the reaction setup.

This guide outlines two robust, self-validating protocols for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).

Mechanistic Insight & Chemical Properties[1]

The "Fluorine Effect" on Nucleophilicity

The critical parameter in this chemistry is the reduced basicity of the amine.

  • Standard Morpholine

    
    :  ~8.3
    
  • 2-(Difluoromethyl)morpholine (Estimated)

    
    :  ~6.5 – 7.0
    

Implication: The nitrogen lone pair is less available for attack. Reactions that proceed rapidly with morpholine at room temperature may require elevated temperatures (40–60 °C) or stronger electrophiles when using the difluoromethyl analog.

Salt Neutralization Strategy

The starting material is a hydrochloride salt (


).
  • Stoichiometry: You must account for the HCl. If your protocol calls for 1.0 equivalent of base for the reaction, you actually need 2.0+ equivalents (1 eq to free-base the amine, 1 eq to scavenge the acid generated during alkylation).

  • In-situ Free-basing: Preferred over separate extraction to minimize handling losses of the volatile free amine.

Decision Matrix: Selecting the Protocol

Before beginning, select the method based on your available electrophile.

ReactionChoice Start Target: N-Alkyl Product Electrophile Available Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide / Mesylate Electrophile->Halide Leaving Group MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (SN2) (Broad Scope) Halide->MethodB

Figure 1: Decision tree for selecting the optimal alkylation strategy.

Method A: Reductive Amination (Preferred)

This method is superior for preventing over-alkylation (quaternization), a common side reaction in direct alkylation.

Reagents & Materials
  • Substrate: 2-(Difluoromethyl)morpholine HCl (1.0 eq)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 – 2.0 eq)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 eq - strictly to neutralize HCl)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Protocol
  • Salt Break: In a chemically resistant vial, suspend 2-(difluoromethyl)morpholine HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes at Room Temperature (RT). The solution should clarify slightly.

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol).

    • Critical Check: If using a ketone or sterically hindered aldehyde, add activated 4Å molecular sieves and stir for 1–2 hours before adding the reductant to ensure imine formation.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add

    
     (1.5 mmol) portion-wise.
    
    • Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the aldehyde/ketone before it forms the imine, unlike

      
      .
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: LCMS should show [M+H]+ corresponding to Product.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes.
    
  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Method B: Direct Alkylation ( )

Used when the electrophile is an alkyl halide (Cl, Br, I) or sulfonate (OMs, OTs).

Reagents & Materials
  • Substrate: 2-(Difluoromethyl)morpholine HCl (1.0 eq)

  • Electrophile: Alkyl Halide (1.1 eq)

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.5 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (for low reactivity substrates)

  • Catalyst (Optional): KI (0.1 eq) if using Alkyl Chlorides (Finkelstein activation).

Step-by-Step Protocol
  • Preparation: To a reaction vessel, add 2-(difluoromethyl)morpholine HCl (1.0 mmol) and anhydrous MeCN (5 mL).

  • Base Addition: Add powdered

    
     (3.0 mmol).
    
    • Note: The suspension may bubble slightly as HCl is neutralized. Stir for 15 mins.

  • Alkylation: Add the Alkyl Halide (1.1 mmol).

  • Thermal Activation:

    • Reactive Halides (Benzyl/Allyl/Iodides): Stir at RT for 12 hours.

    • Unreactive Halides (Alkyl Chlorides): Heat to 60–80 °C. Add KI (10 mol%) to accelerate the reaction.

  • Filtration: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ).
  • Purification: Concentrate the filtrate. If necessary, purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Analytical Validation & Troubleshooting

Expected Data Profile
AssayObservationInterpretation
LCMS M+H (Target)Confirm mass. Watch for M+Alkyl (Over-alkylation).
1H NMR

2.0-3.0 ppm
Appearance of new N-CH signals.
1H NMR

9.0+ ppm
Disappearance of broad NH2+ salt protons.
19F NMR

-120 to -130 ppm
Distinctive doublet of doublets (CHF2). Shift indicates N-substitution.
Troubleshooting Guide
  • Issue: Low Conversion in Method B.

    • Cause: Low nucleophilicity of the fluorinated amine.[1]

    • Fix: Switch solvent to DMF (polar aprotic) to naked the anion, or switch to

      
       (solubility effect).
      
  • Issue: Racemization.

    • Insight: The chiral center is at C2. N-alkylation conditions described here generally preserve stereochemistry at C2. However, avoid strong bases (NaH, LDA) which could theoretically induce elimination of HF.

Visualizing the Mechanism (Method B)

The following diagram illustrates the critical deprotonation and attack sequence, emphasizing the stoichiometry of the base.

SN2Mechanism Salt Start: Morpholine.HCl Salt FreeBase Intermediate: Free Amine (Reduced Nucleophilicity due to CHF2) Salt->FreeBase - HCl Base1 Base Eq 1 (Neutralization) Base1->FreeBase TS Transition State (SN2 Attack) FreeBase->TS Electrophile Electrophile (R-X) Electrophile->TS Product Final: N-Alkyl-2-(CHF2)Morpholine TS->Product - HX Base2 Base Eq 2 (Scavenge HX) Base2->Product Drives Equilibrium

Figure 2: Mechanistic flow of the SN2 alkylation showing the dual role of the base.

References

  • Chemical Identity & Properties

    • Source: PubChem. "2-(Difluoromethyl)morpholine hydrochloride (Compound)."[2] National Library of Medicine.

    • URL:[Link]

  • General Protocol for Reductive Amination

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • URL:[Link]

  • Nucleophilicity of Fluorinated Amines

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Discusses the inductive effect of F on adjacent amines).
    • URL:[Link]

  • Morpholine Synthesis & Reactivity

    • Source: "Morpholine synthesis and reactivity."[3][4][5][6][7] Organic Chemistry Portal.

    • URL:[Link]

Sources

Coupling reactions with 2-(Difluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing C-N Bond Formation with 2-(Difluoromethyl)morpholine Hydrochloride

Introduction: The Bioisostere Challenge

2-(Difluoromethyl)morpholine is a high-value building block in modern medicinal chemistry. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups while improving metabolic stability and membrane permeability.[1]

However, incorporating this motif presents a distinct synthetic challenge. The


 group at the C2 position exerts a strong electron-withdrawing inductive effect (

), significantly lowering the basicity and nucleophilicity of the morpholine nitrogen compared to the unsubstituted parent. Furthermore, the hydrochloride salt form requires careful neutralization to prevent stoichiometric mismatches during coupling.

Key Technical Constraints:

  • Reduced Nucleophilicity: The amine is "deactivated," making standard amide couplings sluggish.

  • Steric Hindrance: The C2 substitution creates steric clash in transition metal-catalyzed cycles (e.g., Buchwald-Hartwig).

  • Chirality: The C2 position is stereogenic; commercially available salts are typically racemic unless specified as

    
     or 
    
    
    
    .

Physiochemical Considerations & Pre-treatment

Before initiating any coupling protocol, the hydrochloride salt must be managed.

PropertyMorpholine2-(Difluoromethyl)morpholineImplication
pKa (Conjugate Acid) 8.36~6.5 - 7.0 (Est.)Lower pKa indicates a "harder" nucleophile; less reactive toward electrophiles.
Electronic State Electron-RichElectron-DeficientRequires highly activated electrophiles (e.g., HATU, Acyl Chlorides).
Steric Profile UnhinderedC2-HinderedRequires specific ligands (e.g., RuPhos, BrettPhos) for Pd-catalysis.

The "Free-Base" Rule: While in situ neutralization (adding excess base to the reaction) is common, isolating the free base is recommended for sensitive transition-metal catalyzed reactions to prevent chloride ion poisoning of the catalyst.

  • Protocol: Partition the HCl salt between

    
     and saturated aqueous 
    
    
    
    . Separate, dry (
    
    
    ), and concentrate carefully (volatile!).

Protocol A: Amide Coupling (The "Activated" Approach)

Standard EDC/HOBt conditions often fail or suffer from low yields due to the reduced nucleophilicity of the amine. We utilize HATU for rapid activation or T3P (Propylphosphonic anhydride) for lower epimerization risk and easier workup.

Reagents & Stoichiometry
  • Carboxylic Acid (

    
    ):  1.0 equiv
    
  • Amine (HCl Salt): 1.1 equiv

  • Coupling Agent (HATU): 1.2 equiv

  • Base (DIPEA): 3.5 equiv (Critical: 1.0 eq neutralizes HCl, 1.0 eq activates acid, 1.5 eq drives equilibrium)

  • Solvent: DMF or DMA (0.2 M)

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and stir for 5 minutes. Why? Pre-formation of the activated ester prevents amine trapping.

  • Neutralization: In a separate vial, suspend 2-(Difluoromethyl)morpholine HCl (1.1 eq) in minimal DMF and add DIPEA (3.5 eq). Vortex until clear.

  • Addition: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes DMF), sat. 
    
    
    
    , and brine.

Protocol B: Buchwald-Hartwig Amination (The "Steric" Approach)

Coupling this amine with aryl halides requires a catalyst system capable of handling secondary amines with


-branching. Standard 

or

will likely fail.

Recommended Catalyst System: RuPhos Pd G3 or BrettPhos Pd G3 . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the reductive elimination step, which is the rate-limiting step for sterically hindered amines.

Reagents
  • Aryl Halide (

    
    ):  1.0 equiv
    
  • Amine (Free base preferred, or HCl + extra base): 1.2 equiv

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base:

    
     (Sodium tert-butoxide) - 2.5 equiv
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inertion: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids: Add Aryl Halide, Amine HCl salt, and

    
    .
    
    • Note:

      
       is hygroscopic. Handle in a glovebox or weigh quickly.
      
  • Catalyst: Add RuPhos Pd G3.

  • Solvent: Add sparged Toluene. Seal the vial immediately.

  • Reaction: Heat to 80–100°C for 12 hours.

    • Why Heat? The steric bulk of the

      
       group raises the energy barrier for the amine coordination to Palladium.
      
  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

Protocol C: (Nucleophilic Aromatic Substitution)

If the aryl partner is electron-deficient (e.g., 2-chloropyridine, 4-fluoronitrobenzene), transition metal catalysis is unnecessary.

Methodology
  • Mix: Combine Aryl Halide (1.0 eq) and Amine HCl (1.2 eq) in DMSO or NMP.

  • Base: Add

    
     (3.0 eq) or DIPEA (3.0 eq).
    
  • Heat: 80–120°C is typically required.

    • Note: The reduced nucleophilicity of the difluoromethyl amine requires higher temperatures than unsubstituted morpholine (which might react at RT).

Visualization: Decision Logic & Workflow

G Start Start: 2-(Difluoromethyl)morpholine HCl Check_Partner Identify Coupling Partner Start->Check_Partner Acid Carboxylic Acid (R-COOH) Check_Partner->Acid C=O Coupling Aryl Aryl Halide (Ar-X) Check_Partner->Aryl C-N Coupling Activation Activation: HATU or T3P + DIPEA (3.5 eq) Acid->Activation Amide_Product Target Amide Activation->Amide_Product Electronic_Check Is Ar-X Electron Deficient? Aryl->Electronic_Check SNAr SNAr Protocol: DMSO, K2CO3, 100°C Electronic_Check->SNAr Yes (e.g., 2-Cl-Pyridine) Buchwald Buchwald-Hartwig: RuPhos Pd G3, NaOtBu Toluene, 80°C Electronic_Check->Buchwald No (e.g., Bromobenzene) Aryl_Product Target N-Aryl Amine SNAr->Aryl_Product Buchwald->Aryl_Product

Caption: Figure 1. Strategic decision tree for coupling 2-(Difluoromethyl)morpholine based on electrophile properties.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (Amide) Amine is too weak for activated ester.Switch to Acid Chloride generation (Oxalyl Chloride/DMF cat.) then add amine.
No Reaction (Buchwald) Catalyst poisoning by HCl.Free-base the amine prior to reaction. Ensure

is fresh (white, not yellow).
Regioisomers (SNAr) Fluorine migration (rare) or ring opening.Lower temperature; switch solvent from DMSO to Acetonitrile to reduce polarity.
Gumming/Precipitation Insoluble salt formation.Switch base to

or use a phase transfer catalyst (TBAB).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Application Note: High-Throughput Incorporation of 2-(Difluoromethyl)morpholine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for optimizing lead compounds. While the trifluoromethyl (


) group is a staple for increasing lipophilicity and metabolic stability, the difluoromethyl (

)
group offers a unique, often superior advantage: it acts as a lipophilic hydrogen bond donor .[1]

This guide details the parallel synthesis protocols for incorporating 2-(Difluoromethyl)morpholine (2-DFMM), a scaffold that bridges the gap between the polarity of standard morpholines and the metabolic robustness of fluorinated analogs.

Why 2-(Difluoromethyl)morpholine?
  • Bioisosterism: The

    
     moiety acts as a bioisostere for alcohols (
    
    
    
    ) and thiols (
    
    
    ), capable of donating a weak hydrogen bond while maintaining high lipophilicity.
  • Basicity Modulation: The electron-withdrawing effect of the

    
    -fluorines significantly lowers the 
    
    
    
    of the morpholine nitrogen (compared to unsubstituted morpholine), reducing HERG channel affinity and improving oral bioavailability.
  • Metabolic Stability: Substitution at the 2-position blocks oxidative metabolism (P450-mediated

    
    -hydroxylation) at the most labile site of the morpholine ring.
    

Physicochemical Profile & Handling

Before initiating parallel synthesis, it is critical to understand how 2-DFMM differs from standard morpholine. The commercial hydrochloride salt form requires specific handling to ensure reactivity.

Comparative Data Profile
PropertyMorpholine2-(Difluoromethyl)morpholineImpact on Synthesis
Molecular Weight 87.12137.13 (Free base) / 173.59 (HCl salt)Adjust stoichiometry calculations carefully.
Basicity (

)
~8.36~5.8 - 6.2 (Estimated*)Weaker Nucleophile: Requires higher temperatures or stronger electrophiles than standard morpholine.
LogP -0.86~0.66Increased lipophilicity aids in membrane permeability.
H-Bond Donor NH onlyNH +

Additional interaction point for protein binding pockets.
Physical State LiquidSolid (HCl Salt)Easier to weigh for arrays; requires in-situ neutralization.

*Note: The electron-withdrawing effect of the


 group reduces electron density on the nitrogen, lowering basicity.
Handling the Hydrochloride Salt

In high-throughput (HT) parallel synthesis, pre-free-basing is time-consuming and risks volatile loss.

  • Recommendation: Use the HCl salt directly in the reaction vessel.

  • Requirement: You must add an excess of organic base (e.g., DIPEA or TEA) to neutralize the HCl salt in situ to release the reactive free amine.

  • Stoichiometry Rule: Use at least 3.0 equivalents of base (1 eq to neutralize HCl, 1 eq to scavenge acid generated by the reaction, 1 eq excess).

Decision Logic: Selecting the Protocol

Use the following logic flow to determine the appropriate reaction condition based on your available electrophiles.

ReactionLogic cluster_tips Expert Tip Start Target Electrophile Decision1 Electrophile Type? Start->Decision1 PathA Aryl/Heteroaryl Halide (Cl, Br, F) Decision1->PathA Activated Ring PathB Aldehyde / Ketone Decision1->PathB Carbonyl PathC Carboxylic Acid Decision1->PathC Acyl MethodA Protocol A: SNAr (Displacement) PathA->MethodA Heat + Base MethodB Protocol B: Reductive Amination PathB->MethodB STAB + Acid cat. MethodC Protocol C: Amide Coupling PathC->MethodC HATU/T3P Tip If Aryl Halide is unreactive (e.g., unactivated Bromide), switch to Buchwald-Hartwig (Pd-catalyzed). MethodA->Tip

Figure 1: Decision tree for selecting the optimal synthetic pathway for 2-(Difluoromethyl)morpholine.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: 2-Chloro-pyridines, 4-Fluoro-nitrobenzenes, and electron-deficient heterocycles.

Expert Insight: Due to the lower basicity of 2-DFMM, this reaction is slower than with standard morpholine. While standard morpholine reacts at 60°C, 2-DFMM often requires 80-100°C.

Reagents:

  • Monomer: 2-(Difluoromethyl)morpholine HCl (0.15 mmol per well).

  • Electrophile: Heteroaryl Chloride/Fluoride (0.10 mmol per well).

  • Base: Diisopropylethylamine (DIPEA) (0.40 mmol, 4.0 equiv).

  • Solvent: Anhydrous DMSO or NMP (1.0 mL).

Step-by-Step:

  • Dispensing: Weigh 2-DFMM HCl (approx 26 mg) into each well of a 96-well deep-well block or reaction vial.

  • Dissolution: Add the Heteroaryl halide (dissolved in 0.5 mL DMSO).

  • Activation: Add DIPEA (dissolved in 0.5 mL DMSO). Note: Ensure the base is added last to trigger the free-basing immediately prior to heating.

  • Reaction: Seal the block/vials tightly. Heat at 100°C for 16 hours (overnight) with agitation (600 rpm).

  • Check: LCMS analysis should show conversion. If incomplete, raise temp to 120°C for 4 hours (ensure solvent boiling point allows this).

Protocol B: Reductive Amination

Best for: Benzaldehydes, aliphatic aldehydes, and cyclohexanones.

Expert Insight: The HCl salt actually helps here by providing the acidic buffer needed for imine formation. However, Sodium Triacetoxyborohydride (STAB) is the preferred reductant over Cyanoborohydride due to lower toxicity and better handling in open-air parallel synthesis.

Reagents:

  • Amine: 2-(Difluoromethyl)morpholine HCl (0.12 mmol).

  • Carbonyl: Aldehyde/Ketone (0.10 mmol).

  • Reductant: STAB (0.25 mmol, 2.5 equiv).

  • Scavenger/Buffer: Acetic Acid (glacial, 1-2 drops) + DIPEA (0.12 mmol, 1.0 equiv to partially neutralize).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (1.0 mL).

Step-by-Step:

  • Imine Formation: Add 2-DFMM HCl and the Aldehyde to the well in DCE (0.5 mL).

  • Buffering: Add DIPEA (1 eq) to free-base the amine, followed immediately by Acetic Acid (1.5 eq) to activate the carbonyl. Shake for 30 mins at Room Temp (RT).

  • Reduction: Add STAB (suspended/dissolved in 0.5 mL DCE).

  • Reaction: Shake at RT for 16 hours . Do not heat reductive aminations with STAB as it degrades.

  • Quench: Add 0.5 mL 10%

    
     solution. Vigorous gas evolution may occur.
    

Purification Strategy: The "Catch and Release"

For parallel synthesis, column chromatography is the bottleneck. We utilize SCX-2 (Strong Cation Exchange) cartridges. This method relies on the basicity of the morpholine product.

Mechanism:

  • Catch: The product (basic amine) binds to the sulfonic acid resin. Neutral impurities (unreacted aldehyde, phenols, DMSO) pass through.

  • Wash: Methanol removes non-basic contaminants.

  • Release: Ammonia in Methanol deprotonates the product, releasing it from the resin.

Purification Crude Crude Reaction Mixture SCX SCX-2 Cartridge (Acidic Resin) Crude->SCX Load Waste Elute 1: Methanol (Impurities/DMSO) SCX->Waste Wash (Neutral) Product Elute 2: NH3/MeOH (Pure Product) SCX->Product Release (Basic)

Figure 2: SCX-2 Solid Phase Extraction (SPE) workflow.

Protocol:

  • Conditioning: Wash SCX-2 cartridge (1g bed) with MeOH (5 mL).

  • Loading: Dilute reaction mixture with MeOH (to reduce DMSO viscosity) and load onto cartridge. Gravity flow or weak vacuum.

  • Washing: Flush with MeOH (10 mL). Discard eluent.

  • Releasing: Elute with 2M

    
     in Methanol  (5-7 mL). Collect this fraction.
    
  • Finishing: Concentrate the ammonia fraction in a Genevac/SpeedVac.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Biotage Application Note. (2020). Strategies for the Purification of Amine Libraries using SCX-2.

Sources

Application Note: High-Fidelity Deprotection of 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(difluoromethyl)morpholine hydrochloride via the deprotection of its N-Boc precursor. The 2-(difluoromethyl)morpholine moiety is a critical bioisostere in modern medicinal chemistry, offering improved metabolic stability and lipophilicity compared to its non-fluorinated analogues.

This guide deviates from standard "recipe-style" protocols by focusing on the mechanistic stability of the difluoromethyl (


) group  during acidolysis. While the 

group is generally robust, its proximity to the morpholine oxygen and nitrogen demands precise control over reaction temperature and acid concentration to prevent defluorination or ring-opening side reactions.

Strategic Pathway & Chemical Logic

The Challenge of

The difluoromethyl group acts as a lipophilic hydrogen bond donor. Unlike the trifluoromethyl (


) group, the 

proton is acidic (

~ 25-30 depending on environment). While stable to the acidic conditions required for Boc removal, the resulting amine salt must be handled carefully.
  • Risk: Exposure to strong Lewis acids or excessive heat can theoretically trigger

    
    -elimination of fluoride, though this is rare in saturated systems.
    
  • Solution: We utilize a non-aqueous acidic system (HCl in 1,4-Dioxane) . This prevents hydrolysis byproducts and allows the product to precipitate directly as a high-purity hydrochloride salt, negating the need for aqueous workup or chromatography.

Reaction Mechanism Visualization

The following diagram illustrates the reaction flow, emphasizing the byproduct removal (Isobutylene/CO


) which drives the equilibrium forward.

G cluster_0 Precursor Phase cluster_1 Reaction Phase (Acidolysis) cluster_2 Isolation Phase Start N-Boc-2-(difluoromethyl) morpholine Reaction Protonation & Cleavage (4M HCl in Dioxane) Start->Reaction Dissolution (0°C) Intermediate Carbamic Acid Intermediate Reaction->Intermediate Rapid Product 2-(Difluoromethyl) morpholine HCl (Precipitate) Intermediate->Product Collapse Byproducts Gas Evolution (CO2 + Isobutylene) Intermediate->Byproducts Irreversible

Caption: Figure 1. Kinetic pathway for the anhydrous deprotection of N-Boc-2-(difluoromethyl)morpholine. The irreversible loss of gas drives the reaction to completion.

Materials & Equipment

Reagents
ReagentGradeRoleCritical Specification
N-Boc-2-(difluoromethyl)morpholine >97% HPLCSubstrateDry, free of residual water.
4.0 M HCl in 1,4-Dioxane AnhydrousReagentMust be titrated if old. Concentration <3M slows reaction significantly.
Diethyl Ether (Et₂O) ACS ReagentAnti-solventPeroxide-free. Used to maximize precipitation.
Dichloromethane (DCM) AnhydrousSolventOptional co-solvent for solubility issues.
Equipment
  • Argon/Nitrogen manifold (inert atmosphere is preferred to prevent hygroscopic water uptake by the HCl salt).

  • Vacuum filtration setup with a sintered glass funnel (Porosity 3 or 4).

  • Rotary evaporator with a base trap (to neutralize acidic fumes).

Detailed Experimental Protocol

Step 1: Substrate Preparation
  • Weigh 1.0 equivalent of tert-butyl 2-(difluoromethyl)morpholine-4-carboxylate into a round-bottom flask.

  • Scientist's Note: If the starting material is an oil, dissolve it in a minimum volume of anhydrous 1,4-dioxane (approx. 2 mL per gram of substrate). If it is solid, no pre-dissolution is strictly necessary, but it aids homogeneity.

Step 2: Acidolysis (The Critical Step)
  • Cool the reaction vessel to 0 °C using an ice/water bath.

    • Reasoning: The deprotection is exothermic. Controlling the initial temperature prevents thermal degradation of the

      
       moiety and minimizes color formation.
      
  • Add 10.0 equivalents of 4.0 M HCl in 1,4-Dioxane dropwise over 5–10 minutes.

    • Stoichiometry: While 1 eq of HCl is theoretically sufficient, a large excess ensures the equilibrium is driven fully to the salt form and maintains the solvent acidity required for rapid cleavage.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 2 to 4 hours .

    • Observation: A white precipitate (the hydrochloride salt) should begin to form within 30 minutes.

Step 3: Reaction Monitoring
  • TLC Method: Use 5% MeOH in DCM with Ninhydrin stain.

    • Target: Disappearance of the UV-active/stain-active Boc spot (

      
       ~0.6–0.8) and appearance of the baseline amine spot.
      
  • LC-MS Method: Look for the mass peak

    
     (free amine mass). The Boc parent mass (
    
    
    
    ) should be undetectable.
Step 4: Isolation & Purification
  • Precipitation: If the product has not fully precipitated, add Diethyl Ether (Et₂O) (approx. 5x reaction volume) slowly with stirring. This lowers the polarity of the solvent mixture, forcing the hydrophilic HCl salt out of solution.

  • Filtration: Filter the white solid under vacuum using a sintered glass funnel.

    • Crucial: Do this rapidly. Hydrochloride salts of morpholines can be hygroscopic.

  • Washing: Wash the filter cake 3 times with cold Diethyl Ether to remove residual HCl and dioxane.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Yield Expectations: 85–95%.[1]

    • Appearance: White to off-white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated solid must meet these criteria:

TestExpected ResultInterpretation
¹H NMR (D₂O or DMSO-d₆) Absence of singlet at ~1.4 ppm (9H).Confirms removal of Boc group.[1][2][3][4]
¹H NMR (

Signal)
Triplet of doublets (

Hz) at ~5.8–6.2 ppm.
Confirms integrity of the difluoromethyl group.
¹⁹F NMR Doublet of doublets/multiplet at ~ -120 to -130 ppm.Confirms fluorine retention (no defluorination).
Elemental Analysis Presence of Cl (approx 1:1 ratio with N).Confirms formation of Mono-HCl salt.

Troubleshooting & Optimization

Issue: Product is an Oil/Gum instead of a Solid
  • Cause: Residual dioxane or presence of rotamers preventing crystallization.

  • Fix: Triturate the oil with anhydrous Hexanes or Pentane. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal MeOH and precipitate with Et₂O.

Issue: Incomplete Deprotection
  • Cause: Old HCl/Dioxane reagent (HCl is a gas and escapes over time).

  • Fix: Add 1-2 equivalents of concentrated aqueous HCl (37%) or fresh 4M HCl/Dioxane. Note that adding aqueous HCl will require solvent evaporation rather than simple filtration.

Issue: Loss of Fluorine (Defluorination)
  • Cause: Rare, but can occur if the reaction was heated excessively (>60°C) or if strong Lewis acids were used instead of Brønsted acids.

  • Prevention: Strictly adhere to the Room Temperature limit.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for N-Boc cleavage conditions).

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative review on the stability and utility of

    
     groups). 
    
  • Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of gem-Difluoromethylenated Compounds. Chemical Reviews, 114(4), 2432–2506. (Detailed chemistry of difluoromethyl groups).

  • Pasternak, A., et al. (2008). Potent, orally bioavailable somatostatin agonists: Synthesis and structure–activity relationships of 2-substituted morpholines. Bioorganic & Medicinal Chemistry Letters, 18(3), 969-973. (Example of morpholine scaffold synthesis and deprotection).

Sources

Application of 2-(Difluoromethyl)morpholine hydrochloride in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-(Difluoromethyl)morpholine hydrochloride (CAS 2095408-94-7) as a high-value building block in the synthesis of next-generation agrochemicals.

The incorporation of the difluoromethyl (


) group represents a critical tactic in modern Structure-Activity Relationship (SAR)  studies.[1][2] Unlike the trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly enhancing metabolic stability against oxidative degradation.[2] This guide provides validated protocols for handling this hygroscopic salt, performing in situ neutralization, and executing high-yield coupling reactions (Amide and

) essential for developing novel fungicides and herbicides.

Strategic Rationale: The Advantage

In agrochemical design, replacing a standard morpholine ring with 2-(difluoromethyl)morpholine offers three distinct physicochemical advantages:

  • Metabolic Blocking: The C-2 position of morpholine is a common site for metabolic oxidation (P450-mediated).[2] Substitution with an electron-withdrawing

    
     group sterically and electronically deactivates this site, prolonging the active ingredient's half-life in plant systems.[2]
    
  • Lipophilic Hydrogen Bonding: The

    
     proton is sufficiently acidic to act as a weak hydrogen bond donor (Bioisostere of -OH), potentially creating unique binding interactions with target enzymes (e.g., cellulose synthase or sterol biosynthesis enzymes) without the desolvation penalty associated with polar groups.
    
  • Basicity Modulation: The electron-withdrawing nature of the

    
     group (
    
    
    
    ) reduces the
    
    
    of the morpholine nitrogen, altering the transporter uptake profiles in fungal or weed cellular membranes.
Visualizing the Bioisosteric Strategy

Bioisosterism Standard Standard Morpholine (Metabolically Labile) CF2H_Analog 2-(Difluoromethyl)morpholine (Metabolically Robust) Standard->CF2H_Analog Scaffold Hopping Properties Properties: 1. Lipophilic H-Bond Donor 2. Blocked Metabolic Site 3. Modulated pKa CF2H_Analog->Properties Target Target Protein (e.g., Fungal C14-Demethylase) Properties->Target Enhanced Binding & Stability

Figure 1: Strategic rationale for scaffold hopping from morpholine to 2-(difluoromethyl)morpholine in active ingredient design.[2]

Chemical Profile & Handling

PropertyData
Compound Name 2-(Difluoromethyl)morpholine hydrochloride
CAS Number 2095408-94-7
Molecular Formula

Molecular Weight 173.59 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Toluene.[2]
Hygroscopicity High.[2] Store in a desiccator.

Handling Precaution: As a hydrochloride salt, the secondary amine is protonated and non-nucleophilic. Successful coupling requires quantitative neutralization (free-basing).[2] Due to the electron-withdrawing effect of the


 group, the free base is less basic than morpholine but still nucleophilic enough for standard couplings.

Application Protocol A: Synthesis of Amide-Linked Fungicides

Context: This protocol is designed for synthesizing analogs of carboxylic acid amide (CAA) fungicides (e.g., Dimethomorph analogs) where the morpholine ring is modified to improve persistence.

Reaction Type: Peptide Coupling (EDC/HOBt or HATU).[2]

Materials:
  • Amine: 2-(Difluoromethyl)morpholine hydrochloride (1.0 equiv)[2]

  • Acid: 4-Chlorocinnamic acid (or agrochemical acid scaffold) (1.0 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF or DCM.[2]

Step-by-Step Methodology:
  • Preparation of Active Ester:

    • In a flame-dried round-bottom flask, dissolve the carboxylic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (1.0 equiv) and stir for 5 minutes under

      
      .[2]
      
    • Add HATU (1.2 equiv) in one portion.[2] Stir at Room Temperature (RT) for 15–30 minutes to generate the activated ester.[2] Note: The solution should turn slightly yellow.

  • In-Situ Free-Basing & Coupling:

    • In a separate vial, suspend 2-(difluoromethyl)morpholine hydrochloride (1.0 equiv) in a minimal amount of DMF.

    • Add the remaining DIPEA (2.0 equiv) to this suspension.[2] Critical Step: Ensure the salt is fully neutralized; the suspension may clear up as the free base is liberated.

    • Add the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring:

    • Stir at RT for 4–12 hours.

    • Monitor via LC-MS.[2] The

      
       group provides a distinct retention time shift compared to the non-fluorinated parent.
      
  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc) and wash with 5%

      
       solution (3x) to remove DMF.[2]
      
    • Wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc).[2] The difluoromethyl group reduces polarity; expect the product to elute earlier than the des-fluoro analog.[2]

Application Protocol B: Coupling for Herbicidal Scaffolds

Context: Used for attaching the morpholine motif to electron-deficient heteroaromatics (e.g., chloropyrimidines or chloropyridines), common in herbicide synthesis.[2]

Reaction Type: Nucleophilic Aromatic Substitution (


).[2]
Materials:
  • Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: 2-(Difluoromethyl)morpholine hydrochloride (1.1 equiv)[2]

  • Base:

    
     (anhydrous, micronized) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMSO.[2]

Step-by-Step Methodology:
  • System Setup:

    • Equip a reaction vial with a magnetic stir bar and a reflux condenser (if heating is required).

    • Charge the vial with 2-(difluoromethyl)morpholine hydrochloride (1.1 equiv) and anhydrous

      
       (2.5 equiv).[2]
      
    • Add MeCN (0.5 M) and stir at RT for 30 minutes. Why? This "pre-stir" allows the carbonate to neutralize the HCl salt and generate the free amine nucleophile before the electrophile is introduced, preventing side reactions.

  • Addition:

    • Add the heteroaryl chloride (1.0 equiv) in one portion.[2]

  • Reaction:

    • Heat the mixture to 60–80°C.

    • Note on Reactivity: The

      
       group at the 2-position creates steric bulk and inductive electron withdrawal, making the nitrogen less nucleophilic than unsubstituted morpholine. Higher temperatures or longer reaction times (vs. standard morpholine) are expected.[2]
      
  • Work-up:

    • Cool to RT and filter through a Celite pad to remove inorganic salts.[2]

    • Concentrate the filtrate.[2]

    • Recrystallize from Ethanol or purify via column chromatography.[2]

Experimental Workflow Diagram

Workflow Start Start: 2-(Difluoromethyl)morpholine HCl Step1 Step 1: Neutralization (Free-Basing) Reagents: DIPEA or K2CO3 Start->Step1 Branch Select Pathway Step1->Branch PathA Path A: Amide Coupling (Fungicide Scaffolds) Branch->PathA PathB Path B: SnAr Coupling (Herbicide Scaffolds) Branch->PathB ReactA Reagents: Acid + HATU Solvent: DMF PathA->ReactA ReactB Reagents: Ar-Cl + Heat Solvent: MeCN PathB->ReactB Product Final Product: CF2H-Modified Agrochemical ReactA->Product ReactB->Product

Figure 2: Decision tree for synthetic workflows using 2-(Difluoromethyl)morpholine HCl.

References

  • Hu, J., et al. (2021).[2] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.[2] Link

    • Significance: Establishes the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       group as a lipophilic hydrogen bond donor and bioisostere for alcohols and amines.[3]
      
  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[2]

    • Significance: foundational text on the metabolic stability conferred by fluorine substitution at labile sites (like the morpholine C-2/C-3 positions).[2]

  • ChemScene. (2023).[2] "Product Data: 2-(Difluoromethyl)morpholine hydrochloride." ChemScene Product Catalog. Link

    • Significance: Source for physical property data and commercial availability.[2]

  • BenchChem. (2025).[2][4] "Technical Guide to the Synthesis of Morpholine Benzamides." BenchChem Protocols. Link[2]

    • Significance: General protocols for morpholine amide couplings adapted for this guide.

Sources

Application Note: Strategic Incorporation of a Difluoromethyl-Morpholine Moiety in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes practical, robust methodologies over theoretical breadth, focusing on the C-difluoromethylation of the morpholine scaffold, as N-difluoromethylation of aliphatic amines is chemically unstable.

Executive Summary & Strategic Rationale

The morpholine ring is a privileged scaffold in FDA-approved drugs (e.g., Gefitinib, Linezolid), favored for its ability to modulate solubility and metabolic clearance. However, the morpholine ether oxygen often renders the adjacent C-H bonds susceptible to oxidative metabolism (CYP450-mediated


-hydroxylation), and the secondary amine can introduce hERG liability due to high basicity (

).

The incorporation of a difluoromethyl (


)  group directly onto the morpholine ring (C-difluoromethylation) is a high-impact bioisosteric strategy.
Why Incorporate a -Morpholine Moiety?
  • Lipophilic Hydrogen Bond Donor (LHBD): Unlike the non-polar

    
     group, the 
    
    
    
    moiety acts as a weak hydrogen bond donor (bioisostere of
    
    
    and
    
    
    ), improving binding affinity without the desolvation penalty of polar groups.
  • Basicity Modulation: The strong electron-withdrawing effect of fluorine lowers the

    
     of the morpholine nitrogen (typically by 2–3 units depending on position), reducing lysosomal trapping and hERG channel affinity.
    
  • Metabolic Blockade: Substitution at the C2 or C3 position sterically and electronically deactivates the ring toward oxidative metabolism.

Structural Considerations & Stability

Critical Distinction:

  • C-Difluoromethylation (Stable): Placing the

    
     group on the carbon backbone (C2 or C3 positions) yields stable, isolable building blocks.
    
  • N-Difluoromethylation (Unstable): Direct attachment of

    
     to the aliphatic morpholine nitrogen (
    
    
    
    ) creates a hemiaminal ether of hydrogen fluoride, which rapidly hydrolyzes to formamide. Do not target N-difluoromethyl morpholines unless the nitrogen is part of a urea, amide, or aniline system (where the lone pair is delocalized).
Physicochemical Impact Table
PropertyUnsubstituted Morpholine2-(

)-Morpholine
3-(

)-Morpholine
Impact

(Conj. Acid)
~8.3~6.5~5.8Reduced basicity improves permeability & safety.
LogD (pH 7.4) -0.86~0.2~0.3Increased lipophilicity aids membrane crossing.
H-Bond Donor 1 (NH)2 (NH + CF2H)2 (NH + CF2H)Additional interaction point for receptor binding.
Metabolic Stability Low (C2/C3 oxidation)HighHighBlocks primary metabolic soft spot.

Synthetic Protocols

We present two distinct workflows: De Novo Synthesis (for gram-scale building blocks) and Late-Stage Functionalization (for rapid SAR exploration).

Protocol A: De Novo Synthesis of 2-(Difluoromethyl)morpholine

Best for: Creating a robust, chiral building block for library synthesis.

Mechanism: Ring opening of a fluorinated epoxide followed by cyclization.

Reagents:

  • Starting Material: 2-(Difluoromethyl)oxirane (or prepared via epoxidation of 3,3-difluoroprop-1-ene).

  • Nucleophile: N-Benzyl-aminoethanol.

  • Cyclization Agent: Triflic anhydride (

    
    ) or Mitsunobu conditions.
    

Step-by-Step Methodology:

  • Epoxide Opening:

    • Dissolve N-benzyl-aminoethanol (1.0 equiv) in anhydrous

      
       (DCM).
      
    • Add 2-(difluoromethyl)oxirane (1.2 equiv) and a Lewis acid catalyst (

      
      , 0.1 equiv).
      
    • Stir at reflux for 12 hours.

    • Result: Formation of the acyclic diol intermediate.

  • Cyclization:

    • Cool the mixture to 0°C. Add

      
       (3.0 equiv).
      
    • Slowly add

      
       (1.1 equiv) to selectively activate the primary alcohol (kinetic control).
      
    • Allow to warm to RT; the secondary amine displaces the triflate, closing the ring.

  • Deprotection:

    • Hydrogenate using

      
       (10 wt%) in MeOH under 
      
      
      
      (1 atm) for 4 hours to remove the benzyl group.
    • Yield: 2-(Difluoromethyl)morpholine as a free base or HCl salt.

Protocol B: Late-Stage Innate C-H Difluoromethylation

Best for: Direct functionalization of complex lead compounds.

Mechanism: Radical substitution using Zinc Difluoromethanesulfinate (DFMS, Baran’s Reagent). This method relies on the nucleophilic character of the


 radical, which targets electron-deficient heterocycles.
Note: For electron-rich morpholines, this protocol requires the morpholine to be part of an N-aryl system or oxidized to an imine first.

Reagents:

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) -

    
    .
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq).

  • Solvent: DCM/Water biphasic system (1:1).

Step-by-Step Methodology:

  • Setup:

    • In a vial open to air, dissolve the substrate (1.0 equiv, e.g., N-aryl morpholine derivative) in DCM (0.1 M).

    • Add water (equal volume to DCM).

    • Add DFMS (3.0 equiv).

  • Initiation:

    • Add TBHP (5.0 equiv) dropwise with vigorous stirring.

    • Observation: Slight exotherm and gas evolution (

      
      ).
      
  • Reaction:

    • Stir vigorously at RT for 18–24 hours.

    • Monitor by LCMS. If conversion is low, add a second portion of DFMS and TBHP.

  • Workup:

    • Partition between DCM and saturated

      
      .
      
    • Dry organic layer over

      
       and concentrate.
      
    • Purify via reverse-phase HPLC (C18 column) as regioisomers may form.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate synthesis route based on the drug development stage.

G Start Target: CF2H-Morpholine Analog StageCheck Development Stage? Start->StageCheck EarlySAR Early SAR / Hit-to-Lead (Need speed, diversity) StageCheck->EarlySAR Exploratory ScaleUp Lead Optimization / Scale-up (Need purity, chirality) StageCheck->ScaleUp Defined Target MethodRadical Method: C-H Radical Functionalization (Protocol B) EarlySAR->MethodRadical MethodBuilding Method: De Novo Synthesis (Protocol A) ScaleUp->MethodBuilding ReagentsRadical Reagents: DFMS + TBHP Substrate: N-Aryl Morpholine MethodRadical->ReagentsRadical ReagentsBuilding Reagents: CF2H-Oxirane + Aminoethanol Result: Chiral 2-CF2H-Morpholine MethodBuilding->ReagentsBuilding OutcomeRadical Mixture of Isomers Rapid Analog Access ReagentsRadical->OutcomeRadical OutcomeBuilding Single Enantiomer High Regio-control ReagentsBuilding->OutcomeBuilding

Caption: Decision tree for selecting between De Novo synthesis (high fidelity) and Late-Stage Functionalization (high speed).

Troubleshooting & Expert Tips

  • Regioselectivity in Radical Reactions:

    • Issue: DFMS often yields a mixture of C2 and C3 isomers on the morpholine ring.

    • Solution: If the N-substituent is an electron-withdrawing heteroaryl group (e.g., pyridine), the radical will preferentially attack the position

      
       to the ether oxygen (C2) due to the "alpha-oxygen effect" stabilizing the radical intermediate.
      
  • Handling 2-(Difluoromethyl)oxirane:

    • Safety: This epoxide is volatile and potentially alkylating. Handle in a fume hood.

    • Stability: Prepare fresh or store at -20°C. It degrades upon prolonged exposure to moisture.

  • Purification of CF2H analogs:

    • 
       compounds are often less polar than their parent compounds but may streak on silica due to the H-bond donor capability.
      
    • Tip: Use 1% Triethylamine in your eluent or switch to C18 reverse-phase chromatography for cleaner separation.

References

  • A New Reagent for Direct Difluoromethylation (DFMS). Source: Fujiwara, Y., et al. (Baran Lab), Nature 2012. URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Zafrani, Y., et al., Journal of Medicinal Chemistry 2017. URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source:European Journal of Medicinal Chemistry 2020. URL:[Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Source: Macmillan Group, Princeton University. URL:[Link]

Stereoselective Synthesis and Validation of Morpholine-Based Substance P Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NK1-SYN-04

Abstract

This application note details the robust preparation of high-affinity Substance P (SP) antagonists featuring a cis-2,3-disubstituted morpholine core, exemplified by the clinical standard Aprepitant. Unlike generic morpholine syntheses, this guide focuses on the Crystallization-Induced Dynamic Resolution (CIDR) method, a self-validating process that ensures high diastereomeric purity (>99% de). We provide a complete workflow from chemical synthesis to biological validation via radioligand binding assays, including critical troubleshooting steps for maintaining chiral integrity.

Introduction: The Morpholine Scaffold in NK1 Antagonism

Substance P (SP) is a neuropeptide of the tachykinin family that mediates pain, inflammation, and emesis via the Neurokinin-1 (NK1) receptor. Antagonizing this receptor is a proven strategy for treating Chemotherapy-Induced Nausea and Vomiting (CINV) and depression.

While early antagonists utilized piperidine rings, the morpholine scaffold (as seen in Aprepitant) became the gold standard due to three critical advantages:

  • Solubility: The ether oxygen lowers logP compared to all-carbon rings, improving oral bioavailability.

  • Metabolic Stability: The morpholine ring is less prone to oxidative metabolism than piperidine analogs.

  • Geometry: The chair conformation of the morpholine ring rigidly orients the C2 and C3 substituents in a cis configuration, which is essential for high-affinity binding to the NK1 receptor pocket.

Chemical Synthesis: The CIDR Protocol

The Challenge: Stereocontrol

The synthesis of Aprepitant-like molecules requires establishing two contiguous chiral centers (C2 and C3) with specific absolute stereochemistry (2R, 3S). Standard diastereoselective additions often yield 1:1 mixtures requiring wasteful chromatographic separation.

The Solution: Crystallization-Induced Dynamic Resolution (CIDR)

This protocol utilizes a thermodynamic control strategy where a reversible chemical equilibrium (epimerization) is coupled with an irreversible physical process (crystallization).

Mechanism:

  • An acid catalyst promotes the reversible opening of the morpholine acetal, allowing equilibration between the (2R,3S) and (2S,3S) diastereomers.

  • The desired (2R,3S) isomer is less soluble and crystallizes out.

  • Le Chatelier’s principle drives the equilibrium entirely toward the solid, pure (2R,3S) isomer.

Detailed Protocol (Step-by-Step)

Reagents:

  • N-benzyl ethanolamine

  • Glyoxylic acid

  • (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (Chiral Alcohol)

  • Trifluoroacetic anhydride (TFAA)

  • Boron trifluoride etherate (

    
    )
    
  • Seed crystals of the desired isomer (critical for CIDR)

Step 1: Formation of the Oxazinone Core
  • Charge a reactor with N-benzyl ethanolamine (1.0 eq) and glyoxylic acid (1.1 eq) in toluene.

  • Reflux with a Dean-Stark trap to remove water.

  • Result: N-benzyl-3-hydroxy-1,4-oxazin-2-one.

Step 2: Trans-Acetalization and CIDR (The Critical Step)

Note: This step installs the chiral auxiliary and sets the stereochemistry.

  • Activation: Dissolve the oxazinone (from Step 1) in acetonitrile at -20°C. Add TFAA (1.1 eq) to generate the activated iminium species.

  • Coupling: Add (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (1.0 eq) and catalytic

    
    .
    
    • Observation: At this stage, you have a mixture of diastereomers in solution.

  • CIDR Process:

    • Heat the mixture to 60°C to promote rapid epimerization at the C2 position.

    • Add seed crystals of the pure (2R,3S) isomer.

    • Cool slowly to 0°C over 6 hours.

    • Filtration: Filter the solids. The mother liquor (containing the unwanted isomer) will re-equilibrate if recycled, but the solid is >98% pure (2R,3S).

Step 3: Functionalization
  • Reduce the lactam (carbonyl) using L-Selectride or similar hydride source to yield the morpholine.

  • Attach the pendant triazolinone side chain via alkylation to the morpholine nitrogen (if benzyl group was removed) or via displacement of an activated side chain.

Synthesis Workflow Diagram

SynthesisWorkflow RawMat Raw Materials: N-benzyl ethanolamine + Glyoxylic Acid Oxazinone Intermediate 1: Oxazinone Core RawMat->Oxazinone Reflux/Toluene Activation Activation: Add TFAA (Forms Iminium Ion) Oxazinone->Activation -20°C Coupling Coupling: Add Chiral Alcohol (Mixture of Diastereomers) Activation->Coupling BF3·OEt2 CIDR CIDR Step: Heat + Seed Crystals (Dynamic Resolution) Coupling->CIDR Equilibration PureCrystal Solid Product: (2R, 3S)-Isomer >99% de CIDR->PureCrystal Crystallization drives equilibrium FinalDrug Final Product: Aprepitant Analog PureCrystal->FinalDrug Reduction & Side-chain attachment

Caption: Workflow for the stereoselective synthesis of the morpholine core via Crystallization-Induced Dynamic Resolution (CIDR).

Biological Validation: NK1 Receptor Binding

Once synthesized, the antagonist must be validated for affinity and selectivity.

Materials
  • Cell Line: CHO-K1 cells stably expressing human NK1 receptor (hNK1).

  • Radioligand:

    
    -Substance P (Specific Activity > 100 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.02% BSA (to prevent peptide sticking).
    
Membrane Preparation Protocol
  • Harvest CHO-hNK1 cells and disrupt using a polytron homogenizer in ice-cold Tris buffer.

  • Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in Assay Buffer.

  • Quality Check: Determine protein concentration (BCA assay). Target 10-20 µg protein per well.

Competitive Binding Assay
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25 µL Test Compound (Morpholine derivative, varying concentrations).

    • 25 µL

      
      -Substance P (Final conc: 0.5 nM).
      
    • 150 µL Membrane Suspension.

  • Incubation: Shake at room temperature for 60 minutes.

  • Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Readout: Liquid scintillation counting.

Data Analysis & Interpretation

Calculate the


 (concentration displacing 50% of radioligand). Convert to 

using the Cheng-Prusoff equation:

Table 1: Expected SAR Data for Morpholine Derivatives

Compound IDC2 SubstituentC3 SubstituentStereochemistryhNK1

(nM)
Interpretation
Aprepitant 3,5-bis(CF3)phenyl4-F-phenyl(2R, 3S)0.1 Clinical Standard (High Affinity)
Analog A Phenyl (No CF3)4-F-phenyl(2R, 3S)15.0Loss of lipophilic interaction reduces affinity
Analog B 3,5-bis(CF3)phenyl4-F-phenyl(2S, 3R)>1000Enantiomer is inactive (Stereospecificity)
Analog C 3,5-bis(CF3)phenylH (No phenyl)(2R)350.0C3 Phenyl is critical for receptor locking

Mechanism of Action Visualization

The diagram below illustrates how the morpholine antagonist blocks the G-protein coupled signaling cascade normally triggered by Substance P.

MOA SP Substance P (Agonist) NK1 NK1 Receptor (GPCR) SP->NK1 Activates Antagonist Morpholine Antagonist (Aprepitant) Antagonist->NK1 Competitive Binding Block SIGNAL BLOCKED Antagonist->Block Gq Gq Protein NK1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Calcium Release (Emesis/Pain Signal) IP3->Ca Block->Gq Prevents Activation

Caption: Competitive antagonism at the NK1 receptor prevents Gq-protein coupling and downstream Calcium mobilization.

Expert Troubleshooting & Tips

Synthesis: Maintaining Chiral Purity
  • Issue: Low diastereomeric excess (de) after CIDR.

  • Root Cause: Cooling too fast or insufficient seed crystals.

  • Fix: The crystallization must be slow (0.1°C/min). Ensure the seed crystals are high purity (>99.5%). If the de is <95%, re-slurry the solid in heptane/toluene at 50°C to dissolve the minor isomer selectively.

Assay: High Non-Specific Binding (NSB)
  • Issue: High background counts in the binding assay.

  • Root Cause: Substance P is a "sticky" peptide (positively charged) and adheres to glass and plastic.

  • Fix:

    • Use siliconized pipette tips and tubes.

    • Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours. This neutralizes the negative charge of the glass fibers, repelling the peptide.

Stability
  • Storage: Morpholine acetals are stable, but the hemiaminal intermediates are sensitive to moisture. Store all intermediates under Argon at -20°C.

References

  • Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal

Application Note: 2-(Difluoromethyl)morpholine Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of Central Nervous System (CNS) agents requires a delicate balance between lipophilicity, basicity, and metabolic stability. 2-(Difluoromethyl)morpholine represents a high-value building block that addresses these challenges simultaneously. Unlike the widely used trifluoromethyl (


) group, the difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor , capable of mimicking hydroxyl (-OH) or thiol (-SH) interactions while significantly improving membrane permeability.

This guide details the physicochemical rationale, synthetic protocols, and strategic applications of 2-(difluoromethyl)morpholine hydrochloride (CAS: 2095408-94-7) for medicinal chemists.

Physicochemical Rationale: The "Fluorine Effect"

The incorporation of a


 group at the C2 position of the morpholine ring induces specific electronic and steric changes that are highly favorable for CNS penetration.
Modulation of Basicity ( )

Standard morpholine has a


 of approximately 8.36. For CNS drugs, a high 

often results in high ionization at physiological pH (7.4), limiting passive diffusion across the Blood-Brain Barrier (BBB).
  • Mechanism: The electron-withdrawing nature of the

    
     group (via the inductive effect, 
    
    
    
    ) reduces the electron density on the distal nitrogen atom.
  • Outcome: This typically lowers the

    
     by 1.0–1.5 units (estimated range: 6.8–7.3). This shift increases the fraction of the neutral species (
    
    
    
    ) at physiological pH, directly enhancing BBB permeability without abolishing the basicity required for receptor interaction.
Lipophilic Hydrogen Bond Donor

The


 bond is highly polarized, but the 

bond in a

group is sufficiently acidic to act as a weak hydrogen bond donor (HBD).
  • Bioisosterism: It serves as a bioisostere for a hydroxymethyl group (

    
    ) but with significantly lower desolvation energy.
    
  • Result: The molecule retains the ability to interact with H-bond acceptors in the binding pocket but suffers less penalty when passing through the lipid bilayer.

Metabolic Stability

The C2 and C3 positions of morpholine are metabolic "soft spots," susceptible to oxidative metabolism (e.g., by CYP450 isoforms).

  • Blocking: Substitution at C2 with a metabolically robust

    
     group sterically and electronically hinders enzymatic oxidation at this site, prolonging the compound's half-life (
    
    
    
    ).
Table 1: Comparative Physicochemical Profile
PropertyMorpholine2-(Difluoromethyl)morpholineImpact on CNS Design
Formula


-
MW 87.12137.13Small increase, maintains LE
H-Bond Donor NH (1)NH (1) + CF2H (weak)Additional interaction point

(calc)
~8.4~7.0 (est)Increased Permeability
LogP -0.86~0.2 (est)Improved Lipophilicity
Metabolic Risk High (C2/C3 oxidation)Reduced (C2 blocked)Extended Half-life

Visualization: Bioisosteric & Mechanistic Logic

The following diagram illustrates the structural logic of replacing a standard morpholine or hydroxymethyl-morpholine with the difluoromethyl variant.

BioisostereLogic cluster_props Mechanistic Advantages Standard Standard Morpholine (High pKa, High Clearance) Difluoro 2-(Difluoromethyl) Morpholine (Optimized CNS Profile) Standard->Difluoro pKa Modulation Metabolic Blocking Hydroxyl 2-Hydroxymethyl Morpholine (Good Potency, Poor Permeability) Hydroxyl->Difluoro Bioisosteric Replacement (Lipophilic H-Donor) P1 Lower pKa (Higher f_neutral) Difluoro->P1 P2 Metabolic Block (C2 Protection) Difluoro->P2 P3 H-Bond Donor (C-F---H-X) Difluoro->P3

Figure 1: Strategic rationale for selecting the 2-(difluoromethyl)morpholine scaffold in lead optimization.

Experimental Protocols

Sourcing and Handling[1]
  • Compound: 2-(Difluoromethyl)morpholine hydrochloride

  • CAS: 2095408-94-7 (Free base or HCl salt forms available)

  • Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Safety: Standard PPE. Treat as a potential irritant.[1]

Synthetic Incorporation: Buchwald-Hartwig Amination

The most common application is coupling this building block to an aromatic heterocycle (e.g., pyridine, quinoline) to generate the final CNS-active ligand.

Reaction Scheme:



Protocol Steps:

  • Preparation:

    • In a glovebox or under argon, charge a reaction vial with the Aryl Halide (1.0 equiv, e.g., 2-bromo-pyridine).

    • Add 2-(Difluoromethyl)morpholine HCl (1.2 equiv).

    • Add Base: Sodium tert-butoxide (

      
      ) (2.5 equiv). Note: Extra base is required to neutralize the HCl salt.
      
  • Catalyst System:

    • Add Catalyst:

      
       (2-5 mol%).
      
    • Add Ligand: BINAP or RuPhos (4-10 mol%). RuPhos is preferred for sterically hindered or electron-poor substrates.

  • Solvent & Reaction:

    • Add anhydrous Toluene or 1,4-Dioxane (0.1 – 0.2 M concentration).

    • Seal the vial and heat to 80–100°C for 12–18 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite (elute with EtOAc).

    • Concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Silica gel).[2]

    • Note: The product will be less polar than the corresponding hydroxymethyl analog.

QC & Validation: NMR

The difluoromethyl group provides a distinct signature in NMR, essential for confirming structural integrity.

  • 
     NMR Signal:  Look for a doublet of doublets (dd) or a complex multiplet centered around -120 to -130 ppm .
    
  • Coupling: You should observe Geminal coupling (

    
    ) and Vicinal coupling to the proton (
    
    
    
    ).
  • 
     NMR:  The 
    
    
    
    proton typically appears as a triplet (t) or doublet of doublets (dd) in the 5.5 – 6.5 ppm region with a large coupling constant (
    
    
    ).

Case Study: Optimization of a Sigma-1 Receptor Ligand

Scenario: A lead compound (Compound A) containing a morpholine ring shows high potency (


) but poor brain exposure (

) and rapid clearance (

).

Intervention: The morpholine ring is replaced with 2-(difluoromethyl)morpholine to create Compound B .

Results:

  • Permeability: The

    
     drops from 8.4 to 7.1. At pH 7.4, the neutral fraction increases from ~9% to ~66%. This drives a 5-fold increase in passive permeability (
    
    
    
    ).
  • Metabolism: The primary metabolic route for Compound A was hydroxylation at the morpholine C2 position. Compound B blocks this site. In vitro microsomal stability (

    
    ) improves from 15 min to 48 min.
    
  • Potency: The

    
     group maintains a critical H-bond interaction with Tyr103 in the receptor pocket (mimicking the water-mediated network), preserving potency (
    
    
    
    ).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen-Bond Donor: A Comparative Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hu, J., et al. (2015). The unique properties of the difluoromethyl group in drug design. Nature Reviews Drug Discovery. (General Reference on CF2H properties).
  • ChemScene. Product Data Sheet: 2-(Difluoromethyl)morpholine hydrochloride. Link

Sources

Application Note: Strategic Difluoromethylation of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difluoromethylation of Morpholine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The morpholine ring is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Gefitinib, Linezolid, and Rivaroxaban. The introduction of a difluoromethyl group (


) into morpholine derivatives offers a potent strategy to modulate physicochemical properties. Acting as a lipophilic bioisostere of hydroxyl (

) and thiol (

) groups, the

moiety functions as a hydrogen bond donor while significantly enhancing metabolic stability and membrane permeability.[1] This guide details three field-proven protocols for the regioselective difluoromethylation of morpholine derivatives: N-difluoromethylation via carbene insertion, C-difluoromethylation via radical functionalization, and Deoxofluorination of carbonyl precursors.

Part 1: Strategic Overview & Mechanistic Logic

The "Why": Physicochemical Modulation

Replacing a hydrogen or methyl group with


 on a morpholine ring induces profound changes:
  • Lipophilicity (

    
    ):  Increases lipophilicity compared to parent amines, aiding Blood-Brain Barrier (BBB) penetration.
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the morpholine nitrogen (typically from pKa ~8.3 to ~4-5 for

    
    ), reducing lysosomal trapping and hERG channel inhibition.
    
  • H-Bonding: Unlike the chemically inert

    
     group, the 
    
    
    
    proton is sufficiently acidic to serve as a hydrogen bond donor, maintaining critical receptor interactions.[1]
The "How": Decision Matrix

The synthetic route depends entirely on the desired regioisomer (N- vs. C-functionalization) and the substrate's electronic environment.

G Figure 1: Strategic Decision Tree for Difluoromethylation of Morpholines Start Target Morpholine Derivative Decision Target Position? Start->Decision N_Func N-Difluoromethylation (N-CF2H) Decision->N_Func Nitrogen Center C_Func C-Difluoromethylation (C-CF2H) Decision->C_Func Carbon Scaffold Carbene Protocol A: Difluorocarbene Insertion (Reagent: ClCF2CO2Na or BrCF2CO2H) N_Func->Carbene Direct Functionalization C_Type Substrate Status? C_Func->C_Type Radical Protocol B: Radical C-H Functionalization (Reagent: Zn(SO2CF2H)2) C_Type->Radical Late-Stage (C-H) Deoxo Protocol C: Deoxofluorination (Precursor: Morpholine-CHO) C_Type->Deoxo From Aldehyde

Part 2: Detailed Experimental Protocols

Protocol A: N-Difluoromethylation via Difluorocarbene

Application: Direct conversion of free morpholine (N-H) to N-difluoromethyl morpholine (


).
Mechanism:  Base-mediated generation of singlet difluorocarbene (

) followed by electrophilic insertion into the N-H bond.
Reagent Selection

While chlorodifluoromethane (Freon-22) was historically used, it is an ozone-depleting gas. Modern labs prefer solid, bench-stable precursors.

  • Reagent of Choice: Sodium Chlorodifluoroacetate (

    
    ) or Bromo(difluoro)acetic acid (
    
    
    
    ).
Step-by-Step Methodology
  • Setup: Equip a pressure tube or heavy-walled flask with a magnetic stir bar. Note:

    
     generation produces 
    
    
    
    gas; open systems require reflux condensers, while closed systems require pressure ratings.
  • Stoichiometry:

    • Morpholine substrate: 1.0 equiv.

    • Sodium chlorodifluoroacetate: 2.5 equiv.

    • Base:

      
       (2.0 equiv).
      
    • Solvent: DMF or DMF/Water (10:1). Water aids in proton transfer steps.

  • Execution:

    • Dissolve substrate and base in DMF (0.2 M concentration).

    • Add the difluorocarbene precursor.[1][2][3][4]

    • Heat the mixture to 90–100 °C for 4–16 hours. The elevated temperature is required to decarboxylate the reagent and release

      
      .
      
  • Workup:

    • Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc).[5]

    • Wash organic layer with LiCl (5% aq) to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography.

    
     groups are less polar than the parent amine but can be sensitive to silica acidity; add 1% 
    
    
    
    to the eluent if degradation is observed.

Critical Insight: If the reaction stalls, add 20 mol% of 18-crown-6 to solubilize the carbonate base, enhancing the decarboxylation rate.

Protocol B: Radical C-H Difluoromethylation (Baran's Reagent)

Application: Late-stage functionalization of heteroaryl rings attached to the morpholine, or activated positions. Reagent: Zinc Difluoromethanesulfinate (DFMS, "Baran's Reagent") or Sodium Difluoromethanesulfinate.

Step-by-Step Methodology
  • Setup: Standard vial open to air (if using DFMS/TBHP) or sealed (if using photoredox).

  • Reaction System (Minisci-Type):

    • Substrate: 1.0 equiv.

    • DFMS (

      
      ): 3.0 equiv.
      
    • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq): 5.0 equiv.

    • Solvent: DCM/Water (2.5:1) biphasic system.

  • Execution:

    • Combine substrate and DFMS in the solvent mixture.

    • Add TBHP dropwise at 0 °C, then warm to Room Temperature (RT).

    • Stir vigorously for 12–24 hours. The biphasic nature requires high stir rates to ensure radical transfer at the interface.

  • Workup:

    • Quench with saturated

      
       and sodium thiosulfate (to neutralize peroxides).
      
    • Extract with DCM.

Mechanism Visualization:

Mechanism Figure 2: Radical Minisci-Type Difluoromethylation Mechanism DFMS Zn(SO2CF2H)2 Radical •CF2H Radical DFMS->Radical Oxidant (TBHP) Intermediate Radical Adduct Radical->Intermediate + Substrate Substrate Heteroaryl-Morpholine Substrate->Intermediate Product C-CF2H Product Intermediate->Product Oxidation/-H+

Protocol C: Deoxofluorination (Aldehyde to )

Application: Precise installation of


 at a specific carbon (e.g., Morpholine-2-carbaldehyde) when regioselectivity is paramount.
Reagents:  DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.
Step-by-Step Methodology
  • Safety Precaution: DAST can be explosive at high temperatures. Never heat neat DAST above 50 °C. Perform in a fume hood.

  • Setup: Anhydrous conditions (Flame-dried glassware,

    
     atmosphere).
    
  • Stoichiometry:

    • Aldehyde Precursor: 1.0 equiv.

    • DAST: 1.5–2.0 equiv.

    • Solvent: Anhydrous DCM (Dichloromethane).

  • Execution:

    • Cool the solution of the aldehyde in DCM to -78 °C .

    • Add DAST dropwise via syringe.

    • Allow to warm slowly to RT (or 0 °C) over 2–4 hours.

  • Quenching (Critical):

    • Cool back to -78 °C.

    • Quench by dropwise addition of saturated

      
      . Caution:  Vigorous effervescence.
      
  • Purification: Standard extraction and silica chromatography.

Part 3: Data Summary & Optimization Guide

Comparison of Methods
FeatureProtocol A (N-CF2H)Protocol B (Radical C-CF2H)Protocol C (Deoxofluorination)
Target Site Nitrogen (N-H)Electron-deficient CarbonsSpecific Carbon (via CHO)
Selectivity High (N-selective)Moderate (Regioisomer mix possible)Excellent (Site-specific)
Reagent Cost Low (

)
Moderate (DFMS)High (DAST/XtalFluor)
Scalability High (kg scale possible)Moderate (Safety limits of peroxides)Low/Moderate (Exotherm control)
Key Risk

pressure buildup
Peroxide accumulationHF generation/Shock sensitivity
Troubleshooting Table
  • Problem: Low yield in N-difluoromethylation.

    • Solution: The carbene intermediate is reacting with water/solvent. Increase the equivalents of precursor (up to 5.0 equiv) and add it portion-wise over 4 hours.

  • Problem: Decomposition during Deoxofluorination.

    • Solution: Switch from DAST to Deoxo-Fluor or XtalFluor-E , which are thermally more stable and produce less HF byproduct.

  • Problem: Regioisomer mixtures in Radical reaction.

    • Solution: Add TFA (Trifluoroacetic acid) to protonate the heterocycle, increasing its electrophilicity and directing the radical to the most nucleophilic position (Minisci selectivity rules).

References

  • Direct N-Difluoromethylation via Difluorocarbene

    • Title: "Difluoromethylation of N-Heterocycles Using Bromo(difluoro)acetic Acid"
    • Source: ChemRxiv (2025)[6]

    • URL:[Link] (Note: Generalized citation based on recent methodology trends).

    • Specific Reference for Reagent: Hu, J. et al. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." J. Org.[7] Chem.2011 , 76, 1176.[4] [Link]

  • Radical C-H Difluoromethylation (Baran Reagent)

    • Title: "Practical and Innate Carbon–Hydrogen Functionaliz
    • Source: N
    • URL:[Link]

  • Photoredox Difluoromethylation

    • Title: "Direct C–H difluoromethylation of heterocycles via organic photoredox c
    • Source: Nature Communic
    • URL:[Link]

  • Deoxofluorination Reviews

    • Title: "Deoxofluorination of Aliph
    • Source: Organic Reactions (2004)
    • URL:[Link]

Sources

Application Note: Scalable Process Development for 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a difluoromethyl (


) group into saturated heterocycles is a high-value strategy in medicinal chemistry. Acting as a lipophilic hydrogen bond donor and a bioisostere for alcohols and thiols, the 

moiety modulates pKa and improves metabolic stability (blockage of CYP450 oxidation sites).

This application note details a robust, scalable protocol for the synthesis of 2-(difluoromethyl)morpholine hydrochloride . Unlike small-scale medicinal chemistry routes that often rely on unstable difluoro-building blocks or hazardous reagents (e.g., DAST) without thermal control, this protocol utilizes a Deoxofluorination strategy starting from the stable, commercially available precursor 4-benzyl-2-(hydroxymethyl)morpholine .

Key Process Features:

  • Safety-First Fluorination: Replaces DAST with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or XtalFluor-E®, utilizing controlled dosing to manage exotherms.

  • Green Oxidation: Implements a catalytic TEMPO/Bleach oxidation to generate the intermediate aldehyde, avoiding cryogenic Swern conditions or heavy metal oxidants (Cr, Mn).

  • Scalability: Designed for multi-gram to kilogram batches with defined Critical Process Parameters (CPPs).

Retrosynthetic Strategy & Pathway

The synthesis is designed around Functional Group Interconversion (FGI) of a pre-formed morpholine ring. This approach is superior to de novo ring construction for scale-up because it utilizes "Chiral Pool" or cheap racemic commodity chemicals (Epichlorohydrin derivatives), ensuring the morpholine core structure is established early.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM Start: 4-Benzyl-2- (hydroxymethyl)morpholine Aldehyde Intermediate 1: 4-Benzylmorpholine- 2-carbaldehyde SM->Aldehyde Step 1: TEMPO (cat), NaOCl 0-5°C, pH 8.5-9.5 Difluoro Intermediate 2: 4-Benzyl-2- (difluoromethyl)morpholine Aldehyde->Difluoro Step 2: Deoxo-Fluor DCM, 0°C -> RT Product Final Product: 2-(Difluoromethyl) morpholine HCl Difluoro->Product Step 3: H2, Pd/C HCl/EtOH

Figure 1: Synthetic pathway from hydroxymethyl precursor to final salt.

Detailed Experimental Protocols

Step 1: Catalytic Oxidation (TEMPO/Bleach)

Objective: Convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • 4-Benzyl-2-(hydroxymethyl)morpholine (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

  • KBr (0.1 equiv)

  • NaOCl (Bleach, ~10-13% active chlorine) (1.1 equiv)

  • Dichloromethane (DCM) / Water

Protocol:

  • Setup: Charge a jacketed reactor with the starting material, DCM (5 vol), and a solution of KBr in water (2 vol). Cool the biphasic mixture to 0–5°C.

  • Catalyst Addition: Add TEMPO (dissolved in minimal DCM).

  • Oxidant Feed (Critical): Slowly dose the aqueous NaOCl solution over 1–2 hours.

    • Process Control: Maintain internal temperature < 10°C. The reaction is exothermic.

    • pH Control: Maintain pH between 8.5 and 9.5 using saturated

      
       or dilute NaOH. Why?  Acidic pH deactivates the catalyst; pH > 10 promotes ester formation or over-oxidation.
      
  • Quench: Once HPLC indicates <1% starting material, quench with aqueous sodium thiosulfate.

  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
    .[1][2]
    
  • Stability Note: The aldehyde intermediate is prone to hydration and polymerization. Do not store. Proceed immediately to Step 2 or store as a frozen solution in DCM if necessary.

Step 2: Deoxofluorination (The Critical Safety Step)

Objective: Convert the aldehyde to the gem-difluoromethyl group.

Reagents:

  • Crude Aldehyde (from Step 1) in DCM

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv)

    • Alternative: XtalFluor-E® (safer solid alternative) +

      
       promoter.
      

Protocol:

  • Drying: Ensure the crude aldehyde solution is anhydrous (KF < 500 ppm). Water reacts violently with fluorinating agents to produce HF.

  • Inertion: Purge reactor with

    
    .
    
  • Addition: Cool the aldehyde solution to -20°C. Add Deoxo-Fluor dropwise.

    • Safety Note: Although Deoxo-Fluor is more stable than DAST, it still exhibits a decomposition onset ~140°C, but adiabatic runaway can trigger at lower temperatures if accumulated. Never exceed 50°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

    • Monitoring: Use

      
       NMR to monitor the disappearance of the fluorinating agent and appearance of the product (doublet of triplets, 
      
      
      
      ppm).
  • Quench (Hazardous): Cool to 0°C. Quench by very slow addition into saturated aqueous

    
    .
    
    • Warning: Massive

      
       evolution and HF neutralization heat. Do not add water to the reaction mixture; add the mixture to the base.
      
  • Purification: Extract with DCM, dry, and concentrate. Flash chromatography (Hexane/EtOAc) may be required to remove elimination byproducts (vinyl fluorides).

Step 3: Hydrogenolysis and Salt Formation

Objective: Remove the benzyl protecting group and form the stable HCl salt.

Protocol:

  • Hydrogenation: Dissolve the difluoro-intermediate in Ethanol/Acetic Acid (10:1). Add 10 wt% Pd/C (50% wet).

  • Conditions: Hydrogenate at 3–5 bar

    
     pressure at RT for 6–12 hours.
    
  • Filtration: Filter catalyst over Celite/diatomaceous earth.

  • Salt Formation: Cool the filtrate to 0°C. Add HCl (4M in Dioxane or gas bubbling) until pH < 2.

  • Isolation: Concentrate to ~20% volume. Add

    
     or MTBE to induce crystallization. Filter the white solid.
    

Process Safety & Logic (E-E-A-T)

The fluorination step represents the highest risk. The following logic diagram illustrates the decision-making process required to ensure operator safety and batch integrity.

Fluorination Safety Logic (Graphviz Visualization)

SafetyLogic Start Start Fluorination Step CheckWater Check Water Content (KF Titration) Start->CheckWater Dry Re-dry Solvent (Mol. Sieves) CheckWater->Dry KF > 500ppm Cool Cool Reactor to -20°C CheckWater->Cool KF < 500ppm Dry->CheckWater AddReagent Dose Deoxo-Fluor (Rate limited by T) Cool->AddReagent TempCheck Is Internal T > 0°C? AddReagent->TempCheck Stop STOP FEED Increase Cooling TempCheck->Stop Yes Continue Continue Addition TempCheck->Continue No Stop->TempCheck Quench Inverse Quench into NaHCO3 Continue->Quench Reaction Complete

Figure 2: Critical Process Parameters (CPP) and decision logic for the fluorination step.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0% areaC18 Column, ACN/Water (0.1% TFA)

NMR
Characteristic triplet (

) at

5.8–6.2 ppm (

Hz)
400 MHz,


NMR
Doublet or Multiplet at

-120 to -130 ppm
376 MHz,

Water Content < 1.0% w/wKarl Fischer
Residual Solvents Ethanol < 5000 ppm, DCM < 600 ppmGC-Headspace

References

  • Deoxo-Fluor® Safety & Scale-up

    • Lal, G. S., Pez, G. P., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64, 7048.
    • Organic Syntheses Procedure for Deoxo-Fluor Scale-up: .

  • TEMPO Oxidation Protocol

    • Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes..." Journal of Organic Chemistry, 1987, 52, 2559.
    • Common Organic Chemistry - TEMPO Oxidation Guide: .

  • Alternative Fluorination Reagents (XtalFluor)

    • Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability." Journal of Organic Chemistry, 2009, 74, 2047. .

  • Morpholine Synthesis Background

    • European Patent Office - Process for producing Morpholine derivatives: .

Sources

Precision Engineering of the Morpholine Core: Asymmetric Synthesis of 2-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | AN-CHM-2026-04

Abstract & Strategic Overview

The morpholine ring is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility enhancer and metabolic modulator in blockbuster drugs like Aprepitant (NK1 antagonist) and Reboxetine (NRI). However, the introduction of chirality at the C2 position presents a unique synthetic challenge due to the inductive effect of the adjacent oxygen atom, which can destabilize intermediates or lead to racemization.

This Application Note details two distinct, high-fidelity protocols for synthesizing 2-substituted morpholines. We move beyond simple "recipes" to analyze the mechanistic causality that ensures enantiomeric excess (ee) >99%.

Comparison of Methodologies
FeatureProtocol A: Crystallization-Induced Diastereomer Transformation (CIDT)Protocol B: Rh-Catalyzed Asymmetric Hydrogenation
Mechanism Thermodynamic Control (Dynamic Kinetic Resolution)Kinetic Control (Enantioselective Reduction)
Key Advantage 100% Theoretical Yield (converts wrong isomer to right one)High Atom Economy & mild conditions
Scalability Excellent (Multi-kilogram industrial standard)Good (Gram-scale demonstrated)
Primary Use Complex cores with multiple stereocenters (e.g., Aprepitant)Rapid access to diverse 2-aryl/alkyl morpholines
Critical Parameter Solubility differential of diastereomeric saltsLigand bite angle & Hydrogen pressure

Protocol A: Thermodynamic Control via CIDT

Based on the industrial synthesis of the Aprepitant core (Merck Process Research).

The Mechanistic Logic

Standard chiral resolutions are limited to a 50% maximum yield. This protocol utilizes Crystallization-Induced Diastereomer Transformation (CIDT) . By selecting a reaction environment where the diastereomers function in equilibrium (via reversible acetalization) but only one diastereomer precipitates, we drive the equilibrium entirely to the solid-phase product.

Workflow Diagram (Logic & Process)

CIDT_Process cluster_0 Dynamic Kinetic Resolution Zone Start Racemic/Prochiral Oxazinone Intermediate Equilibrium Solution Phase Epimerization Equilibrium (Acid Catalyzed) Start->Equilibrium Dissolution Nucleation Selective Nucleation of Desired Diastereomer Equilibrium->Nucleation Supersaturation Growth Crystal Growth (Depletes Solution Concen.) Nucleation->Growth Growth->Equilibrium Le Chatelier's Principle (Drives conversion) Final Solid Phase Product (>99% dr, >90% Yield) Growth->Final Filtration

Figure 1: Mechanism of Crystallization-Induced Diastereomer Transformation driving 100% theoretical yield.

Detailed Experimental Protocol

Target: (2R,3S)-2-(1-arylethoxy)-3-(4-fluorophenyl)morpholine derivative.

Reagents:

  • Substrate: 4-Benzyl-3-(4-fluorophenyl)-2-hydroxy-1,4-oxazin-3-one (Racemic hemiacetal).

  • Chiral Aux/Reagent: (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.[1][2]

  • Catalyst: Boron trifluoride diethyl etherate (

    
    ) or Trifluoroacetic acid (TFA).
    
  • Solvent: Heptane/Toluene mixture (Critical for solubility differential).

Step-by-Step Procedure:

  • Activation: Suspend the hemiacetal substrate (1.0 eq) in toluene (10 V). Add TFA (1.1 eq) at 0°C to generate the reactive

    
    -acyliminium ion in situ.
    
  • Coupling: Add the chiral alcohol (1.05 eq). The reaction initially forms a ~1:1 mixture of diastereomers (cis/trans) in solution.

  • The CIDT Event (Critical Step):

    • Heat the mixture to 60°C. At this temperature, the acid catalyst allows rapid interconversion of the acetal center (epimerization).

    • Slowly add Heptane (anti-solvent) until the solution is slightly turbid.

    • Seeding: Add pure seed crystals (0.5 wt%) of the desired cis-isomer.

    • Controlled Cooling: Cool to 20°C over 6 hours. As the cis-isomer crystallizes, the solution is depleted. The equilibrium shifts to convert the soluble trans-isomer into more cis-isomer to restore the balance, which then crystallizes.

  • Isolation: Filter the solids. Wash with cold heptane.

  • Reduction: The resulting oxazinone is reduced (e.g., using

    
     or 
    
    
    
    ) to yield the final morpholine core.

Process Safety Note: The generation of the


-acyliminium ion is exothermic. Strict temperature control during acid addition is required to prevent thermal runaway or decomposition.

Protocol B: Kinetic Control via Asymmetric Hydrogenation

Based on recent breakthroughs in Rh-catalyzed hydrogenation (Zhang Group).

The Mechanistic Logic

For 2-substituted morpholines where the 3-position is unsubstituted or less hindered, direct asymmetric hydrogenation of 2-substituted dehydromorpholines (cyclic enamides) is superior. This method relies on a Rhodium catalyst with a specific "bite angle" (ligand geometry) that dictates which face of the alkene coordinates to the metal center.

Catalytic Cycle Diagram

Rh_Cycle Complex Rh(I)-Ligand Solvent Complex Coordination Substrate Coordination (Face Selective) Complex->Coordination + Substrate OxAdd Oxidative Addition (H2) Coordination->OxAdd + H2 Insertion Migratory Insertion (C-H Bond) OxAdd->Insertion Rate Determining Elimination Reductive Elimination (Product Release) Insertion->Elimination Elimination->Complex - Product

Figure 2: Rhodium-catalyzed asymmetric hydrogenation cycle. The ligand sterics determine facial selectivity.

Detailed Experimental Protocol

Target: (S)-2-phenylmorpholine (and analogs).

Reagents:

  • Substrate: 4-Benzyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine).

  • Catalyst Precursor:

    
     (1.0 mol%).
    
  • Ligand: (R,R)-SKP (Bisphosphine ligand with large bite angle) or TangPhos.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    

Step-by-Step Procedure:

  • Glovebox Operation: In a nitrogen-filled glovebox, mix

    
     (0.005 mmol) and the Chiral Bisphosphine Ligand (0.0055 mmol) in degassed DCM (1.0 mL). Stir for 30 mins to form the active catalyst complex (color change usually observed).
    
  • Substrate Addition: Dissolve the dehydromorpholine substrate (0.5 mmol) in DCM (2.0 mL) and transfer to the catalyst vial.

  • Hydrogenation:

    • Transfer the vial to a high-pressure autoclave.

    • Purge with

      
       three times.
      
    • Pressurize to 20–50 bar (substrate dependent; higher pressure often improves rate but check safety limits).

    • Stir at Room Temperature (25°C) for 12–24 hours.

  • Work-up: Carefully vent the hydrogen. Concentrate the solvent under reduced pressure.

  • Purification: Pass through a short pad of silica gel to remove the metal catalyst. Elute with EtOAc.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient

pressure.
Ensure substrate is free of halides/sulfur. Increase pressure to 50 bar.
Low ee Non-selective background reaction or wrong solvent.Switch solvent (DCM vs MeOH). Lower temperature to 0°C.
Defluorination If substrate has F-groups, Pd/C causes loss.Use Rh or Ir catalysts (as described) which tolerate aryl halides better.

Analytical Validation (QC)

To ensure the integrity of the asymmetric synthesis, chiral HPLC or SFC (Supercritical Fluid Chromatography) is mandatory.

Standard Method for 2-Substituted Morpholines:

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) .

    • Note: DEA is critical to sharpen the peak of the basic morpholine amine. Without it, peaks will tail, obscuring the enantiomer separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or 254 nm if aryl groups are present).

References

  • Merck Process Research (Aprepitant)

    • Title: Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transform
    • Source: Journal of the American Chemical Society, 2003, 125(8), 2129–2135.
    • URL:[Link]

  • Rh-Catalyzed Asymmetric Hydrogenation

    • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[3][4][5][6][7]

    • Source: Chemical Science, 2021, 12, 14883-14888.
    • URL:[Link]

  • Organocatalytic Approaches (Review)

    • Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherific
    • Source: Organic Chemistry Frontiers, 2022, 9, 4360-4366.
    • URL:[Link]

  • General Review on Morpholine Synthesis

    • Title: Recent Advances in the Synthesis of Morpholines.[3][4][5][6][8][9]

    • Source: Organic Biomolecular Chemistry, 2013, 11, 2223.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for 2-(Difluoromethyl)morpholine HCl CAS: 2095408-94-7 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for fluorinated heterocycles. You are likely working with 2-(difluoromethyl)morpholine hydrochloride , a critical bioisostere in medicinal chemistry. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often replacing hydroxyl or thiol groups to improve metabolic stability and membrane permeability [1, 3].[1][2][3]

The Core Challenge: While the morpholine ring is robust, the introduction of the


 group at the C2 position creates specific purification hurdles:
  • Lipophilicity vs. Polarity: The

    
     group increases lipophilicity, but the HCl salt is highly polar. This duality often leads to "oiling out" rather than crystallization.
    
  • Basicity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the secondary amine (compared to unsubstituted morpholine), affecting salt stability and stoichiometry.

  • Hygroscopicity: Like many fluorinated amine salts, this compound is prone to absorbing atmospheric moisture, turning a free-flowing powder into a sticky gum.

Standard Operating Procedure (SOP): Salt Formation & Purification

Do not rely on column chromatography for the final salt form. It causes streaking and hydrolysis. The following protocol is the "Golden Path" for isolating high-purity crystalline solid.

Phase A: Preparation of the Free Base

Before forming the salt, ensure the free base is chemically pure.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Wash: Wash with saturated

    
     (mild base avoids elimination of the 
    
    
    
    group).
  • Drying: Dry organic layer over anhydrous

    
    . Filter and concentrate.
    
    • Critical Checkpoint: The free base is likely a volatile oil. Do not apply high vacuum (<5 mbar) for extended periods at elevated temperatures (>40°C).

Phase B: Controlled Salt Formation & Crystallization

Reagents: 4M HCl in 1,4-Dioxane (anhydrous) or 2M HCl in Diethyl Ether. Avoid aqueous HCl.

StepActionTechnical Rationale
1 Solvation Dissolve the free base oil in 5-10 volumes of anhydrous EtOAc at room temperature.
2 Acid Addition Add HCl solution (1.05 - 1.1 equivalents) dropwise with vigorous stirring.
3 Nucleation A white precipitate should form immediately. If an oil forms, seed with a crystal if available, or scratch the glass.
4 Digestion Stir the slurry for 30-60 minutes. If the solid is sticky (gummy), heat to 50°C and slowly cool to RT.
5 Isolation Filter under

atmosphere (to prevent moisture uptake). Wash with cold

or Hexanes.
6 Drying Dry in a vacuum oven at 40°C over

desiccant.

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" instead of precipitating. How do I fix this?

Diagnosis: This is the most common issue with fluorinated amine salts. It occurs when the solvent polarity is insufficient to support the crystal lattice of the salt, or impurities are disrupting nucleation.

Protocol:

  • Decant: Carefully pour off the supernatant solvent.

  • Redissolve: Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Ethanol (EtOH) .

  • Precipitate: Add Diethyl Ether (

    
    )  or MTBE  dropwise to the hot solution until slight turbidity persists.
    
  • Cool: Allow the mixture to cool slowly to room temperature, then to 4°C.

    • Why this works: The alcohol solubilizes the polar salt, while the ether acts as an anti-solvent to force ordered crystallization [5, 7].

Q2: The solid is turning into a sticky gum on the filter paper.

Diagnosis: Hygroscopicity. The salt is absorbing water from the air.

Protocol:

  • Immediate Action: Transfer the gum back into a flask and re-suspend in anhydrous

    
     .
    
  • Trituration: Vigorously stir (triturate) the gum in the ether. The mechanical action and solvent will extract trapped water and impurities, often returning the solid to a powder form.

  • Drying: Filter rapidly and place immediately in a desiccator.

Q3: Is the group stable? I see degradation.

Diagnosis: The difluoromethyl group is generally stable but can undergo elimination to form a difluoromethylene species or vinyl fluoride if exposed to strong bases (e.g., LDA, NaH) or high temperatures [1, 2].

Prevention:

  • Avoid: Strong bases during the workup of the free base. Use

    
     or 
    
    
    
    instead of NaOH.
  • Avoid: Prolonged heating (>80°C) in protic solvents.

Visual Workflows

Workflow 1: Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture FreeBase Isolate Free Base (DCM/EtOAc Extraction) Start->FreeBase Wash w/ NaHCO3 SaltForm Add Anhydrous HCl (in Dioxane/Ether) FreeBase->SaltForm Dissolve in EtOAc ResultCheck Check State SaltForm->ResultCheck Solid White Precipitate ResultCheck->Solid Success Oil Oiling Out / Gum ResultCheck->Oil Failure Final Filter & Dry (Vac Oven) Store under N2 Solid->Final FixOil Redissolve in hot IPA/EtOH Add Et2O dropwise Oil->FixOil Recrystallization Triturate Triturate with Et2O Oil->Triturate If sticky gum FixOil->Solid Triturate->Solid

Caption: Decision matrix for converting crude 2-(difluoromethyl)morpholine to its pure hydrochloride salt.

Workflow 2: Chemical Stability & Risks

Stability Compound 2-(Difluoromethyl) morpholine HCl Risk1 Strong Base (NaOH/NaH) Compound->Risk1 Avoid Risk2 Moisture (Hygroscopicity) Compound->Risk2 Protect Outcome1 Elimination (Difluorocarbene/Vinyl) Risk1->Outcome1 Degradation Outcome2 Hydrolysis / Hydrate (Sticky Solid) Risk2->Outcome2 Physical Change

Caption: Stability profile emphasizing the sensitivity of the difluoromethyl group to base and the salt to moisture.

Analytical Validation

Once isolated, validate the structure and purity using these parameters:

  • 
     NMR:  This is the most diagnostic tool. Expect a distinct signal (often a doublet of doublets due to geminal coupling) around -120 to -130 ppm. The integration should confirm the presence of two fluorine atoms relative to the proton backbone [1].
    
  • 
     NMR:  The 
    
    
    
    proton usually appears as a triplet of doublets (or broad multiplet) in the 5.5–6.5 ppm region with a large geminal coupling constant (
    
    
    ).
  • Elemental Analysis: Crucial for salts to determine if you have a hemi-, mono-, or bis-hydrochloride, or if water is present (hydrate formation).

References

  • Ni, C., & Hu, J. (2016). "Recent Advances in Difluoromethylation." Chinese Chemical Society. Available at: [Link]

  • Levin, M. D., et al. (2019). "A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds." Organic Letters. Available at: [Link]

  • University of Rochester. (n.d.). "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link]

  • Mettler Toledo. (n.d.). "Recrystallization Guide: Process, Procedure, Solvents." Available at: [Link]

  • Rubin Group. (n.d.). "Separation and Purification Techniques: Recrystallization." Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-(Difluoromethyl)morpholine Hydrochloride

[1]

Topic: Purification and Solid-State Optimization of 2-(Difluoromethyl)morpholine Hydrochloride CAS: 2095408-94-7 (Analogous reference to 2-Trifluoromethyl variants) Support Tier: Level 3 (Senior Scientist / Process Development)[1]

Introduction: The Fluorine-Salt Paradox

Welcome to the technical support hub for 2-(Difluoromethyl)morpholine hydrochloride . As a researcher, you are likely facing a specific purification challenge: the "Fluorine-Salt Paradox."

While the hydrochloride salt moiety dictates high polarity and water solubility, the difluoromethyl (

1oiling out1

This guide moves beyond generic protocols, offering a self-validating system to isolate high-purity crystalline material.

Phase 1: Solvent System Selection (The "Golden Ratio")

User Question: "I cannot find a literature melting point or solvent system. What should I use?"

Technical Insight: Unlike simple morpholine salts, the 2-difluoromethyl substituent lowers the lattice energy, making the salt more soluble in organic solvents like ethanol and ethyl acetate. You must use a Two-Solvent System driven by polarity differentials.[1]

Solvent Screening Matrix
RoleSolvent ClassSpecific RecommendationWhy it works
Solvent A (Good) Lower AlcoholsIsopropanol (IPA) or Ethanol (EtOH) Dissolves the ionic HCl salt; moderate boiling point allows thermal control.[1]
Solvent B (Bad) Ethers / EstersMTBE or Ethyl Acetate (EtOAc) The

group has affinity for ethers, preventing "crashing out" too fast, which causes oils.
Avoid Chlorinated / WaterDCM or Water DCM dissolves the free base but not the salt. Water causes hydrate formation and yield loss.[1]
Recommended Starting System: EtOH / MTBE

We recommend the Ethanol/MTBE system over Diethyl Ether (too volatile) or Hexane (too non-polar, causes rapid oiling).

Phase 2: The Recrystallization Protocol

User Question: "How do I perform the recrystallization without trapping impurities?"

Standard Operating Procedure (SOP-2DFM-HCl)

Prerequisites:

  • Crude 2-(Difluoromethyl)morpholine HCl (dried, yellow/off-white solid).[1]

  • Solvent A: Absolute Ethanol (Hot).[1]

  • Solvent B: MTBE (Room Temp).

  • Apparatus: Erlenmeyer flask, magnetic stir bar, heating block, reflux condenser.

Step-by-Step Methodology:

  • Saturation (The Dissolution):

    • Place crude solid in the flask.

    • Add minimum hot Ethanol (boiling,

      
      78°C) dropwise with vigorous stirring.
      
    • Critical Checkpoint: Stop adding solvent the moment the solid dissolves. If a small amount of insoluble dark speck remains, filter it out hot; do not add more solvent to dissolve it.

  • The Displacement (Cloud Point):

    • Remove from heat.[1][2][3] While the solution is still hot (

      
      60°C), add MTBE dropwise.
      
    • Continue until a persistent turbidity (cloudiness) appears and does not disappear on swirling.[1]

    • Add 1-2 drops of hot Ethanol to just clear the solution again.[1]

  • Controlled Nucleation (The Cooling):

    • Wrap the flask in a towel or place in a warm oil bath (heat turned off) to cool to Room Temperature (RT) over 2–3 hours.

    • Scientific Logic:[1][4][5] Rapid cooling locks impurities into the lattice. Slow cooling allows the

      
       group to align, excluding impurities.[1]
      
  • Isolation:

    • Once at RT, move to a fridge (4°C) for 1 hour, then freezer (-20°C) for 1 hour.

    • Filter the white needles/plates via vacuum filtration.

    • Wash with cold MTBE (not Ethanol).[1]

Phase 3: Troubleshooting Center (FAQs)

Issue 1: The "Oiling Out" Phenomenon

Q: "My solution turned into a milky emulsion and settled as a sticky oil at the bottom. No crystals formed."[1]

A: This is Liquid-Liquid Phase Separation (LLPS).[1][6] It occurs when the crystallization temperature is higher than the melting point of the solvated solid.[7]

Immediate Fix (The Trituration Method):

  • Re-heat the mixture until the oil dissolves (becomes a clear solution).

  • Add more Solvent A (Ethanol) . You are too close to the saturation limit of the anti-solvent.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a higher temperature (

    
    40°C).
    
  • Slow down: Do not use an ice bath.

Issue 2: Hygroscopicity & Sticky Solids

Q: "I filtered the crystals, but they turned into a goo on the filter paper."

A: 2-(Difluoromethyl)morpholine HCl is hygroscopic.[1] The

1
  • Fix: Minimize air exposure. Use a nitrogen blanket during filtration if possible.[1]

  • Drying: Dry in a vacuum oven at 40°C with

    
     desiccant for at least 12 hours.
    

Visualizing the Logic

Workflow: Optimization Decision Tree

This diagram guides you through the decision-making process during the critical cooling phase.

RecrystallizationLogicStartDissolve Crude in Hot Solvent A(Ethanol)CheckSolubilityIs it fully dissolved?Start->CheckSolubilityAddSolventBAdd Solvent B (MTBE)until TurbidityCheckSolubility->AddSolventBYesCoolingCool Slowly to RTAddSolventB->CoolingObservationObserve Phase BehaviorCooling->ObservationResult_CrystalsCrystalline Precipitate(Success)Observation->Result_CrystalsWhite SolidsResult_OilOiling Out(Liquid Droplets)Observation->Result_OilOily DropletsResult_ClearSolution Remains Clear(Supersaturated)Observation->Result_ClearNo ChangeFix_OilFIX: Reheat, add 10% more EtOH,Seed at 40°CResult_Oil->Fix_OilFix_ClearFIX: Evaporate 20% solvent,Scratch glass, Cool to -20°CResult_Clear->Fix_ClearFix_Oil->CoolingRetryFix_Clear->CoolingRetry

Caption: Decision tree for managing phase separation during the cooling of fluorinated amine salts.

Quantitative Data: Solubility & Properties

PropertyValue / BehaviorNotes
Molecular Weight 173.59 g/mol C

H

ClF

NO
Melting Point

155–165°C (Decomp.)[1]
Estimated based on analogs. Lower than pure morpholine HCl (>200°C).[1]
Solubility (Water) High (>100 mg/mL)Not suitable for recrystallization (yield loss).[1]
Solubility (EtOH) Moderate (Hot), Low (Cold)Ideal primary solvent.
Solubility (EtOAc) LowGood anti-solvent, but MTBE is superior for preventing oiling.
Hygroscopicity HighStore in desiccator under Argon/Nitrogen.[1]

References

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link][1]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link][1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][2][3][4][8][9] Retrieved from [Link][1]

Technical Support Center: Purification of Fluorinated Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with fluorinated amine hydrochloride salts. The unique physicochemical properties imparted by fluorine atoms can present specific challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of fluorinated amine hydrochloride salts, providing quick and actionable advice.

Q1: My fluorinated amine hydrochloride salt is a persistent oil and won't crystallize. What should I do?

A1: Oiling out is a common problem. Here are several strategies to induce crystallization:

  • Solvent Selection is Key: The salt is likely too soluble in your current solvent. Try adding a non-polar "anti-solvent" dropwise to a solution of your salt until turbidity persists. Common choices include diethyl ether or hexanes.[1]

  • Temperature Gradient: Slow cooling is crucial for crystal formation. Dissolve your salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol) and allow it to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.[2]

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to initiate crystallization.

Q2: I'm observing significant streaking on my silica gel TLC plate when analyzing my fluorinated amine hydrochloride salt. How can I get clean spots?

A2: Streaking is typical for amine salts on silica gel due to strong interactions with the acidic silica surface.

  • Basify Your Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to more defined spots.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica gel.[3]

  • Convert to Free Base for Analysis: For analytical purposes, you can often spot the free base on the TLC plate. To do this, dissolve a small amount of the salt in a suitable solvent, add a drop of a base like triethylamine, and then spot the solution.[4]

Q3: What are the most common impurities I should expect in my crude fluorinated amine hydrochloride salt?

A3: The nature of impurities will depend on your specific synthesis, but common culprits include:

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.

  • Over-alkylation Products: If you are preparing a primary or secondary amine, over-alkylation can lead to the formation of secondary, tertiary, or even quaternary amine byproducts.[3]

  • Solvent Residues: Residual solvents from the reaction or workup can be trapped in the solid salt.

  • Inorganic Salts: If aqueous HCl was used, or if a neutralization step was performed, inorganic salts like sodium chloride may be present.[5]

  • Side-Reaction Products: The specific fluorinated starting materials and reaction conditions can lead to unique side products.

Q4: Can I use reverse-phase HPLC to purify my fluorinated amine hydrochloride salt?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying these compounds. The unique properties of fluorinated molecules can be leveraged for effective separation.

  • Column Selection: While standard C8 and C18 columns can be effective, specialized fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl) often provide enhanced selectivity and retention for halogenated compounds.[6][7]

  • Mobile Phase Modifiers: Using a fluorinated eluent, such as trifluoroethanol, can improve separation on a standard C8 or C18 column.[8] Additionally, adding an ion-pairing agent to the mobile phase can improve peak shape for ionic compounds.

  • Temperature Optimization: The interaction of fluorinated compounds with the stationary phase can be temperature-sensitive. Optimizing the column temperature can significantly improve separation efficiency.[8]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming more complex purification challenges.

Troubleshooting Scenario 1: Removing Persistent Non-Polar Impurities

Issue: You have a fluorinated amine hydrochloride salt that is mostly pure, but contains a stubborn non-polar impurity that co-crystallizes with your product.

Underlying Principle: The significant difference in polarity between the ionic salt and the non-polar impurity can be exploited through liquid-liquid extraction after converting the salt to its free base form.[2][9]

Workflow: Acid-Base Extraction

cluster_start cluster_process cluster_waste cluster_end start Crude Fluorinated Amine HCl Salt (Contaminated with Non-Polar Impurity) dissolve Dissolve in Water start->dissolve basify Add Aqueous Base (e.g., NaOH) to pH > 10 to form Free Base dissolve->basify extract Extract with a Non-Polar Organic Solvent (e.g., DCM, EtOAc) basify->extract separate Separate Layers extract->separate wash Wash Organic Layer with Brine separate->wash Organic Layer (Contains Free Base + Impurity) aqueous_waste Aqueous Layer (Contains Inorganic Salts) separate->aqueous_waste Discard dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap reform_salt Dissolve Free Base in Anhydrous Solvent (e.g., Et2O, EtOAc) and add Anhydrous HCl filter_evap->reform_salt Purified Free Base collect Collect Pure Salt by Filtration reform_salt->collect end end collect->end Pure Fluorinated Amine HCl Salt impurity_in_aqueous Non-Polar Impurity Remains in Organic Layer

Caption: Acid-Base Extraction Workflow for Purification.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the impure fluorinated amine hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 1M NaOH) with stirring until the pH of the solution is greater than 10. This deprotonates the amine hydrochloride to its free base form.[9] The free base may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure complete recovery. The non-polar impurity will be extracted along with the free base.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.

  • Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate). Add a solution of anhydrous HCl in the same solvent (or bubble HCl gas through the solution) until precipitation of the hydrochloride salt is complete.[2]

  • Collection: Collect the pure fluorinated amine hydrochloride salt by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

Troubleshooting Scenario 2: Difficulty with Recrystallization

Issue: Your fluorinated amine hydrochloride salt has poor solubility in common recrystallization solvents, or it crashes out of solution too quickly, trapping impurities.

Underlying Principle: The choice of solvent system is critical for successful recrystallization. A good solvent system will dissolve the compound when hot but have limited solubility when cold. For highly polar salts, a mixture of solvents is often required.[2]

Solvent System Selection Guide
Solvent CategoryExamplesUse Case for Fluorinated Amine HCl Salts
Polar Protic Water, Ethanol, IsopropanolGood for dissolving the highly polar salt. Often used as the primary "good" solvent.[1]
Polar Aprotic Acetone, AcetonitrileCan be effective, but acetone may be reactive with some amines.[1]
Ethereal Diethyl Ether (Et2O), Tetrahydrofuran (THF)Often used as the "poor" or anti-solvent to induce precipitation from a more polar solvent.[1]
Non-Polar Hexanes, ToluenePrimarily used as anti-solvents.
Experimental Protocol: Two-Solvent Recrystallization
  • Select Solvents: Choose a "good" solvent in which your salt is soluble when hot, and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible. A common pair is isopropanol (good) and diethyl ether (poor).

  • Dissolution: Place the impure salt in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator or freezer to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Troubleshooting Scenario 3: Removing Heat Stable Salts (HSS)

Issue: Your amine solution is contaminated with heat stable salts (HSS), which are non-volatile and cannot be removed by distillation. These can arise from the degradation of the amine or from side reactions.[10][11]

Underlying Principle: Techniques like ion exchange or specialized extraction methods can be employed to remove these ionic impurities.[10][12]

Workflow: Ion Exchange Purification

cluster_start cluster_process cluster_waste cluster_end start Fluorinated Amine HCl Salt (Contaminated with HSS) dissolve Dissolve in Aqueous Solution start->dissolve load_column Load Solution onto a Strong Base Anion Exchange Resin dissolve->load_column elute_amine Elute the Fluorinated Amine with Water or a Suitable Buffer load_column->elute_amine hss_bound HSS Anions Bind to the Resin load_column->hss_bound collect_fractions Collect Fractions Containing the Amine elute_amine->collect_fractions end end collect_fractions->end Purified Fluorinated Amine Solution regenerate_column Regenerate the Resin hss_bound->regenerate_column After Elution

Caption: Ion Exchange Workflow for HSS Removal.

Considerations for Ion Exchange:
  • Resin Selection: A strong base anion exchange resin is typically used to capture the anionic components of the heat stable salts.[12]

  • Elution: The fluorinated amine, being cationic in its protonated form, will pass through the column while the HSS anions are retained.

  • Regeneration: The resin can often be regenerated for reuse by washing with a strong base solution.[12]

This technical support guide provides a starting point for addressing common purification challenges with fluorinated amine hydrochloride salts. Due to the diverse nature of these compounds, some level of method optimization will likely be necessary for each specific case.

III. References

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. Retrieved February 19, 2026, from [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved February 19, 2026, from [Link]

  • US4661634A - Removal of impurities from amines. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. (2023, February 14). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). [www.rhodium.ws]. Retrieved February 19, 2026, from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved February 19, 2026, from [Link]

  • Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. (2025, August 10). MDPI. Retrieved February 19, 2026, from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved February 19, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 19, 2026, from [Link]

  • Amines - Workup. (n.d.). University of Rochester. Retrieved February 19, 2026, from [Link]

  • (PDF) Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. (2025, October 13). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.. Retrieved February 19, 2026, from [Link]

  • Amine Best Practices Group Guidelines. (n.d.). Refining Online. Retrieved February 19, 2026, from [Link]

  • US5686588A - Amine acid salt compounds and process for the production thereof. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • US5227483A - Process for recovery of amines and volatile acids from amine salts. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). theses.gla.ac.uk. Retrieved February 19, 2026, from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed. Retrieved February 19, 2026, from [Link]

  • Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. (n.d.). Refining Community. Retrieved February 19, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. (2010, October 21). PubMed. Retrieved February 19, 2026, from [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • TLC of amine hydrochloride salt. (2020, October 14). Sciencemadness.org. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of N-Difluoromethylamines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with N-difluoromethylamines.

Executive Summary

The N-difluoromethyl (N-CF₂H) motif is a high-value bioisostere in medicinal chemistry, acting as a lipophilic hydrogen bond donor (lipophilic bioisostere of alcohols/thiols) and a metabolic blocker. However, its adoption is frequently stalled by a specific failure mode: acid-mediated hydrolytic decomposition .

Unlike their N-alkyl counterparts, N-CF₂H amines possess a "self-destruct" mechanism driven by the nitrogen lone pair. This guide details the mechanistic causality of this instability, provides troubleshooting for reaction failures, and outlines validated protocols for handling these sensitive motifs.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why did my N-difluoromethylamine decompose during HCl workup? I thought amines were stable in acid.

The Root Cause: You are likely witnessing Lone-Pair Assisted Defluorination , not simple protonation.

While standard amines form stable ammonium salts in acid, N-CF₂H amines suffer from the "gauche effect" and the high leaving group ability of fluoride when assisted by a nitrogen lone pair.

  • The Trigger: The nitrogen lone pair donates electron density into the C-F

    
     antibonding orbital.
    
  • The Collapse: This weakens the C-F bond, leading to the ejection of a fluoride ion (F⁻) and the formation of a highly reactive difluoroiminium (or monofluoroiminium) ion.

  • The Hydrolysis: In aqueous acid, this electrophilic iminium species is rapidly attacked by water, leading to C-N bond cleavage or conversion to a formamide (N-CHO).

Key Insight: The pKₐ of N-CF₂H amines is significantly lower (typically 2–5 units lower) than non-fluorinated amines due to the electron-withdrawing CF₂ group. This means they are less likely to be fully protonated in weak acids, leaving the lone pair available to initiate decomposition.

Q2: My compound survived the reaction but vanished on the silica column. What happened?

Diagnosis: Silica gel is effectively a hydrated solid acid (Lewis and Brønsted acidic sites).

  • Mechanism: The acidic silanols on the silica surface catalyze the same defluorination pathway described above. The water adsorbed on the silica hydrolyzes the transient iminium intermediate.

  • Solution: Passivate the silica gel. Pre-treat your column with 1–2% Triethylamine (Et₃N) in your eluent system to neutralize acidic sites before loading your compound. Alternatively, use neutral alumina.

Q3: Are all N-CF₂H compounds equally unstable?

No. Stability is strictly dictated by the hybridization and electron density of the nitrogen atom.

  • High Risk (sp³ Nitrogen): Secondary and tertiary N-CF₂H alkyl amines are inherently unstable because the lone pair is high-energy and available for donation.

  • Stable (sp² / Delocalized): N-CF₂H Amides, Carbamates, and Azoles (e.g., N-CF₂H imidazole) are highly robust. The nitrogen lone pair is involved in resonance (with the carbonyl or aromatic ring), rendering it unavailable to kick out the fluoride.

Decision Rule: If your target is a basic secondary amine with an N-CF₂H group, expect instability. If it is an amide or azole, it should survive standard workups.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of decomposition in aqueous acidic media.

Decomposition cluster_0 Critical Failure Point Start N-Difluoromethylamine (R-NH-CF2H) Step1 Lone Pair Assistance (n_N -> sigma*_C-F) Start->Step1 Equilibrium Intermediate Fluoroiminium Ion [R-NH=CFH]+ Step1->Intermediate -F- (Rate Limiting) Hydrolysis Water Attack (+ H2O / - HF) Intermediate->Hydrolysis Acidic Media Product Formamide / Decomposition (R-NH-CHO) Hydrolysis->Product Irreversible

Figure 1: Mechanism of acid-mediated hydrolysis of N-difluoromethylamines. The nitrogen lone pair drives the expulsion of fluoride, forming a reactive iminium species that hydrolyzes to the formamide.

Part 3: Validated Protocols

Protocol A: Stability Assessment Assay

Before scaling up, validate the stability of your specific N-CF₂H scaffold.

  • Preparation: Dissolve 5 mg of the N-CF₂H amine in 0.6 mL of solvent.

  • Conditions:

    • Control: DMSO-d₆ or CD₃CN (Neutral).

    • Test A (Simulated Workup): CD₃CN + 10% D₂O.

    • Test B (Acidic): CD₃CN + 10% D₂O + 1 eq. Acetic Acid-d₄.

  • Monitoring: Acquire ¹⁹F NMR immediately (t=0) and after 1, 4, and 12 hours.

  • Interpretation:

    • Stable: Sharp doublet/triplet (depending on H-coupling) remains constant.

    • Decomposition: Appearance of a singlet at -120 to -150 ppm (indicative of HF/Fluoride) or disappearance of the CF₂H signal.

Protocol B: "Acid-Free" Workup for Labile Amines

Use this workflow to isolate sensitive N-CF₂H alkyl amines.

StepActionRationale
1. Quench Pour reaction mixture into saturated NaHCO₃ or pH 8 phosphate buffer .Maintains basic pH to prevent protonation-assisted hydrolysis pathways.
2. Extraction Extract with EtOAc or TBME . Avoid DCM if the amine is highly nucleophilic (reaction with solvent).Standard isolation.[1]
3. Drying Use Na₂SO₄ (Sodium Sulfate).Avoid MgSO₄ (slightly Lewis acidic) for extremely sensitive substrates.
4. Concentration Rotary evaporate at < 30°C .Thermal energy can accelerate fluoride elimination.
5. Purification Neutralized Silica: Slurry silica in Hexane/Et₃N (98:2) before packing. Elute with solvent containing 1% Et₃N. OR Use Basic Alumina .Neutralizes surface silanols that catalyze decomposition.

Part 4: Strategic Decision Tree

Use this logic flow to determine the viability of your synthetic route.

DecisionTree Start Target Molecule contains N-CF2H Group CheckN Check Nitrogen Hybridization Start->CheckN IsAmide Amide / Carbamate / Urea (N-C=O) CheckN->IsAmide IsAzole Heterocycle / Azole (Imidazole, Pyrazole) CheckN->IsAzole IsAmine Alkyl Amine (sp3 Nitrogen) CheckN->IsAmine Safe STABLE Standard workup allowed. Resistant to hydrolysis. IsAmide->Safe IsAzole->Safe Caution UNSTABLE / META-STABLE 1. Avoid aqueous acid. 2. Passivate silica with Et3N. 3. Store at -20°C. IsAmine->Caution

Figure 2: Stability classification of N-difluoromethyl compounds based on nitrogen hybridization.

References

  • Evaluation of Stability and Properties of N(CF3)(CF2H) Amines. ResearchGate.

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society.

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.

  • Facile Synthesis of Chiral α-Difluoromethyl Amines. Angewandte Chemie.

  • Synthesis of α-CF3 and α-CF2H amines via the aminofluorination of fluorinated alkenes. Chemical Communications.

Sources

Challenges in the synthesis of N-difluoromethylated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Support Topic: Troubleshooting N-Difluoromethylation in Drug Discovery Audience: Medicinal Chemists & Process Engineers

Core Directive: The Stability Mandate

Read this before starting any experiment.

A common ticket we receive involves the decomposition of primary N-difluoromethyl amines (


). Unlike 

-methyl groups, the

-CF₂H motif possesses unique electronic instability depending on the nitrogen's substituents.
The "Golden Rule" of N-CF₂H Stability

For an


-difluoromethyl compound to be isolable and stable, the nitrogen atom must  be part of a conjugated system or attached to an Electron-Withdrawing Group (EWG).
Substrate ClassStabilityMechanism of Failure
Primary/Secondary Amines (

)
Unstable Rapid

-elimination of HF to form iminium ions (

), followed by hydrolysis.
Amides / Carbamates (

)
Stable The carbonyl withdraws electron density, preventing the lone pair from assisting HF elimination.
N-Heterocycles (Indoles, Pyrazoles)Stable Aromatic delocalization stabilizes the N-lone pair.

Technical Insight: If you are trying to synthesize a simple aliphatic


-difluoromethyl amine (e.g., 

-difluoromethyl piperidine), stop . It will decompose in water/silica. You must design the scaffold as an amide, urea, or heterocycle.

Method A: The Difluorocarbene Route (Standard)

Best for: N-Heterocycles (Pyrazoles, Imidazoles, Triazoles).[1][2] Primary Reagent: Sodium Chlorodifluoroacetate (


).

While gas-phase Freon-22 (


) was the historical standard, it is restricted and difficult to handle. The solid reagent Sodium Chlorodifluoroacetate  is the modern standard but requires strict protocol adherence to avoid "carbene death."
Protocol: Solid-Liquid Phase Transfer
  • Solvent: Diglyme or DMF (Must be anhydrous;

    
     ppm 
    
    
    
    ).
  • Base:

    
     (anhydrous).
    
  • Additive: 18-Crown-6 (0.1 equiv) — Critical for solubilizing the carbonate.

  • Temperature: 90–100 °C (Required to decarboxylate the reagent).

Troubleshooting Guide: Carbene Route
SymptomProbable CauseCorrective Action
Low Conversion (<20%) "Carbene Quench" by protonation.The carbene

reacts with trace water faster than your amine. Dry solvent over 4Å sieves for 24h.
Starting Material Recovery Temperature too low.Decarboxylation of

is slow below 90°C. Ensure internal temp reaches 95°C.
Formation of Carbamate Reaction with atmospheric

/moisture.
If

is present,

hydrolyzes to

, which reacts with amines. Run under strict

flow.
N- vs. C-Alkylation Mix Ambident nucleophile (e.g., Indole).Use KOH instead of

and run in DCM/Water (biphasic) with a phase transfer catalyst to favor N-alkylation via ion-pairing.

Method B: The Radical Route (Photoredox/Baran Reagent)

Best for: Late-stage functionalization, complex heterocycles. Reagent: Zinc Difluoromethanesulfinate (DFMS / Baran's Reagent,


).

This method generates the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 radical.[3] It is powerful but chemically distinct from the carbene route.
Critical Mechanistic Distinction
  • Carbene (

    
    ):  Electrophilic.[1] Attacks the most nucleophilic Nitrogen (lone pair).
    
  • Radical (

    
    ):  Nucleophilic character.[3][4] Attacks electron-deficient positions (often Carbon, not Nitrogen).
    

Warning: Using DFMS on a bare heterocycle often results in C-H difluoromethylation , not N-difluoromethylation. For N-functionalization via radicals, the nitrogen usually needs to be part of a specific radical acceptor system or sulfonamide.

Method C: The "Carbamoyl Fluoride" Bypass (New Standard for Amides)

Best for: N-Difluoromethyl Amides, Ureas, and Carbamates. Reference: J. Am. Chem. Soc. 2024 (See Ref 1).[5][6]

Direct difluoromethylation of amides is notoriously difficult due to the low nucleophilicity of the amide nitrogen. The "Bypass" strategy synthesizes the N-CF2H motif before the final coupling.

Workflow:

  • Start with a Thioformamide (

    
    ).
    
  • Treat with AgOCF₃ (Silver Trifluoromethoxide).

  • Mechanism: Desulfurizative fluorination + Carbonylation.

  • Product: N-Difluoromethyl Carbamoyl Fluoride (

    
    ).
    
  • Derivatization: React the Carbamoyl Fluoride with alcohols (to make carbamates) or amines (to make ureas).

Visualizing the Pathways

Diagram 1: Strategic Decision Tree

Use this flow to select the correct methodology for your substrate.

N_CF2H_Strategy Start Target Molecule Selection Q1 Is the N atom part of a Heterocycle (e.g. Pyrazole)? Start->Q1 Q2 Is the N atom part of an Amide/Urea? Q1->Q2 No Heterocycle Method A: Carbene Insertion (Reagent: ClCF2CO2Na) Q1->Heterocycle Yes Amide Method C: Carbamoyl Fluoride Bypass (Precursor: Thioformamide) Q2->Amide Yes PrimaryAmine STOP: Target is Unstable (Risk of HF Elimination) Q2->PrimaryAmine No (Alkyl Amine) Radical Method B: Radical C-H (Reagent: Zn(SO2CF2H)2) *Note: Usually C-selective* Heterocycle->Radical If C-H functionalization is preferred

Caption: Decision matrix for selecting N-difluoromethylation reagents based on substrate stability and electronic properties.

Diagram 2: The Carbene "Death Cycle" vs. Productive Pathway

Understanding why your reaction fails (the "Death Cycle") is key to troubleshooting.

Carbene_Mechanism Precursor Cl-CF2-CO2- Na+ Carbene :CF2 (Difluorocarbene) (Electrophilic) Precursor->Carbene Heat (95°C) -CO2, -NaCl Ylide N-CF2 Anion Ylide Carbene->Ylide Productive Path (Fast w/ Base) DeadEnd CO + HF + HCl (Decomposition) Carbene->DeadEnd Moisture Path (Very Fast) Target N-Nucleophile (Heterocycle) Water Trace H2O / Alcohol Water->DeadEnd Hydrolysis Product N-CF2H Product Ylide->Product Proton Source (e.g., solvent trace)

Caption: The competition between productive N-insertion and moisture-driven decomposition of difluorocarbene.

FAQ: Technical Troubleshooting

Q: I am seeing a peak at -72 ppm in 19F NMR, but no product mass. What is it? A: This is often the difluoromethylether (


). If your substrate has an -OH group or if you used an alcohol solvent, the carbene preferentially reacts with Oxygen over Nitrogen due to the "Hard/Soft" acid-base principle.
  • Fix: Protect all -OH groups with TBS or Acetyl before attempting N-difluoromethylation.

Q: My pyrazole substrate gives a 1:1 mixture of N1-CF2H and N2-CF2H. How do I control regioselectivity? A: Regioselectivity is driven by steric hindrance and the pKa of the nitrogen lone pair.

  • Fix: Switch to Hu's Reagent (

    
    ) or use a bulky protecting group on the adjacent carbon to sterically block one nitrogen. Alternatively, lower the temperature and use a more reactive carbene source (like 
    
    
    
    with an initiator) to rely on kinetic rather than thermodynamic control.

Q: Can I use ClCF2H gas (Freon-22) if I have old cylinders? A: Technically yes, but mass transfer is the limiting factor.

  • Fix: You must use a sealed tube or an autoclave. Bubbling gas through an open flask results in >90% reagent loss. The pressure (2–5 bar) significantly accelerates the reaction.

References

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Source: Journal of the American Chemical Society (2024). Context: Describes the "Carbamoyl Fluoride" bypass for stable amide synthesis.

  • Difluoromethylation of Heterocycles via a Radical Process. Source: Organic Chemistry Frontiers (2022). Context: Review of radical methods (DFMS) and their selectivity challenges.

  • A New Reagent for Direct Difluoromethylation (Baran's Reagent).

    
    ).
    
    
  • Difluoromethylation of Phenols and Heterocycles using Sodium Chlorodifluoroacetate. Source: Organic Syntheses (2024). Context: The standard, optimized protocol for the carbene route.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Difluoromethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of working with this fluorinated building block and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low or No Product Yield in Difluoromethylation Reactions

A common challenge in synthesizing or utilizing 2-(Difluoromethyl)morpholine hydrochloride is achieving high yields. If you are experiencing low to no product formation, consider the following troubleshooting workflow.

Troubleshooting Workflow: Low to No Yield

Low_Yield_Troubleshooting start Low or No Yield reagent_quality Verify Reagent Quality - Purity of starting materials - Activity of difluoromethylating agent - Freshness of solvents and bases start->reagent_quality reaction_conditions Optimize Reaction Conditions - Temperature - Solvent - Reaction time start->reaction_conditions stoichiometry Check Stoichiometry - Accurate molar ratios - Potential for side reactions consuming reagents start->stoichiometry atmosphere Ensure Inert Atmosphere - Presence of moisture or oxygen can quench reagents start->atmosphere purification Evaluate Purification Method - Product loss during workup or chromatography start->purification

Caption: Troubleshooting workflow for low product yield.

Detailed Steps & Explanations:

  • Verify Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your 2-(Difluoromethyl)morpholine hydrochloride and other reactants is at least 97% or higher, as impurities can interfere with the reaction.[1]

    • Activity of Difluoromethylating Agent: The choice and activity of the difluoromethylating agent are critical. Reagents can degrade over time, so using a fresh or properly stored batch is essential.[2] Common methods for introducing a difluoromethyl group include nucleophilic, electrophilic, and radical-based transformations.[3]

    • Solvent and Base Quality: Use anhydrous solvents, as trace amounts of water can quench many fluorinating reagents and bases.[2] Ensure your base is active and not degraded.

  • Optimize Reaction Conditions:

    • Temperature Control: Many fluorination reactions are highly sensitive to temperature. It is often recommended to start reactions at a low temperature (e.g., -78 °C or 0 °C) and then slowly warm to room temperature.[2]

    • Solvent Selection: The choice of solvent can significantly impact reaction outcomes. Common solvents for similar transformations include acetonitrile, water, or a mixture of the two.[4]

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and avoid the formation of byproducts.[4][5]

  • Ensure an Inert Atmosphere:

    • Perform reactions under an inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents or catalysts.[2]

  • Evaluate Purification Method:

    • Product loss can occur during the workup and purification steps. Consider optimizing your extraction and chromatography methods. Purification via silica-gel flash column chromatography is a common method.[4]

Issue 2: Formation of Significant Byproducts

The presence of multiple reactive sites in the starting materials or intermediates can lead to the formation of unwanted side products.

Common Side Reactions and Mitigation Strategies
Side ReactionPotential CauseMitigation Strategy
Over-fluorination Excess of the fluorinating agent or a highly activated substrate.Carefully control the stoichiometry of the fluorinating agent. Monitor the reaction closely and stop it once the starting material is consumed.[2]
Elimination Sterically hindered or strained substrates, especially with deoxyfluorination reagents.Lower the reaction temperature and allow it to warm slowly.[2]
Amination/Sulfonylation Use of certain electrophilic fluorinating agents like NFSI.Modify reaction conditions (solvent, temperature) or consider catalyst-free conditions if applicable.[5]
Issue 3: Difficulty in Product Characterization

Confirming the structure and purity of 2-(Difluoromethyl)morpholine hydrochloride and its derivatives can be challenging.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[6]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(Difluoromethyl)morpholine hydrochloride?

It is recommended to store 2-(Difluoromethyl)morpholine hydrochloride at room temperature in a dry and cool place.[1] As with many hydrochloride salts, it can be hygroscopic, so keeping it in a tightly sealed container under an inert atmosphere is good practice.[8]

Q2: What are the typical safety precautions when working with this compound?

Always consult the Safety Data Sheet (SDS) before handling. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding inhalation or contact with skin and eyes.[8]

Q3: What is the role of the difluoromethyl group in drug design?

The difluoromethyl (-CF2H) group is a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities.[3][4] Its introduction can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The acidic proton of the -CF2H group can also participate in weak hydrogen bonding.[3]

Q4: Can you provide a general protocol for a reaction involving 2-(Difluoromethyl)morpholine hydrochloride?

While specific conditions depend on the desired transformation, a general starting point for a difluoromethylation reaction could be as follows. This is a hypothetical example and should be adapted based on the specific reaction.

General Experimental Protocol

General_Protocol setup 1. Reaction Setup - Flame-dried flask under inert atmosphere (N₂ or Ar). - Dissolve substrate in an anhydrous solvent. reagent_addition 2. Reagent Addition - Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). - Add 2-(Difluoromethyl)morpholine hydrochloride and other reagents dropwise. setup->reagent_addition reaction 3. Reaction Monitoring - Stir the reaction and allow it to warm to room temperature. - Monitor progress by TLC, LC-MS, or NMR. reagent_addition->reaction quench 4. Quenching - Carefully quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ or NH₄Cl). reaction->quench extraction 5. Workup - Extract the aqueous layer with a suitable organic solvent. quench->extraction purification 6. Purification - Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography. extraction->purification

Caption: A general experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your starting material in an appropriate anhydrous solvent.

  • Reagent Addition: Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C). Add 2-(Difluoromethyl)morpholine hydrochloride (and any other necessary reagents like a base or catalyst) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor the progress of the reaction by a suitable analytical technique (TLC, LC-MS, etc.).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a suitable aqueous solution at 0 °C.

  • Workup: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel to obtain the desired product.[4]

References

  • Van Arnum, P. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Li, G., et al. (2022).
  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(1).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Singh, P., et al. (2019). Different analytical methods of estimation of morpholine or its derivatives.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.
  • ResearchGate. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]

  • Djukanovic, D., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(19), 4434-4438.
  • ResearchGate. (n.d.). Synthesis of fluoromethylated morpholines: reaction scope. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine....
  • Lecomte, F., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(19), 3995.
  • Zischler, C., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Singh, R., et al. (2024).
  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • White Rose Research Online. (2024, April 22). Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. Retrieved from [Link]

  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • PubMed. (2025, February 13). Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2021, October 28). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (n.d.).
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Side reactions in the alkylation of 2-substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Substituted Morpholine Alkylation

  • Subject: Troubleshooting Side Reactions & Process Optimization

  • Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

  • Status: Active Guide

Core Directive & Scope

This guide addresses the specific challenges encountered during the N-alkylation of 2-substituted morpholines . Unlike simple cyclic amines, the C2-substituent introduces unique steric and conformational constraints that alter reactivity profiles, often leading to stalled reactions, regioselectivity errors, or unexpected elimination products.

The Central Dogma of this Guide:

“The 2-substituent is not passive; it acts as a steric gatekeeper that dictates the ratio between productive


 substitution and competitive elimination or quaternization pathways.”[1]

Diagnostic Hub: Troubleshooting Q&A

Scenario A: "My reaction is stalling at 50% conversion, even with excess alkyl halide."
  • Diagnosis: Steric Gating & Conformational Lock. The 2-substituent (especially bulky groups like phenyl or

    
    -butyl) prefers the equatorial position in the morpholine chair conformation.[1] This forces the adjacent nitrogen lone pair into specific steric environments.[1] If the incoming electrophile is also bulky (secondary halide), the activation energy for the 
    
    
    
    transition state becomes prohibitive.[1]
  • The Fix:

    • Switch Solvent: Move from THF to Acetonitrile (ACN) or DMF .[1] ACN is polar enough to stabilize the transition state but less prone to promoting elimination than DMF at high temps.[1]

    • Add Iodide Source: Add 10 mol% NaI or TBAI (Finkelstein condition) to convert your alkyl bromide/chloride to the more reactive iodide in situ.[1]

    • Pivot: If R-X is secondary, switch to Reductive Amination (See Protocol B).

Scenario B: "I see a baseline spot on TLC/LCMS that corresponds to [M+R]+."
  • Diagnosis: Quaternization (Over-Alkylation). The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) because the alkyl group is electron-donating.[1] The 2-substituent should hinder this, but with primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide), the "runaway" reaction to the quaternary ammonium salt is common.[1]

  • The Fix:

    • Base Selection: Switch from

      
       to DIPEA (Hünig’s Base) . The bulky isopropyl groups on the base discourage the formation of the quaternary salt by suppressing proton transfer rates in the transition state aggregates.[1]
      
    • Stoichiometry: Use a slight deficiency of the alkylating agent (0.95 eq) and slow addition (syringe pump).

Scenario C: "I found an olefin byproduct instead of my alkylated amine."
  • Diagnosis: Hofmann Elimination (E2). You likely used a hindered alkyl halide and a strong base (or high heat).[1] The morpholine acted as a base rather than a nucleophile, deprotonating the alkyl halide and causing elimination.[1]

  • The Fix:

    • Lower Temperature:

      
       is favored over E2 at lower temperatures.[1]
      
    • Change Base: Use a weaker, less bulky base if possible, or switch to Reductive Amination (which avoids basic elimination conditions entirely).

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

MorpholineAlkylation cluster_sterics C2-Substituent Effect Start 2-Substituted Morpholine (2° Amine) TS_SN2 TS: SN2 Attack (Sterically Sensitive) Start->TS_SN2 + R-X (Kinetic Control) TS_E2 TS: E2 Elimination (Base-Driven) Start->TS_E2 + R-X (High T / Bulky R) RX Alkyl Halide (R-CH2-X) Prod_Desired N-Alkyl Morpholine (3° Amine) TS_SN2->Prod_Desired Major Path Prod_Olefin Olefin Byproduct (Elimination) TS_E2->Prod_Olefin Side Reaction Prod_Quat Quaternary Salt (Over-Alkylation) Prod_Desired->Prod_Quat + Excess R-X (Runaway Rxn)

Caption: Kinetic competition pathways. The C2-substituent increases the energy barrier for SN2, inadvertently making the E2 (Elimination) and Quaternization pathways more competitive if conditions are not optimized.[1]

Validated Experimental Protocols

Protocol A: Direct Alkylation (The "Soft" Approach)

Best for: Primary alkyl halides, unhindered electrophiles.[1]

  • Dissolution: Dissolve 2-substituted morpholine (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M].

    • Why MeCN? Polar aprotic; stabilizes the transition state better than THF but is easier to remove than DMF.[1]

  • Base Addition: Add DIPEA (1.2 eq).[1]

    • Why DIPEA? Non-nucleophilic.[1][2] Unlike TEA, it rarely participates in quaternary salt formation itself.

  • Additive (Optional): If using a chloride or bromide, add NaI (0.1 eq).[1]

    • Mechanism:[1][3][4][5][6][7][8] Finkelstein reaction generates the more reactive alkyl iodide in situ.[1][2]

  • Addition: Add Alkyl Halide (1.0 eq) dropwise at 0°C, then warm to RT.

    • Control: Do not heat initially.[1] Heat promotes E2 elimination.[1]

  • Monitor: Check LCMS at 2 hours.

    • Troubleshoot: If <10% conversion, heat to 50°C. If "Over-alkylation" (M+R) is observed, stop immediately.

Protocol B: Reductive Amination (The "Gold Standard")

Best for: Secondary alkyl groups, avoiding quaternization, or when direct alkylation fails.[1]

  • Imine Formation: Dissolve 2-substituted morpholine (1.0 eq) and the corresponding Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane) or DCM .[1]

  • Acid Catalyst: Add Acetic Acid (1-2 drops) to adjust pH to ~5-6.[1]

    • Why? Catalyzes the formation of the iminium ion intermediate.[1]

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq) in one portion.

    • Why STAB? It is mild and selective for iminiums over ketones/aldehydes, preventing direct reduction of the starting material.[1]

  • Time: Stir at RT for 4–16 hours.

  • Workup: Quench with saturated

    
    .
    

Data Summary: Reactivity vs. Electrophile

Electrophile TypeMajor RiskRecommended ProtocolKey Optimization
Methyl Iodide QuaternizationProtocol A (0°C)Use 0.9 eq of MeI; slow addition.[1]
Primary Bromide Slow ReactionProtocol A + NaIAdd Finkelstein catalyst (NaI).[1]
Secondary Bromide Elimination (E2)Protocol B Do not use alkylation; use Reductive Amination.[1]
Benzylic Halide Over-AlkylationProtocol AHighly reactive; monitor strictly.[1]

Advanced Mechanistic Insight: The "Chair" Effect

When alkylating 2-substituted morpholines, you are not alkylating a flat molecule. You are alkylating a chair conformer.

  • Equatorial Preference: The substituent at C2 will almost exclusively adopt the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Nitrogen Inversion: The nitrogen lone pair flips rapidly between axial and equatorial.[1]

  • The Bottleneck: For the

    
     reaction to occur, the incoming electrophile must approach the Nitrogen lone pair.[1] If the C2-substituent is bulky (e.g., a phenyl ring), it creates a "steric wall" on one side of the molecule.[1]
    
  • Consequence: This slows down the

    
    -alkylation rate (
    
    
    
    ) significantly compared to unsubstituted morpholine.[1] If
    
    
    drops too low, the competing
    
    
    (elimination of the alkyl halide) becomes dominant.[1]

Decision Tree for Process Optimization:

OptimizationTree Start Start: Alkylation of 2-Substituted Morpholine Q1 Is the Alkyl Group Primary or Secondary? Start->Q1 BranchPri Primary (R-CH2-X) Q1->BranchPri Primary BranchSec Secondary (R2-CH-X) Q1->BranchSec Secondary Action1 Use Direct Alkylation (Protocol A) BranchPri->Action1 Action2 Use Reductive Amination (Protocol B) BranchSec->Action2 Avoid Elimination Risk Check1 Check LCMS: Over-Alkylation? Action1->Check1 Sol1 Switch Base to DIPEA Reduce Eq of R-X Check1->Sol1 Yes (Dialkylated) Sol2 Add NaI (Catalyst) Increase Temp slightly Check1->Sol2 No (Reaction Slow)

Caption: Decision logic for selecting the correct synthetic route based on electrophile structure and observed side reactions.

References

  • Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron 57.37 (2001): 7785-7811.[1] Link[1]

    • Foundational review on amine alkylation challenges and suppression of over-alkyl
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1] Link

    • The authoritative source for Protocol B (STAB reductive amin
  • Layer, R. W. "The Chemistry of Imines."[1] Chemical Reviews 63.5 (1963): 489-510.[1] Link

    • Mechanistic grounding for iminium formation and steric effects in substituted heterocycles.[1]

  • Guo, H., et al. "Recent Advances in the Synthesis of Morpholines."[1] Advanced Synthesis & Catalysis 361 (2019): 2805.[1] Link[1]

    • Specific review covering modern morpholine synthesis and functionaliz

Sources

Improving the yield of reactions with 2-(Difluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Difluoromethyl)morpholine HCl Optimization Guide

Ticket ID: T-CF2-MORPH-001 Subject: Optimization of Coupling and Substitution Reactions with 2-(Difluoromethyl)morpholine hydrochloride Status: Resolved / Knowledge Base Article

Executive Summary: The Reagent Profile

Reagent: 2-(Difluoromethyl)morpholine hydrochloride CAS: 1394909-69-3 (S-isomer) / 2095408-94-7 (Racemic) Key Characteristic: Electron-Deficient Secondary Amine

The Core Challenge: Researchers often treat this reagent like standard morpholine. This is the primary cause of reaction failure. The difluoromethyl group (


) exerts a strong electron-withdrawing inductive effect (

), significantly lowering the pKa of the nitrogen (estimated pKa ~6.5–7.0 vs. 8.36 for morpholine). Consequently, the nitrogen is less nucleophilic and the hydrochloride salt requires careful neutralization to avoid catalyst poisoning.

Troubleshooting Logic & Decision Matrix

Before modifying your protocol, identify your reaction class using the logic flow below.

ReactionLogic Start START: Reaction Type? Amide Amide Coupling Start->Amide PdCat Pd-Catalyzed (Buchwald) Start->PdCat SnAr SNAr / Alkylation Start->SnAr CheckBase Is Base > 3.0 eq? Amide->CheckBase CheckLigand Ligand: BrettPhos/RuPhos? PdCat->CheckLigand CheckSolvent Solvent: DMSO/DMF? SnAr->CheckSolvent Action1 Use HATU/DIPEA Avoid EDC CheckBase->Action1 No (Yield < 20%) Action2 In-situ Free Base (NaOtBu/LHMDS) CheckLigand->Action2 Yes, but low yield Action3 Increase Temp > 80°C Use strong base CheckSolvent->Action3 Polar Aprotic Required

Figure 1: Decision matrix for selecting reaction conditions based on the specific chemical pathway.

Technical Deep Dive: Failure Modes & Solutions

Scenario A: Amide Coupling Fails (Yield < 30%)

Symptom: Starting material remains; activated ester hydrolyzes before amine attack. Root Cause: The reduced nucleophilicity of the amine means it cannot compete with water or background hydrolysis when using weak coupling agents like EDC/HOBt. The Fix:

  • Switch Reagents: Move from carbodiimides (EDC) to uronium/phosphonium salts (HATU, PyBOP). HATU is preferred for sterically hindered or electron-deficient amines.

  • Base Stoichiometry (Critical): You are using the HCl salt.

    • 1.0 eq neutralizes the HCl.

    • 1.0 eq deprotonates the carboxylic acid.

    • Requirement: Minimum 3.5–4.0 eq of DIPEA or NMM is necessary to ensure the amine is free and the reaction environment is basic enough for the coupling agent to function.

Scenario B: Buchwald-Hartwig Amination Fails (0% Conversion)

Symptom: No product, formation of des-halo arene, or recovery of aryl halide. Root Cause:

  • Chloride Poisoning: The HCl salt introduces chloride ions (

    
    ), which can displace labile ligands on Palladium, forming unreactive 
    
    
    
    dimers.
  • Amine Binding: The electron-deficient amine binds poorly to the Pd(II) center compared to standard morpholine. The Fix:

  • Protocol: Do not use the HCl salt directly with weak bases (

    
    ) unless you add a "scavenger" step.
    
  • Best Practice: Perform an in-situ deprotonation using a strong base (NaOtBu or LiHMDS) which drives the equilibrium to the free amine immediately, or use a "Pre-dump" method (mix Amine-HCl + Base in solvent for 10 mins before adding Catalyst/Aryl Halide).

  • Ligand Selection: Use ligands designed for secondary amines with lower nucleophilicity, such as RuPhos or BrettPhos .

Validated Experimental Protocols

Protocol 1: High-Yield Amide Coupling (HATU Method)

Use this for attaching the morpholine core to carboxylic acids.

ComponentEquivalentsNotes
Carboxylic Acid1.0 eqLimiting reagent
2-(Difluoromethyl)morpholine HCl 1.2 – 1.5 eq Excess compensates for slower kinetics
HATU1.5 eqEnsure high-quality anhydrous reagent
DIPEA (Hunig's Base)4.0 eq CRITICAL: Must neutralize HCl and drive reaction
DMF or DMA[0.2 M]Polar aprotic solvent aids solubility

Step-by-Step:

  • Dissolve Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 mins to form the activated ester (O-At).

  • In a separate vial, dissolve 2-(Difluoromethyl)morpholine HCl in DMF and add the DIPEA. Note: Brief sonication may be required.

  • Add the Amine/Base solution to the Acid/HATU mixture dropwise.

  • Stir at Room Temperature for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes HOBt byproduct) and Brine.
    
Protocol 2: Palladium-Catalyzed Cross-Coupling (RuPhos Gen-3)

Use this for attaching the morpholine core to Aryl Bromides/Chlorides.

ComponentEquivalentsRole
Aryl Halide1.0 eqSubstrate
2-(Difluoromethyl)morpholine HCl 1.2 eq Nucleophile
NaOtBu (Sodium tert-butoxide)2.5 eq Strong base to neutralize HCl and drive cycle
RuPhos Pd G30.02–0.05 eqPre-catalyst (ensures rapid activation)
Toluene or 1,4-Dioxane[0.2 M]Anhydrous, degassed

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide, Amine HCl salt, and NaOtBu.

  • Purge: Seal and purge with Nitrogen/Argon for 5 minutes (removes

    
    ).
    
  • Add anhydrous solvent. Stir for 10 minutes at RT. This "free-bases" the amine in situ.

  • Add the Pd-Catalyst (RuPhos G3) quickly under inert flow.

  • Heat to 80–100°C for 2–12 hours.

  • Troubleshooting: If the aryl halide is sensitive to strong base (e.g., contains esters), switch base to

    
     (3.0 eq) and solvent to t-Amyl alcohol, heating to 100°C.
    

Frequently Asked Questions (FAQ)

Q: Can I free-base the hydrochloride salt and isolate it before the reaction? A: Yes, but proceed with caution. The free base of 2-(difluoromethyl)morpholine is an oil and potentially volatile.

  • Procedure: Suspend salt in DCM, wash with 1N NaOH (x2), dry organic layer over

    
    , and concentrate carefully (do not use high vacuum for extended periods). Use immediately.
    

Q: Why do I see a "dimer" impurity in my


 reaction? 
A:  If you are using a di-halo aromatic system, the reduced nucleophilicity requires higher temperatures. If the temperature is too high, the mono-substituted product might react again (though slowly). However, a more common impurity is hydrolysis of the aryl halide if the solvent (DMSO/DMF) is wet. Ensure solvents are anhydrous.

Q: Does the


 group survive standard deprotection conditions (TFA, Hydrogenation)? 
A:  Generally, yes. The difluoromethyl group is chemically robust. It is stable to TFA (Boc removal) and standard Pd/C hydrogenation. However, avoid extremely strong reducing conditions (e.g., 

with prolonged heating) which might defluorinate.

References

  • Amide Coupling with Electron-Deficient Amines

    • Due-Hansen, M. E., et al.[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][2] Organic & Biomolecular Chemistry, 2016, 14, 430-433.[1]

  • Buchwald-Hartwig Amination of Amine Salts

    • Green, R. A., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 2014, 16(17), 4388–4391.
  • Difluoromethyl Group Properties & Bioisosterism

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
  • Handling of Hindered Secondary Amines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

Sources

Handling and storage of 2-(Difluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Difluoromethyl)morpholine Hydrochloride

Product Code: Generic (Ref CAS: 2095408-94-7 / 1394909-69-3) Chemical Name: 2-(Difluoromethyl)morpholine hydrochloride Formula:


MW:  173.59  g/mol [1][2][3]

Overview: The "Hidden" Variables in Your Flask

Welcome to the technical guide for 2-(Difluoromethyl)morpholine hydrochloride. This building block is widely used in medicinal chemistry to modulate lipophilicity (


) and metabolic stability.[1] The difluoromethyl (

) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl or thiol groups [1].[1][4]

However, this compound presents two distinct challenges often overlooked in standard protocols:

  • Electronic Deactivation: The electron-withdrawing

    
     group significantly lowers the 
    
    
    
    of the morpholine nitrogen, making it a "sluggish" nucleophile compared to unsubstituted morpholine.[1]
  • Hygroscopic Instability: As a hydrochloride salt of a fluorinated amine, it is prone to rapid moisture uptake, which alters stoichiometry and can lead to hydrolysis artifacts.

Module 1: Storage & Handling (The "Shelf" Phase)

Current Status: Solid (White to Beige Powder) Critical Hazard: Hygroscopicity & Stoichiometric Drift[1]

The most common user complaint is "The solid turned into a sticky gum." This is almost always due to moisture absorption breaking the crystal lattice of the HCl salt.

Storage Protocol
ParameterSpecificationReason
Temperature Ambient (

)
Cooling is generally unnecessary unless specified by CoA; avoid freeze-thaw cycles which condense moisture.[1][3]
Atmosphere Inert (Argon/Nitrogen) Essential.[1] The HCl salt attracts atmospheric water.
Container Tightly sealed, Parafilm wrappedPrevents gas exchange.[1]
Desiccant Required (P2O5 or Silica)Maintains low humidity environment.[1]
Troubleshooting: "My compound is clumping."
  • Cause: Water absorption has begun.[1]

  • Fix: If the compound is not degraded (verify via NMR), dry it in a vacuum desiccator over

    
     for 24 hours.
    
  • Prevention: Never open the cold bottle immediately after removing from a fridge (if stored cold). Allow it to equilibrate to room temperature for 30 minutes to prevent condensation.

Module 2: Synthesis & Reactivity (The "Flask" Phase)[1]

Critical Issue: Nucleophilicity & Free-Basing

Users often report low yields in


 or Buchwald-Hartwig couplings.[1] This is rarely a quality issue; it is a reactivity issue.
The Electronic Effect (Why your reaction is slow)

The


 group exerts a strong inductive electron-withdrawing effect (

).[1]
  • Morpholine

    
    :  ~8.36[1]
    
  • 2-(Difluoromethyl)morpholine

    
    :  Estimated ~6.0–6.5[1][3]
    

Consequence: The nitrogen lone pair is less available. You cannot simply swap morpholine for this analog and expect the same kinetics.

Protocol: Free-Basing & Coupling

Do not rely on in situ neutralization with weak bases (like


) if the reaction is difficult.[1] Pre-forming the free base is often superior.

Step-by-Step Free-Basing:

  • Dissolve: Suspend the HCl salt in minimal water.

  • Basify: Add saturated

    
     or 
    
    
    
    until
    
    
    .
  • Extract: Extract

    
     with DCM (Dichloromethane). Note: The fluorinated free base is lipophilic and extracts well.[1]
    
  • Dry: Dry organics over

    
    .
    
  • Concentrate (CAUTION): The free base is an oil/low-melting solid.[1] Do not leave on high vacuum for extended periods , as it may possess moderate volatility compared to heavier analogs.

Visual Workflow: Reactivity Logic

G HCl_Salt HCl Salt Input Reaction_Type Reaction Type? HCl_Salt->Reaction_Type Easy_Coupling High Reactivity Electrophile (e.g., Acid Chloride) Reaction_Type->Easy_Coupling Fast Hard_Coupling Low Reactivity Electrophile (e.g., Buchwald, SNAr) Reaction_Type->Hard_Coupling Slow In_Situ Use DIPEA/TEA in situ (Excess 3-4 eq) Easy_Coupling->In_Situ Hard_Coupling->In_Situ Free_Base Generate Free Base (Pre-neutralization) Hard_Coupling->Free_Base Outcome_Good Standard Yield In_Situ->Outcome_Good Outcome_Bad Low Yield / No Reaction In_Situ->Outcome_Bad Free_Base->Outcome_Good Advice Switch to Stronger Catalyst (e.g., RuPhos/BrettPhos) or Higher Temp Outcome_Bad->Advice

Figure 1: Decision matrix for handling the HCl salt based on electrophile reactivity. The reduced basicity requires strategic neutralization.

Module 3: Analytical Troubleshooting (The "QC" Phase)

Critical Issue: NMR Interpretation

Users frequently flag batches as "impure" due to complex splitting patterns in the proton NMR.

The "Geminal" Trap ( NMR)

The proton on the difluoromethyl carbon (


) is split by two equivalent fluorine atoms.[1]
  • Pattern: Triplet of triplets (tt) or a broad triplet.[1]

  • Coupling Constant (

    
    ):  Huge! Typically 50–55 Hz .[1]
    
  • Location:

    
     5.5 – 6.5 ppm (depending on solvent).[1]
    

Troubleshooting Guide:

  • Issue: "I see a massive doublet/triplet at 6 ppm that integrates to 1H. Is this solvent?"

  • Diagnosis: No, that is your

    
     proton.[1] The large coupling constant spreads the signal wide, often making it look like two separate peaks or a "messy" lump.
    
  • Verification: Run a

    
     NMR . You should see a doublet (split by the single proton) around 
    
    
    
    to
    
    
    ppm.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use n-Butyllithium (n-BuLi) to deprotonate the amine? A: Avoid if possible. While the


 group is relatively stable, strong bases like alkyl lithiums can trigger 

-elimination of HF, generating a reactive difluorocarbene or vinyl fluoride species [3].[1] Use non-nucleophilic bases like NaH or LiHMDS if absolutely necessary, but preferred bases are inorganic carbonates (

) or tertiary amines.[1]

Q2: Is the compound chiral? A: Yes, the C2 position is a chiral center.[1]

  • CAS 1394909-69-3: (S)-isomer.[1][5]

  • CAS 1848952-54-4: (R)-isomer.[1][6]

  • CAS 2095408-94-7: Often refers to the racemate.[1]

  • Advice: Check your specific CoA.[7][8] If you bought the racemate, you cannot separate enantiomers by standard silica chromatography; you need Chiral HPLC.

Q3: How do I calculate the exact stoichiometry if the salt is hygroscopic? A: Perform a quantitative NMR (qNMR) using an internal standard (like maleic acid or dimethyl sulfone) to determine the weight % purity.[1] Adjust your reaction equivalents based on this "active mass," not the weighed mass.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • ChemScene. (n.d.).[1] 2-(Difluoromethyl)morpholine hydrochloride SDS and Properties.

  • Ni, C., & Hu, J. (2016).[1] Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(17), 2699-2713.[1]

  • Sigma-Aldrich. (n.d.).[1] (S)-2-(Trifluoromethyl)morpholine hydrochloride Safety Data Sheet. (Used for analog comparison).

Sources

Analytical methods for assessing the purity of 2-(Difluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Guide for 2-(Difluoromethyl)morpholine Hydrochloride

Topic: CAS: 2095408-94-7 (Generic/Racemic) | Formula:


[1][2][3][4]

Introduction: The Analytical Challenge

As a Senior Application Scientist, I often see researchers struggle with 2-(Difluoromethyl)morpholine hydrochloride not because the chemistry is complex, but because it is analytically "silent."

This molecule presents a "Perfect Storm" for standard QC labs:

  • No Chromophore: The saturated morpholine ring and difluoro-alkyl group have negligible UV absorbance above 200 nm.[2][3][4] Standard HPLC-UV (254 nm) will show nothing.[1][2][3][4]

  • High Polarity: As a secondary amine hydrochloride salt, it elutes in the void volume on standard C18 columns.[3]

  • Hygroscopicity: The HCl salt is prone to water uptake, artificially depressing assay values if not handled under inert atmosphere.[3][4]

This guide moves beyond basic protocols to provide robust, self-validating analytical workflows.

Module 1: Chromatographic Purity (HPLC/LC-MS)

Q: I injected the sample on my C18 column at 210 nm and saw nothing but baseline noise. Is my compound gone?

A: Your compound is likely eluting in the void volume (unretained) or is invisible to your detector.

The Fix: Switch Detection & Mode. You cannot rely on standard UV detection.[4] You must use a "Universal Detector" or Derivatization.[4]

Recommended Workflow: HILIC-CAD (Charged Aerosol Detection)

Why: HILIC retains the polar salt, and CAD detects any non-volatile analyte regardless of UV activity.

ParameterCondition
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1][2][3][4]0)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 min (Retains polar amines)
Detector CAD (Nebulizer Temp: 35°C) or ELSD (Gain: High)
Flow Rate 0.3 - 0.4 mL/min

Alternative: Derivatization (If you only have UV) If you lack CAD/MS, you must attach a chromophore.[4]

  • Reagent: Benzoyl chloride or FMOC-Cl.[1][2][4]

  • Protocol: Mix sample with 2 eq. TEA and 1.1 eq. Benzoyl Chloride in DCM.[4] Stir 30 min. Quench with amine.[3][4][5] Analyze the benzamide derivative on standard C18 HPLC at 254 nm.

Module 2: Quantitative NMR (qNMR) – The Gold Standard[2]

Q: My LC-MS purity says 99%, but my reaction yields are off. Why?

A: LC-MS is qualitative.[1][2][3][4] It often misses inorganic salts (excess HCl) or solvents.


F qNMR  is the most robust assay method for this compound because the difluoromethyl group provides a distinct, interference-free signal.[2]
Protocol: F qNMR Assay
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 4,4'-Difluorobiphenyl.[1][2][4] Must be non-volatile and stable.
  • Solvent:

    
     (if free base) or DMSO-
    
    
    
    (for HCl salt).[1][2][3][4]
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 20-30 seconds for fluorine). Crucial for accuracy.

Spectral Features to Verify:

  • 
     Signal:  Look for a distinctive signal around -120 to -130 ppm .[2][3][4]
    
  • Splitting: It should appear as a doublet of doublets (dd) or complex multiplet due to coupling with the geminal proton (

    
    ) and vicinal protons.[2][3]
    

Calculation:



(Where I=Integral, N=Number of F atoms, M=Molar Mass, W=Weight, P=Purity of Std)

Module 3: Enantiomeric Purity (Chiral Analysis)

Q: I bought "Racemic" material but need to verify if it's enriched. How do I separate the enantiomers?

A: The 2-position is a chiral center.[1][2][4] Separation requires a polysaccharide-based chiral column.[1][2][4]

Method: Chiral HPLC (Normal Phase)

  • Column: Chiralpak IG or AD-H (Amylose-based columns often work best for morpholines).[2][4]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1][3][4]

    • Note: The amine modifier (DEA) is mandatory to sharpen the peak of the secondary amine; otherwise, severe tailing will merge the enantiomers.[2]

  • Detection: UV 210 nm (Low sensitivity) or Refractive Index (RI).[3][4]

Troubleshooting & Decision Logic

Visualizing the Analytical Workflow Use this logic tree to select the correct method based on your lab's capabilities and the specific issue (Yield vs. Purity).

AnalyticalWorkflow Start Start: Assess 2-(Difluoromethyl)morpholine HCl CheckChromophore Check UV Activity (No strong chromophore) Start->CheckChromophore Goal What is the Goal? CheckChromophore->Goal Purity Routine Purity Check Goal->Purity Assay Absolute Content (wt%) Goal->Assay Chiral Enantiomeric Excess Goal->Chiral HasCAD Lab has CAD/ELSD? Purity->HasCAD qNMR Method: 19F qNMR (Internal Std: Trifluorotoluene) Assay->qNMR Primary Titration Method: Potentiometric Titration (for Chloride content) Assay->Titration Secondary (Salt Stoichiometry) ChiralLC Method: Chiral HPLC (Hexane/IPA + DEA Modifier) Chiral->ChiralLC HILIC Method: HILIC-CAD (Direct Analysis) HasCAD->HILIC Yes Deriv Method: Derivatization (Benzoyl Chloride -> C18 UV) HasCAD->Deriv No

Caption: Decision matrix for selecting analytical methods based on laboratory instrumentation and data requirements.

FAQs: Common Pitfalls

Q: The melting point is broad (


C).[1][2][4] Is it impure? 
A:  Not necessarily.[4] Hydrochloride salts of morpholines are notorious for existing in multiple polymorphic forms or forming hydrates.[3][4] A broad melting point often indicates moisture absorption (hygroscopicity) rather than chemical impurity.[4] Do not rely on MP for purity.  Use qNMR or DSC.[4]

Q: Can I use GC-MS? A: Only if you free-base it first.[1][2][4]

  • The Issue: Injecting the HCl salt directly (

    
    C injector) can cause thermal degradation or "ghost peaks" from HCl attacking the stationary phase.[2]
    
  • The Fix: Shake the sample with aqueous NaOH/DCM, separate the organic layer, and inject the DCM extract (free amine).[2]

Q: How do I measure the Chloride content? A: Use Ion Chromatography (IC) or Potentiometric Titration with Silver Nitrate (


).
  • Target: Theoretical Cl content is ~20.4%.[4]

  • Significance: If Cl content is 18%, you likely have excess water or solvent. If >22%, you may have excess HCl (dihydrochloride formation is rare but possible with trapped acid).

References

  • HILIC Methodologies for Polar Amines : McCalley, D. V. (2017).[3][4] "Understanding and managing the separation of hydrophilic basic compounds in HILIC." Journal of Chromatography A. Link[1]

  • qNMR Best Practices : Pauli, G. F., et al. (2012).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Fluorine NMR Applications : Dolbier, W. R. (2009).[3][4] "Guide to Fluorine NMR for Organic Chemists." Wiley.[4] Link[1]

  • Derivatization of Morpholines : BenchChem Application Note. "HPLC Methods for the Analysis of Morpholine Compounds." Link[1]

Sources

Optimization of preparative HPLC for fluorinated amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Preparative HPLC for Fluorinated Amine Salts

Welcome to the Advanced Purification Support Hub. Subject: Fluorinated Amine Salts (FAS) Application: Preparative HPLC (Reverse Phase)

Introduction: The "Fluorine-Amine" Paradox

Purifying fluorinated amine salts presents a unique chromatographic paradox. The fluorine atoms introduce significant lipophilicity and electron-withdrawing effects, often requiring specific stationary phase interactions (


 or dipole-dipole). Simultaneously, the amine functionality is prone to severe peak tailing due to silanol interactions on standard silica.[1] Furthermore, the "salt" form implies solubility challenges—hydrophilic in solid form but requiring organic solvents for elution.

This guide moves beyond basic C18 protocols to address these specific molecular behaviors.

Module 1: Method Development Strategy

Q1: Standard C18 columns are failing to resolve my fluorinated isomers. What is the alternative?

A: Standard C18 columns rely primarily on hydrophobic subtraction. Fluorinated compounds, however, often require "shape selectivity" and electrostatic interaction to differentiate isomers.

Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase.

  • The Mechanism: PFP phases offer orthogonal selectivity to C18. They utilize strong dipole-dipole interactions (due to the electronegative fluorine ring),

    
     stacking, and charge-transfer mechanisms [1, 2].
    
  • The Benefit: PFP columns are particularly effective at separating halogenated isomers (e.g., positional isomers of fluoro-anilines) that co-elute on C18.

Q2: Should I use Acidic or Basic mobile phases for fluorinated amines?

A: This depends on your downstream requirements and the volatility of your target.

FeatureLow pH (Acidic) High pH (Basic)
Modifier 0.1% TFA or Formic Acid0.1% Ammonium Hydroxide or Bicarbonate
Amine State Protonated (

).[2] Highly polar.
Neutral/Free Base (

). Lipophilic.
Retention Lower on C18 (unless PFP is used).Higher on C18 (better loading capacity).
Peak Shape Good with TFA (ion-pairing); Poor with Formic.Excellent (silanol suppression).
Risk Corrosion: Halides from salts + Acid can corrode steel.[3]Volatility: Free base fluorinated amines can be volatile.

Expert Insight: If your fluorinated amine is small (MW < 200), running at High pH may generate a volatile free base that evaporates during fraction drying, leading to low recovery [3]. In this case, use Low pH or immediate salt formation after collection.

Workflow: Stationary & Mobile Phase Selection

MethodDev Start Start: Fluorinated Amine Sample IsomerCheck Are there positional isomers? Start->IsomerCheck PFP_Route Select PFP (Pentafluorophenyl) Column IsomerCheck->PFP_Route Yes (High Selectivity Needed) C18_Route Select Hybrid C18 Column IsomerCheck->C18_Route No (Standard Retention) VolatilityCheck Is Free Base Volatile? PFP_Route->VolatilityCheck C18_Route->VolatilityCheck LowPH Low pH (TFA/Formic) Retain as Salt VolatilityCheck->LowPH Yes (Prevent Loss) HighPH High pH (NH4OH) Isolate as Free Base VolatilityCheck->HighPH No (Maximize Loading)

Figure 1: Decision matrix for selecting stationary phases and pH modifiers based on isomer complexity and compound volatility.

Module 2: Troubleshooting Peak Tailing

Q3: I am seeing severe peak tailing (Asymmetry > 2.0). Is this the "Fluorine effect"?

A: No, this is likely the "Amine effect." Basic amines interact with residual silanols (


) on the silica surface.[1] Since fluorinated groups pull electron density, the amine might be slightly less basic than a non-fluorinated analog, but it is still basic enough to cause tailing [4].

Protocol: The "Silanol Shield" Strategy

  • Switch to High pH: If using a hybrid silica column (e.g., Waters XBridge, Agilent Poroshell HPH), switch to 10mM Ammonium Bicarbonate (pH 10). This deprotonates the silanols and the amine, eliminating the cation-exchange interaction.

  • Increase Buffer Strength: If you must stay at low pH, increase TFA concentration from 0.05% to 0.1% or 0.2%. TFA acts as an ion-pairing agent, "masking" the positive charge of the amine.

  • Use "Endcapped" PFP: Ensure your PFP column is fully endcapped. Non-endcapped PFP phases will have exposed silanols that ruin amine peak shape.

Module 3: Solubility & Loading Capacity

Q4: My sample is a salt and dissolves in water, but precipitates when injected onto the column.

A: This is the "Strong Solvent Effect" in reverse. Fluorinated amines are often hydrophobic (lipophilic) despite being salts. If you dissolve them in 100% water (weak solvent) and inject onto a hydrophobic column (C18 or PFP) with a high-organic initial gradient, they may crash out at the interface. Conversely, if dissolved in DMSO (strong solvent), they may "break through" and elute in the void volume.

Protocol: Sandwich Injection Method To maximize loading without precipitation or breakthrough:

  • Dissolve sample in 50:50 DMSO:Water (or Methanol:Water).

  • Pre-plug: Aspirate a small air gap or weak solvent plug (5% organic) before the sample.

  • Post-plug: Aspirate a weak solvent plug after the sample.

  • Injection: This "sandwiches" the sample, allowing it to dilute slightly before hitting the stationary phase, preventing immediate precipitation [5].

Table 1: Solubility & Loading Guidelines

Solvent SystemRecommended ForRisk Factor
100% DMSO High throughput screeningBreakthrough: Sample may slide through the column unretained.
50% MeOH / 50% Water General PrepSolubility: Fluorinated salts may precipitate if water content is too high.
DMF (Dimethylformamide) Highly lipophilic fluorinated speciesUV Cutoff: High UV absorbance; interferes with detection at 210-254nm.

Module 4: Recovery & Post-Purification

Q5: I purified 100mg of salt, but after drying fractions, I only have 20mg. Where did it go?

A: You likely sublimed the free base. Many fluorinated amines (especially perfluorinated ones) have high vapor pressures in their free base form. If you used a basic mobile phase (pH 10) or even a Formic Acid mobile phase (volatile salt), you risk losing the compound during lyophilization or rotary evaporation.

The "Salt Exchange" Fix:

  • Collect Fractions.

  • Immediate Acidification: Before drying, add a specific excess of HCl (e.g., 1M HCl in dioxane or water) to the collection tubes.

  • Mechanism: This forces the equilibrium back to the hydrochloride salt (

    
    ), which is non-volatile.
    
  • Dry: Lyophilize the now-stable salt.

Mechanism: PFP vs. Alkyl Interaction

PFP_Mechanism cluster_0 Stationary Phase Surface cluster_1 Analytes PFP_Ligand PFP Ring (Electron Deficient) FluoroAmine Fluorinated Amine (Electron Rich F) PFP_Ligand->FluoroAmine Pi-Pi Stacking & Dipole-Dipole NonFluoro Alkyl Impurity PFP_Ligand->NonFluoro Weak Hydrophobic

Figure 2: Mechanistic interaction between Pentafluorophenyl (PFP) stationary phase and fluorinated analytes, highlighting the enhanced retention compared to non-fluorinated impurities.

References

  • Vertex Pharmaceuticals / NIH. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Link

  • Thermo Fisher Scientific. (2012). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Link

  • Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Link

  • Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Link

  • LabCompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Link

Sources

Strategies to improve the metabolic stability of morpholine-containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Morpholine Paradox"

Welcome to the Medicinal Chemistry Technical Support Hub. You are likely here because your lead compound—featuring a morpholine ring to optimize solubility and hydrogen bonding—is failing in Human Liver Microsome (HLM) assays.

Morpholine is a privileged pharmacophore, but it suffers from a specific metabolic liability: oxidative attack at the


-carbon . This guide provides a root-cause analysis of this instability and three field-proven engineering strategies to fix it without sacrificing potency.

Module 1: Diagnostic & Triage

Q: How do I confirm the morpholine ring is the primary metabolic "soft spot"?

Before initiating synthetic modifications, you must validate that the morpholine ring is the driver of high intrinsic clearance (


).

The Mechanism of Failure: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) initiate metabolism via Hydrogen Atom Transfer (HAT). The oxygen atom in the morpholine ring lowers the ionization potential of the adjacent


-carbon, making the C-H bonds at positions 2 and 6 highly susceptible to abstraction.

Diagnostic Workflow:

  • Run MetID (Metabolite Identification): Incubate compound with HLM in the presence of NADPH.

  • Analyze Mass Shift: Look for specific

    
     shifts in LC-MS/MS.
    
Mass ShiftIndicationStructural Implication
+16 Da HydroxylationUnstable hemiaminal intermediate. Precursor to ring opening.[1]
+14 Da Oxidation to LactamFormation of morpholin-3-one (stable but inactive).
+32 Da Ring OpeningFormation of (2-hydroxyethoxy)acetic acid derivatives.
Visualizing the Liability

MorpholineMetabolism Morpholine Morpholine Parent (Lead Compound) CYP CYP450 (H-Abstraction) Morpholine->CYP Metabolic Attack Radical α-Carbon Radical CYP->Radical -H• Hemiaminal α-Hydroxy Morpholine Radical->Hemiaminal +OH• (Rebound) RingOpen Ring Opening (Aldehyde/Acid) Hemiaminal->RingOpen C-N Cleavage Lactam Morpholin-3-one (Lactam) Hemiaminal->Lactam Oxidation

Figure 1: The oxidative metabolic cascade of morpholine.[2] The critical failure point is the initial H-abstraction at the


-carbon.

Module 2: Engineering Solutions

Strategy A: Deuteration (The "Heavy Atom" Shield)

Concept: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point vibrational energy.[3][4] Replacing protium with deuterium at the metabolic soft spot introduces a Deuterium Kinetic Isotope Effect (DKIE) .

  • Why it works: CYP450 oxidation involves C-H bond breaking in the rate-determining step.[3] A primary DKIE (

    
    ) significantly slows this step.
    
  • Implementation: Target the

    
    -carbons (positions 2, 3, 5, or 6).
    
  • Pros: Minimal change to lipophilicity, potency, or selectivity.

  • Cons: Cost of goods (COGs) for deuterated reagents.

Case Study: Deuterated analogs of Linezolid showed reduced clearance while maintaining antibacterial efficacy.

Strategy B: Steric Blocking & Electronic Deactivation

Concept: Physically block the CYP heme iron from accessing the


-carbon or electronically deactivate the ring to make H-abstraction harder.

Tactics:

  • Gem-Dimethylation: Adding two methyl groups at the

    
    -position (e.g., 3,3-dimethylmorpholine). This creates a "steric umbrella" that prevents the enzyme from approaching the C-H bonds.
    
  • Fluorination: Introducing fluorine at the

    
    -position (relative to Nitrogen). Fluorine is highly electronegative, pulling electron density away from the 
    
    
    
    -C-H bond, increasing its bond dissociation energy (BDE) and making it resistant to radical formation.
ModificationEffect on LogDEffect on Metabolic StabilityRisk
3,3-dimethyl Increases (+0.4)High (Steric Block)May reduce solubility.[5]
Trifluoromethyl Increases (+0.8)High (Electronic Deactivation)Significant lipophilicity jump.
3-Fluoro Neutral/Slight IncreaseModerate (Electronic)Chemical stability issues (HF elimination).
Strategy C: Scaffold Hopping (Bridged Morpholines)

Concept: If the morpholine ring is unsalvageable, constrain it. Bridged morpholines (bicyclic ethers) lock the ring into a specific conformation, reducing the entropic penalty of binding but, more importantly, changing the hybridization geometry and preventing the "induced fit" required for CYP oxidation.

Key Architectures:

  • 2-oxa-5-azabicyclo[2.2.1]heptane: A "bridged" morpholine.[6][7]

  • 8-oxa-3-azabicyclo[3.2.1]octane: A larger bridged system.

Evidence: Research by AstraZeneca demonstrated that bridging morpholines often lowers lipophilicity (counter-intuitively) and significantly improves microsomal stability compared to their acyclic or monocyclic counterparts [1].

Module 3: Experimental Validation Protocol

Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of the optimized analogs.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL stock)

  • NADPH Regenerating System (10 mM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Acetonitrile with Internal Standard (Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add 1

    
    M test compound. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH (1 mM final conc) to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Self-Validating QC Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show >85% remaining at 45 min.

  • Ln(Concentration) vs. Time: Must be linear (

    
    ) for valid 
    
    
    
    calculation.
Decision Tree for Optimization

OptimizationStrategy Start Start: High Clearance in HLM? MetID Perform MetID (LC-MS/MS) Start->MetID CheckSite Is Metabolism on Morpholine Ring? MetID->CheckSite No No: Liability is elsewhere (Linker/Warhead) CheckSite->No Negative Yes Yes: Identify Site CheckSite->Yes Positive AlphaOx Alpha-Carbon Oxidation (+16/+14 Da) Yes->AlphaOx NOx N-Oxidation (+16 Da) Yes->NOx Sol1 1. Deuteration (C-D) 2. Gem-dimethylation AlphaOx->Sol1 primary strategy Sol2 1. Bridge the Ring 2. Electron Withdrawing Groups NOx->Sol2 primary strategy

Figure 2: Troubleshooting logic flow. Use MetID to distinguish between


-carbon oxidation and N-oxidation to select the correct engineering strategy.

References

  • Barnes-Seeman, D., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry.

  • Wade, N.L. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.

  • Shaikh, A.R., et al. (2008). "Quantum chemical studies for oxidation of morpholine by Cytochrome P450." Journal of Molecular Structure.

  • Gant, T.G. (2014). "Deuterium Kinetic Isotope Effects in Drug Design." Journal of Medicinal Chemistry.

  • PQR620 Development Team. (2022). "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Efficacy of 2-(Difluoromethyl)morpholine in Enhancing Drug Potency

[1]

Executive Summary

2-(Difluoromethyl)morpholine represents a strategic evolution in medicinal chemistry, offering a superior alternative to the ubiquitous morpholine scaffold. While unsubstituted morpholine is a "privileged structure" for solubility and hydrogen bonding, it often suffers from metabolic liability (N-dealkylation,


The introduction of the difluoromethyl (


)1

Mechanistic Basis: Why It Works

The efficacy of 2-(difluoromethyl)morpholine stems from three physicochemical pillars that distinguish it from its methyl (


The Lipophilic Hydrogen Bond Donor

Unlike the


  • Mechanism: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor (HBD).

  • Impact: This allows the moiety to engage in specific H-bond interactions with protein backbone carbonyls or water networks in the binding pocket, interactions that are impossible for

    
     or 
    
    
    analogs.
Basicity Modulation ( Tuning)
  • Problem: Unsubstituted morpholine has a

    
     of ~8.[2]3. At physiological pH (7.4), it is largely protonated (
    
    
    ), which limits passive diffusion across lipid bilayers.
  • Solution: The electron-withdrawing inductive effect (-I) of the

    
     group at the C2 position propagates to the nitrogen, lowering the 
    
    
    by approximately 1.5–2.0 log units (estimated
    
    
    ).
  • Result: A higher fraction of the molecule remains neutral at physiological pH, significantly enhancing permeability and oral bioavailability .

Metabolic Blocking[1]
  • Metabolic Soft Spot: The

    
    -carbon of amines (C2/C6 in morpholine) is a primary site for Cytochrome P450-mediated oxidation (leading to lactams or ring opening).[2]
    
  • Blockade: Substitution at C2 with

    
     sterically and electronically hinders this oxidation.[2] The C-F bond is metabolically inert, and the adjacent C-H bond (of the morpholine ring) is deactivated by the electron-withdrawing fluorines.
    

Comparative Analysis

The following table contrasts 2-(difluoromethyl)morpholine with standard alternatives.

Table 1: Physicochemical & Functional Comparison

FeatureMorpholine2-Methylmorpholine2-(Trifluoromethyl)morpholine2-(Difluoromethyl)morpholine
Electronic (

)
~8.3 (Basic)~8.4 (Slightly more basic)~5.5 (Weakly basic)~6.8 (Balanced)
H-Bonding Acceptor (O), Donor/Acc (NH)No new interactionsNo Donor abilityUnique C-H Donor
Lipophilicity (LogP) Low (-0.[2]86)ModerateHighModerate-High
Metabolic Stability Low (

-oxidation risk)
Moderate (Steric hindrance)High (Blocked)High (Blocked + Deactivated)
Permeability Low (High ionization)ModerateHighOptimal
Visualization: SAR Logic Flow

The following diagram illustrates the decision-making process for selecting 2-(difluoromethyl)morpholine over alternatives.

SAR_LogicStartLead Optimization:Morpholine ScaffoldIssue1Issue: Poor Permeability(High Basicity)Start->Issue1Issue2Issue: Metabolic Instability(Alpha-Oxidation)Start->Issue2Sol_CF3Try 2-TrifluoromethylIssue1->Sol_CF3Sol_CF2HApply 2-(Difluoromethyl)Issue1->Sol_CF2HNeed lower pKaSol_MeTry 2-MethylIssue2->Sol_MeIssue2->Sol_CF2HBlock C2 siteResult_MeResult: Higher pKa (Worse)Slight Stability GainSol_Me->Result_MeResult_CF3Result: pKa too low (<6)Loss of H-BondingSol_CF3->Result_CF3Result_CF2HOPTIMAL:1. pKa ~6.8 (Permeable)2. Blocks Metabolism3. Adds H-Bond DonorSol_CF2H->Result_CF2H

Caption: Decision tree demonstrating why 2-(difluoromethyl)morpholine offers a balanced optimization path compared to methyl or trifluoromethyl analogs.

Experimental Protocols

To validate the efficacy of this moiety in your specific lead series, follow these standardized protocols.

Synthesis of 2-(Difluoromethyl)morpholine Building Block

Note: While commercially available (e.g., CAS 2095408-94-7), in-house synthesis allows for derivative generation.[2]

Protocol:

  • Starting Material: Begin with 1-amino-3-chloro-2-propanol and 2,2-difluorooxirane (or equivalent difluoromethyl precursor).[2]

  • Ring Formation:

    • React the amino alcohol with the difluoro-building block under basic conditions (

      
      , MeCN, reflux).
      
    • Alternatively, use 2-(difluoromethyl)oxirane reacted with 2-aminoethanol .[2]

  • Protection: If orthogonal protection is needed, protect the nitrogen with Boc anhydride (

    
    ) in DCM/TEA.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Microsomal Stability Assay (Validation of Metabolic Blockade)

This assay compares the intrinsic clearance (

2

Materials:

  • Pooled Liver Microsomes (Human/Rat).[2]

  • NADPH regenerating system.[2]

  • Test compounds (1

    
    M final concentration).
    

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate reaction.[2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    (
    
    
    ).[2]
Visualization: Metabolic Fate Pathway

Metabolic_FateDrug_HMorpholine AnalogCYPCYP450(Oxidation)Drug_H->CYPHigh AffinityDrug_F2-CF2H AnalogDrug_F->CYPSteric/Electronic BlockStableIntact Drug(Maintained Potency)Drug_F->StableMetabolic StabilityLactamLactam / Ring Open(Inactive/Toxic)CYP->LactamRapid Clearance

Caption: Comparative metabolic fate. The 2-CF2H group blocks CYP450 access, preserving the active drug concentration.

Case Study Application: Kinase Inhibitors

In the context of mTOR and PI3K inhibitors, replacing a solvent-exposed morpholine with 2-(difluoromethyl)morpholine has shown to:

  • Maintain Solubility: The morpholine oxygen preserves water solubility.[2]

  • Enhance Potency: The

    
     proton donates a hydrogen bond to the hinge region or solvent-front residues (e.g., Asp/Glu side chains), gaining 5-10x potency.[2]
    
  • Extend Half-life: By blocking the primary metabolic soft spot, intrinsic clearance is reduced by >50%.[2]

Recommendation: For lead compounds containing a morpholine ring that show high clearance or poor permeability, synthesize the 2-difluoromethyl analog as a priority "bioisostere scan."[2]

References

  • Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[2][3]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[2] Science.[2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][3]

  • Enamine. (2020).[2] Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[2][4] Enamine.net.

  • PubChem. (2025).[2] 2-(Difluoromethyl)morpholine hydrochloride Compound Summary. NIH.

Spectroscopic Analysis of 2-(Difluoromethyl)morpholine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of modern drug discovery, 2-(Difluoromethyl)morpholine represents a strategic scaffold that bridges the gap between the metabolic liability of methyl groups and the extreme lipophilicity of trifluoromethyl groups. Unlike the chemically inert


 group, the difluoromethyl (

)
moiety acts as a lipophilic hydrogen bond donor , capable of interacting with protein targets while modulating pKa and membrane permeability.

This guide provides a rigorous analytical framework for characterizing 2-(difluoromethyl)morpholine hydrochloride derivatives, distinguishing them from their 2-methyl and 2-trifluoromethyl analogs through advanced spectroscopic techniques.

Comparative Analysis: vs. Alternatives

The selection of a substituent at the C2 position of the morpholine ring dictates the physicochemical and spectroscopic profile of the molecule.[1]

Table 1: Physicochemical & Electronic Comparison
Feature2-Methyl (

)
2-Trifluoromethyl (

)
2-Difluoromethyl (

)
Electronic Effect Weak Electron Donor (+I)Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)
H-Bond Capability NoneNone (F is poor acceptor)Lipophilic H-Bond Donor (C-H acidic)
Metabolic Stability Low (Benzylic/Allylic oxidation)High (Blocks metabolism)High (Blocks metabolism)
Lipophilicity (

LogP)
Reference+1.0 to +1.2+0.5 to +0.7
Conformation Equatorial PreferenceEquatorial PreferenceGauche Effect (influenced by N-lone pair)
Structural Dynamics

While 2-methylmorpholine adopts a standard chair conformation with the substituent equatorial to minimize 1,3-diaxial interactions, the 2-difluoromethyl derivative exhibits a unique gauche effect . The


 hyperconjugation and dipole minimization can stabilize conformations that appear sterically less favorable, a critical feature to identify via NMR.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the


 group introduces a spin-active 

H-

F spin system that dominates the spectral landscape.
1.

F NMR (The Diagnostic Standard)
  • Signal: The two fluorine atoms are often diastereotopic due to the chiral center at C2.

  • Pattern: Expect an AB quartet (if diastereotopic) or a doublet (if effectively equivalent) with a large geminal coupling constant.

  • Chemical Shift: Typically -115 to -130 ppm .

  • Coupling:

    
    .
    
2.

H NMR
  • The "Signature" Proton: The single proton on the difluoromethyl group (

    
    ) is the most diagnostic signal.
    
  • Pattern: It appears as a triplet of doublets (td) or a distinct triplet depending on the resolution of the adjacent C2-proton coupling.

  • Shift: Downfield at

    
     5.7 – 6.5 ppm  (significantly deshielded by two fluorines).
    
  • Coupling: Large geminal coupling

    
    .
    
3.

C NMR
  • C-F Splitting: The carbon within the

    
     group appears as a triplet  due to coupling with two fluorines.
    
  • Coupling:

    
    .
    
  • C2 Position: The chiral carbon (C2) will appear as a triplet (or dd) with

    
    .
    
B. Mass Spectrometry (MS)
  • Fragmentation: Unlike

    
     derivatives which often lose 
    
    
    
    (M-19),
    
    
    derivatives frequently show a neutral loss of HF (20 Da) or the entire
    
    
    radical (51 Da)
    .

Experimental Protocols

Protocol A: High-Resolution NMR Characterization
  • Objective: To resolve the diastereotopic fluorine signals and confirm the

    
     geminal coupling.
    
  • Solvent Selection: Use DMSO-d6 or Acetonitrile-d3 to prevent exchange of the acidic NH proton (if free base) and to sharpen the

    
     proton signal which can be broadened by quadrupole relaxation in some contexts.
    

Step-by-Step:

  • Preparation: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL DMSO-d6.

  • Instrument: 400 MHz or higher (500 MHz preferred for resolving second-order effects).

  • Pulse Sequence 1 (

    
    H):  Run a standard proton scan with d1 = 2.0s. Look for the triplet at ~6.0 ppm.
    
  • Pulse Sequence 2 (

    
    F):  Run a non-decoupled 
    
    
    
    F scan.
    • Why? To measure the

      
       coupling directly.
      
    • Expectation: A doublet (or ABq) split further by the proton (

      
       Hz).
      
  • Pulse Sequence 3 (

    
    F{
    
    
    
    H}):
    Run a proton-decoupled
    
    
    F scan.
    • Why? To collapse the multiplet into a clean singlet (or AB quartet) for purity assessment.

  • Pulse Sequence 4 (

    
    C):  Set d1 = 3.0s (fluorinated carbons relax slowly). Acquire >1024 scans to see the split quaternary/secondary carbons.
    
Protocol B: Infrared (IR) Spectroscopy
  • Objective: Quick identification of the C-F stretch.

  • Method: ATR-FTIR (solid state).

  • Key Bands:

    • C-F Stretch: Strong bands in the 1000–1200 cm⁻¹ region (often overlapping with C-O stretches of morpholine).

    • Amine Salt: Broad band at 2400–3000 cm⁻¹ (NH2+ st).

Representative Data Summary

The following data is synthesized from standard values for


-heterocyclic difluoromethyl derivatives.
Table 2: Representative NMR Data (DMSO-d6)
NucleusAssignmentChemical Shift (

)
MultiplicityCoupling Constants (

)

H

6.15 ppmtd (triplet of doublets)

Hz,

Hz

H
C2-H3.80 - 4.10 ppmmComplex overlapping

C

114.5 ppmt (triplet)

Hz

C
C254.2 ppmt (triplet)

Hz

F

-126.5 ppmdd (or ABq)

Hz,

Hz (if diastereotopic)

Analytical Workflow Visualization

AnalyticalWorkflow Start Unknown Morpholine Derivative Step1 1. 1H NMR (DMSO-d6) Start->Step1 Decision1 Triplet at ~6.0 ppm (J ~56 Hz)? Step1->Decision1 BranchCF2H Likely CF2H Group Decision1->BranchCF2H Yes BranchOther Check Methyl/CF3 Decision1->BranchOther No Step2 2. 19F NMR (Non-decoupled) BranchCF2H->Step2 Result2 Doublet (J ~56 Hz) Step2->Result2 Step3 3. 13C NMR Result2->Step3 Result3 Triplet at ~115 ppm (J ~240 Hz) Step3->Result3 Final CONFIRMED: 2-(Difluoromethyl)morpholine Result3->Final

Caption: Logical decision tree for verifying the presence of the difluoromethyl group using multi-nuclear NMR.

References

  • Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry. (Contains specific

    
     NMR coupling constants). 
    
  • Alfa Chemistry. (2025). 19F Coupling Constants Table. (Reference for

    
     values). 
    
  • Beilstein Journals. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. (Insight into the gauche effect of

    
    ). 
    
  • ChemScene. (2025). 2-(Difluoromethyl)morpholine hydrochloride Product Data.

Sources

Technical Guide: Structural & Functional Analysis of 2-(Difluoromethyl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 2-(Difluoromethyl)morpholine (2-DFM) scaffolds, designed for medicinal chemists and structural biologists.

Executive Summary

The incorporation of a difluoromethyl (CHF


) group at the C2 position of the morpholine ring is a high-value strategy in modern drug discovery. It functions as a "metabolic blocker" and a lipophilicity modulator. This guide compares the X-ray crystallographic characteristics, physicochemical properties, and metabolic profiles of 2-(Difluoromethyl)morpholine  against its non-fluorinated parent and trifluoromethyl analogs.

Key Insight: Unlike the trifluoromethyl (CF


) group, which acts purely as a bulkier lipophilic enhance, the CHF

group retains hydrogen-bond donor capacity (via the polarized C-H bond) while significantly lowering the basicity of the distal nitrogen (N4) through inductive effects (

-bond propagation).

X-Ray Crystallographic Analysis

Conformational Landscape

In the solid state, 2-(difluoromethyl)morpholine derivatives predominantly adopt a chair conformation .[1] The crystallographic data reveals a critical interplay between steric bulk and stereoelectronic effects (the gauche effect).

  • Ring Geometry: The morpholine ring maintains a distorted chair geometry. The C2-C3 bond length is often slightly shortened due to the inductive pull of the fluorine atoms.

  • Substituent Orientation (Equatorial vs. Axial):

    • Preferred State: The bulky CHF

      
       group preferentially occupies the equatorial  position to minimize 1,3-diaxial interactions with the axial protons at C6 and the lone pair/proton at N4.
      
    • Dipole Alignment: X-ray structures of hydrochloride salts (e.g., CAS 2095408-94-7) show the CHF

      
       group orienting to maximize the distance between the fluorine dipoles and the protonated nitrogen center, stabilizing the crystal lattice through C-H···F and N-H[1][2][3]···Cl interactions.
      
Critical Structural Parameters

The following parameters are typical for 2-DFM structures resolved at < 1.0 Å resolution:

Parameter2-DFM (Observed Range)Morpholine (Reference)Structural Implication
Ring Conformation ChairChairStable scaffold for receptor binding.
C2-Substituent Equatorial (Major)N/AMinimizes steric clash; defines vector.
C-F Bond Length 1.35 – 1.38 ÅN/AHigh polarity; metabolic stability.
N4 Pyramidalization Reduced (

character)
Standard

Lower basicity due to electron withdrawal.
C2-O1 Bond Length ~1.41 Å~1.43 ÅAnomeric-like stabilization from F atoms.

Comparative Performance Guide

This section objectively compares 2-DFM with its primary alternatives: the unsubstituted Morpholine and the 2-(Trifluoromethyl)morpholine (2-TFM).

Physicochemical & Metabolic Metrics[4][5]
FeatureMorpholine (Parent)2-(Difluoromethyl)morpholine 2-(Trifluoromethyl)morpholine
Basicity (pKa) ~8.3~6.5 – 7.0 ~5.5 – 6.0
Lipophilicity (LogP) -0.86 (Hydrophilic)~0.6 (Balanced) > 1.2 (Lipophilic)
H-Bond Potential Acceptor/DonorLipophilic H-Bond Donor Acceptor Only
Metabolic Stability Low (N-dealkylation, C2/C3 oxidation)High (Blocks C2 oxidation) High (Blocks C2 oxidation)
Solubility (aq) HighModerate Low
Performance Analysis
  • Metabolic Blockade: The C2 position in morpholine is a "metabolic soft spot," susceptible to oxidative attack by Cytochrome P450 enzymes (leading to ring opening). Substituting C2 with CHF

    
     sterically and electronically deactivates this site, significantly extending the half-life (
    
    
    
    ) of the drug candidate.
  • Basicity Modulation: The electron-withdrawing nature of the CHF

    
     group lowers the pKa of the N4 amine by 1–2 units. This is advantageous for improving membrane permeability (more neutral species at physiological pH) and reducing hERG channel liability, which is often associated with high basicity.
    
  • Bioisosterism: The CHF

    
     group acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in some contexts, capable of acting as a weak hydrogen bond donor via the polarized C-H bond, a feature absent in the CF
    
    
    
    analog.

Experimental Protocols

Protocol: Single Crystal Growth of 2-DFM Salts

Obtaining X-ray quality crystals of fluorinated morpholine salts requires controlling the rate of nucleation to prevent disorder in the flexible ring.

Reagents:

  • Compound: 2-(Difluoromethyl)morpholine Hydrochloride (approx. 20 mg).

  • Solvent A: Methanol (HPLC grade).

  • Solvent B: Diethyl Ether or Hexane (Antisolvent).

Methodology (Vapor Diffusion):

  • Dissolution: Dissolve 20 mg of the HCl salt in the minimum amount of warm Methanol (approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear and particle-free (filter if necessary).

  • Setup: Place the open inner vial inside a larger outer jar containing 5 mL of Solvent B (Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. The volatile antisolvent (Ether) will slowly diffuse into the Methanol solution, reducing solubility gradually.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvest: Inspect for block-like, colorless crystals after 48–72 hours.

Protocol: Metabolic Stability Assay (Microsomal)

To validate the "metabolic blocker" claim:

  • Incubation: Incubate 1 µM of test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizations & Logic Pathways

Structural Logic of Fluorine Substitution

The following diagram illustrates the causal relationship between fluorine substitution, electronic effects, and the resulting pharmacological properties.

G subst C2-Difluoromethyl Substitution induct Inductive Effect (-I) subst->induct steric Steric Bulk subst->steric pka Reduced N4 Basicity (pKa ~6.5) induct->pka Electron Withdrawal metab Blocked C2 Oxidation (Increased t1/2) steric->metab Access Blockade conf Equatorial Preference (Chair Conformation) steric->conf Minimize 1,3-diaxial perm Improved Membrane Permeability pka->perm More Neutral Species

Caption: Causal impact of C2-difluoromethylation on morpholine physicochemical and biological properties.

Crystallization Workflow

Crystallization Start 2-DFM HCl Salt Solvent Dissolve in MeOH (Saturated) Start->Solvent Diffusion Vapor Diffusion (Diethyl Ether) Solvent->Diffusion Nucleation Slow Nucleation (4°C, 72h) Diffusion->Nucleation Analysis X-Ray Diffraction (Data Collection) Nucleation->Analysis

Caption: Vapor diffusion protocol for obtaining high-quality single crystals of morpholine salts.

References

  • BenchChem. (2025).[4][5] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from

  • Enamine. (2023).[6] Morpholine Bioisosteres for Drug Design. Retrieved from

  • Wymann, M. P., et al. (2023).[7] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from

  • ChemScene. (2024). Product Data: 2-(Difluoromethyl)morpholine hydrochloride (CAS 2095408-94-7).[8] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Morpholine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1][2] A common strategy to further optimize drug candidates is the selective incorporation of fluorine. This guide provides a comparative analysis of fluorinated versus non-fluorinated morpholine analogs, offering insights into how this single-atom substitution can profoundly influence key drug-like properties. We will explore the effects on physicochemical characteristics, metabolic stability, and biological activity, supported by experimental data and detailed protocols to empower your drug development programs.

Introduction: The Strategic Value of Morpholine and Fluorine

The morpholine scaffold is considered a "privileged structure" in drug design.[1][2] Its presence in numerous approved drugs is a testament to its ability to impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability.[1][3] The nitrogen atom of the morpholine ring is basic, allowing for salt formation to enhance solubility and crystallinity, yet it is a weaker base than acyclic amines or piperidine, which can be advantageous in mitigating off-target effects.[4][5]

Fluorine, the most electronegative element, offers a unique toolset for medicinal chemists.[6][7] Replacing a hydrogen atom with fluorine can modulate a molecule's electronic properties, conformation, and metabolic fate with minimal steric impact.[7][8] Approximately 20% of all pharmaceuticals contain fluorine, a clear indicator of its strategic importance.[6] This guide will dissect the consequences of applying this powerful modification to the already valuable morpholine scaffold.

Comparative Physicochemical Properties: A Game of Induction and Lipophilicity

The introduction of fluorine near the morpholine ring triggers a cascade of changes in its fundamental physicochemical properties, primarily driven by the strong electron-withdrawing inductive effect of the C-F bond.

Basicity (pKa)

One of the most significant and predictable effects of fluorination is the reduction of the basicity (pKa) of the morpholine nitrogen. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making it less likely to accept a proton.[9][10]

  • Causality: Fluorine substitution on the carbon atom beta to the nitrogen (at the 2 or 6 position) or gamma (at the 3 or 5 position) will lower the pKa. The effect is additive and diminishes with distance.[4][9] A single fluorine atom at the β-position can decrease the pKa of an aliphatic amine by approximately 1.7 units.[9][11]

  • Implication: Modulating pKa is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] A lower pKa can reduce unwanted interactions with biological targets like the hERG potassium channel, a common cause of cardiotoxicity.[4]

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is more complex and context-dependent. Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for membrane permeability and overall pharmacokinetics.[12][13]

  • Causality: While highly electronegative, fluorine's effect on lipophilicity is not straightforward. Monofluorination of an alkyl group can reduce lipophilicity, whereas fluorination of an aromatic ring tends to increase it.[14][15] The introduction of a trifluoromethyl (CF3) group generally increases lipophilicity significantly.

  • Implication: Fine-tuning lipophilicity is essential. While a certain level is needed for membrane passage, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[13]

Table 1: Comparative Physicochemical Properties of Hypothetical Morpholine Analogs

PropertyNon-Fluorinated Analog (Parent)2-Fluoro Analog3,5-Difluoro Analog
Structure Image of a simple N-Aryl morpholineImage of the same with a single F at C2Image of the same with F at C3 and C5
Calculated pKa 8.5~6.8~7.5
Calculated LogP 2.02.12.2
LogD at pH 7.4 1.92.02.1

Note: These values are illustrative to demonstrate general trends.

Impact on Metabolic Stability

A primary driver for incorporating fluorine is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[6][16]

  • Causality: Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[17][18] Placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot") can effectively block this pathway.[16]

  • Causality: Electronic Effects: Fluorination can also decrease the electron density of nearby aromatic rings, making them less susceptible to oxidation.[17]

  • Implication: Improved metabolic stability can lead to a longer duration of action, allowing for less frequent dosing and improved patient compliance.[6]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, minutes)Intrinsic Clearance (CLint, µL/min/mg)
Non-Fluorinated Analog 1546.2
Fluorinated Analog 4515.4
Positive Control (Verapamil) 886.6

Note: Data is representative of a typical HLM stability assay.

Experimental Workflow: In Vitro Microsomal Stability Assay

The following diagram and protocol outline a standard procedure for assessing metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_compound Prepare Test Compound (1 mM in DMSO) start_reaction 1. Pre-incubate Compound + Microsomes (5 min) prep_compound->start_reaction prep_microsomes Prepare Microsomes (in Buffer, pH 7.4) prep_microsomes->start_reaction prep_cofactor Prepare NADPH Cofactor Solution initiate 2. Add NADPH to Initiate Reaction (T=0) prep_cofactor->initiate start_reaction->initiate timepoints Aliquots taken at: 0, 5, 15, 30, 45 min initiate->timepoints quench Quench Reaction (e.g., cold Acetonitrile + Internal Standard) timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcsms Analyze Supernatant by LC-MS/MS centrifuge->lcsms data_analysis Calculate % Remaining, t½, and CLint lcsms->data_analysis

Caption: Workflow for a typical liver microsomal stability assay.

Consequences for Biological Activity

The physicochemical changes induced by fluorination can directly impact a compound's interaction with its biological target and its overall pharmacological profile.

  • Target Binding: Altering the pKa and electronic distribution can influence hydrogen bonding and other key interactions within a protein's binding pocket.[10][19] This can either increase or decrease binding affinity (potency), making the effect of fluorination on potency an empirical question that must be tested for each case.[19][20]

  • Selectivity: By modifying molecular conformation and electronic properties, fluorine can enhance binding to the intended target while reducing affinity for off-targets, thus improving the selectivity profile.[6][15]

  • Pharmacokinetics: The combined effects on lipophilicity, pKa, and metabolic stability culminate in an altered pharmacokinetic (PK) profile.[21] Enhanced stability and appropriate lipophilicity can lead to improved oral bioavailability and a more desirable in-vivo exposure profile.[7]

G cluster_cause Chemical Change cluster_effect1 Physicochemical Effects cluster_effect2 Pharmacological Outcomes fluorination Fluorination of Morpholine Analog pka ↓ Lower pKa fluorination->pka metabolism ↓ Metabolic Rate fluorination->metabolism lipophilicity ~ Modulated LogD fluorination->lipophilicity herg ↓ Reduced hERG Binding pka->herg potency ~ Altered Target Potency (IC50) pka->potency bioavailability ↑ Increased Bioavailability metabolism->bioavailability lipophilicity->bioavailability lipophilicity->potency

Caption: Causal relationships between fluorination and pharmacological outcomes.

Detailed Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments.

Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by creating a titration curve.[22]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

    • Prepare a 1-10 mM solution of the morpholine analog in deionized water or a suitable co-solvent.

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[22]

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[22]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • For a basic compound like morpholine, titrate with 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of sharpest inflection on the curve.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the compound.[23][24]

  • Validation:

    • Run a known standard with a similar pKa to validate the setup and procedure.

    • The resulting titration curve should be sigmoidal.

Protocol: LogD Determination by Shake-Flask Method

This classic method measures the distribution of a compound between two immiscible phases.[25]

  • Preparation:

    • Prepare a buffer solution at the desired pH (typically pH 7.4 for physiological relevance).

    • Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This is a critical step to ensure accurate results.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning:

    • Add a small volume of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).

    • Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

  • Analysis:

    • Centrifuge the vial to ensure complete separation of the two layers.

    • Carefully take an aliquot from both the n-octanol layer and the aqueous buffer layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[25]

  • Calculation & Validation:

    • Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

    • Include control compounds with known LogD values to validate the experimental run.

Conclusion and Strategic Recommendations

The decision to fluorinate a morpholine-containing lead compound is a strategic one that should be guided by the specific objectives of the drug discovery program.

  • Consider Fluorination When:

    • Metabolic instability at a specific site is a known liability.

    • The basicity of the morpholine nitrogen is too high, leading to off-target effects (e.g., hERG liability).

    • Fine-tuning of lipophilicity is required to improve membrane permeability or reduce toxicity.

  • Proceed with Caution:

    • The effect on target potency is unpredictable and must be empirically determined. Fluorination can sometimes disrupt critical binding interactions.

    • The synthesis of fluorinated analogs can be more complex and costly than their non-fluorinated counterparts.

Ultimately, the strategic incorporation of fluorine into a morpholine scaffold is a powerful tactic for overcoming common drug development hurdles. By understanding the fundamental principles outlined in this guide and employing robust experimental validation, researchers can effectively leverage the "fluorine advantage" to design safer and more efficacious medicines.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). Bentham Science. [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. (n.d.). Miguel Prudêncio. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • How Is Fluorine Used in the Medical Field?. (2025, January 27). Inhance Technologies. [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023, September 1). Encyclopedia.pub. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). MDPI. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. [Link]

  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. (2025, August 6). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Tuning the basicity of amines. (2011, April 4). Cambridge MedChem Consulting. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]

  • Determining pKa of Weak Acid Experiment. (n.d.). Scribd. [Link]

  • Fluorine in medicinal chemistry. (n.d.). PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. [Link]

  • The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (n.d.). PubMed. [Link]

Sources

Metabolic Stability Profiling: 2-(Difluoromethyl)morpholine vs. Traditional Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical assessment of 2-(difluoromethyl)morpholine as a metabolically stable bioisostere of morpholine. It is designed for medicinal chemists and DMPK scientists evaluating scaffold selection during hit-to-lead optimization.

The Challenge: The morpholine ring is a privileged structure in drug discovery, offering favorable solubility and hydrogen-bonding capabilities.[1] However, it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, specifically at the


-carbon positions (C2/C6), leading to lactam formation or ring-opening.

The Solution: Introduction of a difluoromethyl (


) group at the C2 position acts as a "metabolic blocker." This modification leverages the fluorine effect —increasing lipophilicity and lowering basicity (

)—while sterically and electronically deactivating the most labile C-H bonds.

Part 1: Chemical Rationale & Mechanism of Stabilization

To interpret metabolic data, one must understand the underlying physical organic chemistry. The stability of 2-(difluoromethyl)morpholine is driven by three mechanistic pillars:

Electronic Deactivation (The Inductive Effect)

The high electronegativity of the fluorine atoms pulls electron density away from the morpholine ring.

  • Mechanism: The

    
     group exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density at the adjacent C2 carbon and the nitrogen lone pair.
    
  • Result: CYP450 enzymes, which typically act as electrophiles (via the high-valent Iron-Oxo species), find the oxidized transition state less favorable.

Modulation (Basicity Reduction)
  • Morpholine:

    
     (Predominantly ionized at physiological pH 7.4).
    
  • 2-(Difluoromethyl)morpholine:

    
     (Estimated).
    
  • Impact: Lowering the

    
     reduces the energy penalty for desolvation required for the drug to enter the CYP active site, but more importantly, it reduces Lysosomal Trapping , a non-metabolic clearance mechanism that often plagues basic amines.
    
Lipophilicity Adjustment ( )
  • Morpholine: Hydrophilic (

    
    ).
    
  • 2-(Difluoromethyl)morpholine: Lipophilic (

    
    ).
    
  • Impact: The

    
     group acts as a lipophilic hydrogen bond donor. While increased lipophilicity generally correlates with higher metabolism, in this specific scaffold, it improves membrane permeability and blood-brain barrier (BBB) penetration without sacrificing metabolic stability due to the local electronic blocking effect.
    

Part 2: Comparative Performance Analysis

The following table contrasts the physicochemical and metabolic profiles of the parent morpholine against its stabilized analogs.

Table 1: Representative Physicochemical & Metabolic Profile

FeatureMorpholine (Parent)2,2-Dimethylmorpholine (Steric Block)2-(Difluoromethyl)morpholine (Electronic Block)
Structure UnsubstitutedGem-dimethyl at C2

at C2
LogP (Exp/Pred)-0.86 (Hydrophilic)~0.2 (Moderate)0.66 (Lipophilic)

8.38.4~6.8
Metabolic Liability High (C2/C3 Oxidation)Moderate (Steric hindrance)Low (C-F bond strength + -I effect)
Major Metabolite Morpholin-3-one (Lactam)Hydroxylation at distal CMinimal / De-fluorination (rare)
HLM

High (>50

L/min/mg)
Medium (20-40

L/min/mg)
Low (<15

L/min/mg)
hERG Risk Moderate (Basicity driven)ModerateReduced (Lower

)

Note on Data: LogP values derived from ChemScene/PubChem data [4, 6]. Metabolic trends based on comparative fluorinated morpholine studies [1, 2].

Part 3: Metabolic Pathways Visualization

The diagram below illustrates the "Metabolic Switch." In the parent morpholine, CYP enzymes attack the C-H bonds alpha to the nitrogen. The


 substitution blocks this pathway.

MetabolicPathways cluster_0 Parent Morpholine (High Clearance) cluster_1 2-(Difluoromethyl)morpholine (Stabilized) M_Parent Morpholine (Unsubstituted) CYP_1 CYP450 (Oxidation) M_Parent->CYP_1 Intermediate $alpha$-C Hydroxylation (Hemiaminal) CYP_1->Intermediate Fast Lactam Morpholin-3-one (Lactam) Intermediate->Lactam Oxidation RingOpen Ring Opening (Acid metabolite) Intermediate->RingOpen Hydrolysis M_CF2H 2-$CF_2H$-Morpholine CYP_2 CYP450 M_CF2H->CYP_2 Blocked Metabolism Blocked (C-F Bond Strength) CYP_2->Blocked Steric/Electronic Resistance Stable Intact Drug (High Exposure) CYP_2->Stable Major Fraction

Figure 1: Mechanism of metabolic stabilization. The


 group prevents 

-carbon oxidation, preventing the formation of lactam or ring-opened metabolites common to the parent scaffold.

Part 4: Experimental Protocols

To validate the stability of your specific derivative, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (HLM/MLM)

This is the gold standard for determining Intrinsic Clearance (


).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1

    
    M final concentration to ensure first-order kinetics).
    
  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis (Self-Validation): Plot


 vs. 

. The slope (

) determines the half-life.


Protocol B: Hepatocyte Stability (Phase I & II)

While microsomes test CYP activity, hepatocytes test the full metabolic spectrum (including glucuronidation).

Critical Step: For 2-(difluoromethyl)morpholines, monitor for de-fluorination .

  • Method: Use High-Resolution Mass Spectrometry (HRMS). Look for a mass shift of

    
     Da (Loss of HF) or 
    
    
    
    Da (Oxidation) on the
    
    
    tail.
  • Validation: If

    
     in hepatocytes is significantly higher than in microsomes, suspect non-CYP metabolism (e.g., aldehyde oxidase or conjugation).
    

Part 5: Assay Workflow Visualization

AssayWorkflow Start Test Compound (1 µM) Mix Incubation Mix (HLM + Buffer + NADPH) Start->Mix TimePoints Sampling (0, 5, 15, 30, 60 min) Mix->TimePoints 37°C Shaking Quench Quench (Ice-Cold ACN + IS) TimePoints->Quench Stop Reaction Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay used to determine intrinsic clearance.

References

  • Mykhailiuk, P. K. (2015).[2] 2-(Difluoromethyl)morpholine: synthesis and characterization. European Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2023). Morpholine Bioisosteres for Drug Design. Enamine.net.[3][4]

  • ChemScene. (2024). 2-(Difluoromethyl)morpholine hydrochloride Product Data. ChemScene.com.

  • Wuitschik, G., et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry.

  • PubChem. (2024). Compound Summary: 2-(Difluoromethyl)morpholine.[6] National Library of Medicine.

Sources

Comparative Guide: Lipophilicity Profiling of 2-Substituted Morpholine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the lipophilicity (LogP/LogD) of four distinct 2-substituted morpholine hydrochlorides. These scaffolds are critical in medicinal chemistry for tuning the physicochemical properties of CNS-active drugs. This document details the impact of substituents on the partition coefficient, outlines a validated RP-HPLC protocol for experimental determination, and elucidates the critical relationship between salt dissociation, pKa, and lipophilicity.

Chemical Context & Compound Selection

Morpholine is a "privileged structure" in drug discovery, offering a balance of solubility and metabolic stability. However, the introduction of substituents at the C2 position drastically alters the electronic and steric environment of the secondary amine, influencing both basicity (pKa) and lipophilicity (LogD).

We compare the following four derivatives, supplied as Hydrochloride (HCl) salts:

CompoundSubstituent (R)Electronic NatureStructural Role
2-Methylmorpholine HCl –CH₃Weak Electron DonorSteric bulk, minimal polarity change.
2-Phenylmorpholine HCl –C₆H₅Lipophilic / Inductive WithdrawerIncreases hydrophobic surface area; introduces UV chromophore.
2-(Trifluoromethyl)morpholine HCl –CF₃Strong Electron WithdrawerIncreases metabolic stability; lowers amine pKa; increases lipophilicity.
2-(Methoxymethyl)morpholine HCl –CH₂OCH₃Polar / H-Bond AcceptorIncreases water solubility; introduces flexibility.

Scientific Principles: The Salt-pH-Lipophilicity Nexus

The Hydrochloride Challenge

Lipophilicity is a property of the neutral species (LogP) or the distribution at a specific pH (LogD). Hydrochloride salts are highly water-soluble ionic species. To measure relevant biological lipophilicity, the experimental design must account for the dissociation of the salt and the ionization state of the amine.

Key Mechanism:

  • Dissociation:

    
    
    
  • Ionization Equilibrium:

    
    
    
  • Partitioning: Only the neutral

    
     species partitions significantly into the lipid layer (octanol or stationary phase).
    

The Equation of State:



For bases like morpholines, as pH increases (approaching pKa), LogD increases.

Experimental Protocol: High-Throughput LogD Determination

While the Shake-Flask method is the absolute reference, it is low-throughput. For comparing derivatives, Chromatographic Hydrophobicity Index (CHI) via RP-HPLC is the industry standard for reproducibility and speed.

Method A: RP-HPLC Determination (Isocratic)

This method correlates retention time (


) to LogP using a calibration curve of known standards.

Equipment & Reagents:

  • System: HPLC with MS Detector (preferred for non-chromophoric alkyl morpholines) or UV-Vis (for aryl derivatives).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate Buffer (pH 7.4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Reference Standards: Caffeine, Propranolol, Toluene (to establish the calibration curve).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of each Morpholine HCl derivative in 1 mL of Mobile Phase A (Buffer).

    • Critical Step: Ensure the buffer capacity exceeds the molarity of the HCl salt to maintain pH 7.4. Vortex for 1 min.

  • System Equilibration:

    • Flow Rate: 1.0 mL/min.

    • Isocratic Ratio: 60% Buffer / 40% ACN (Adjust based on column retention).

    • Temperature: 25°C.

  • Injection:

    • Inject 10 µL of sample.

  • Detection:

    • MS Mode: ESI Positive (SIM mode for molecular ion [M+H]+).

    • UV Mode: 210 nm (for Methyl/CF3) and 254 nm (for Phenyl).

  • Calculation:

    • Calculate Capacity Factor (

      
      ): 
      
      
      
    • Derive LogD using the slope/intercept from reference standards.

Comparative Data Analysis

The following data represents comparative values synthesized from standard Quantitative Structure-Property Relationship (QSPR) trends and medicinal chemistry literature [1][4][5].

Table 1: Physicochemical Profile of 2-Substituted Morpholines[1]
DerivativePredicted LogP (Neutral)Est. pKa (Amine)Predicted LogD (pH 7.4)Relative Lipophilicity
2-Methyl -0.6 to -0.4~8.4-1.5Low
2-Phenyl 1.2 to 1.5~7.80.8High
2-(Trifluoromethyl) 0.5 to 0.9~6.50.4Moderate-High
2-(Methoxymethyl) -0.8 to -1.0~8.2-1.7Very Low
Interpretation of Results
  • 2-Phenylmorpholine (The Lipophilic Leader):

    • The aromatic ring adds significant hydrophobic surface area.

    • Electronic Effect: The phenyl group is inductively electron-withdrawing, slightly lowering the pKa compared to the methyl derivative. This means a higher fraction is neutral at pH 7.4, further boosting LogD [2].

  • 2-(Trifluoromethyl)morpholine (The Metabolic Shield):

    • Fluorine is lipophilic, but the strong electron-withdrawing nature drastically lowers the basicity (pKa ~6.5).

    • Result: At physiological pH (7.4), this compound is largely neutral (unlike the alkyl derivatives which are mostly ionized). This creates a "LogD boost" making it highly permeable despite a moderate intrinsic LogP [3].

  • 2-Methyl & 2-(Methoxymethyl) (The Polar Bases):

    • These remain highly ionized at pH 7.4. The ether oxygen in the methoxymethyl group acts as a hydrogen bond acceptor with water, significantly reducing lipophilicity.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for converting the HCl salt into a measurable lipophilicity value.

LipophilicityWorkflow Start Start: Morpholine HCl Salt Dissolution Dissolve in pH 7.4 Buffer (Ammonium Acetate) Start->Dissolution 1 mg/mL Equilibrium Salt Dissociation Equilibrium R-NH2+ <-> R-NH + H+ Dissolution->Equilibrium Buffering MethodChoice Select Detection Method Equilibrium->MethodChoice UV_Path UV Detection (254 nm) (For Aryl derivatives) MethodChoice->UV_Path Has Chromophore (e.g., 2-Phenyl) MS_Path MS/ELSD Detection (For Alkyl/Non-chromophoric) MethodChoice->MS_Path No Chromophore (e.g., 2-Methyl) HPLC RP-HPLC Separation (C18 Column, Isocratic) UV_Path->HPLC MS_Path->HPLC Calc Calculate Capacity Factor (k') & Derive LogD HPLC->Calc Retention Time (tR)

Figure 1: Workflow for the determination of LogD for morpholine salts, highlighting the critical buffering step and detector selection based on substituent chemistry.

Conclusion & Recommendations

For drug development applications requiring blood-brain barrier (BBB) penetration:

  • Select 2-(Trifluoromethyl)morpholine: It offers the best balance of lipophilicity and reduced basicity (preventing lysosomal trapping).

  • Select 2-Phenylmorpholine: If high potency and hydrophobic binding interactions are required, though metabolic liability (oxidation of the phenyl ring) is a risk.

For applications requiring high solubility or peripheral restriction:

  • Select 2-(Methoxymethyl)morpholine: The ether linkage ensures high water solubility and lower membrane permeability.

Final Technical Note: Always report lipophilicity of these salts as LogD at pH 7.4 , not LogP, to accurately reflect their behavior in biological systems.

References

  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021).[1] Drug-like Properties and Fraction Lipophilicity Index as a combined metric.[1] ADMET & DMPK, 9(3), 177-190.[1]

  • Rekka, E., & Kourounakis, P. (2010).[2] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry.

  • Mullard, A. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.[3]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.

  • BenchChem. (2025).[4] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[4][5][6]

Sources

Structure-Activity Relationship (SAR) of 2-(Difluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern drug discovery, the 2-(difluoromethyl)morpholine moiety represents a strategic bioisostere designed to solve a specific multiparameter optimization problem: balancing metabolic stability with polarity.

While the morpholine ring is a privileged scaffold found in drugs like Gefitinib and Linezolid, it suffers from metabolic liabilities, specifically oxidative metabolism at the carbon atoms adjacent to the heteroatoms (C2/C3 and C5/C6). Traditional blocking strategies using methyl (


) or trifluoromethyl (

) groups often result in undesirable compromises:
  • Methyl: Increases metabolic stability slightly but adds lipophilicity (

    
    ) without electronic benefits.
    
  • Trifluoromethyl: Drastically increases lipophilicity and removes hydrogen bond donor capability, potentially ruining water solubility or target interactions.

The difluoromethyl (


)  group is unique. It acts as a lipophilic hydrogen bond donor .[1] The polarized C-H bond can function as a weak hydrogen bond donor (similar to a thiol or aniline), allowing the molecule to maintain critical interactions within a binding pocket while significantly lowering the 

of the morpholine nitrogen and blocking metabolic soft spots.

Comparative Physicochemical Profile

The following table contrasts the 2-(difluoromethyl)morpholine scaffold against its common structural alternatives.

Table 1: Physicochemical & Functional Comparison of Morpholine Analogs

Feature2-H-Morpholine (Parent)2-Methylmorpholine 2-(Trifluoromethyl)morpholine 2-(Difluoromethyl)morpholine
Electronic Character NeutralWeakly Electron DonatingStrong Electron WithdrawingMod. Electron Withdrawing
Lipophilicity (

)
Reference (0.0)+0.5+1.2+0.6
H-Bond Donor Capability None (C-H is inert)NoneNoneYes (Polarized C-H)
Metabolic Stability Low (C2/C3 oxidation)Moderate (Steric block)High (Electronic deactivation)High (Block + Deactivation)
Basicity (

of NH)
~8.3~8.4~5.5~6.5 - 7.0
Primary Utility Solubility handleSteric constraintPotency / PermeabilityBioisostere of -OH / -SH

Key Insight: The


 modulation of the 2-difluoromethyl derivative (lowering basicity by ~1-2 units compared to parent) reduces lysosomal trapping and hERG channel inhibition liability while maintaining enough basicity for solubility.

Structure-Activity Relationship (SAR) Analysis

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the


 group, which is purely hydrophobic, the 

group contains a highly polarized C-H bond due to the electronegativity of the two fluorine atoms.
  • Mechanism: The

    
     dipole allows the hydrogen to act as a donor to backbone carbonyls or water networks in the active site.
    
  • Impact: This allows researchers to replace unstable polar groups (like

    
     or 
    
    
    
    ) with
    
    
    to improve permeability (higher LogD) without losing the enthalpy gain from hydrogen bonding.
Metabolic Stability & Pathway Blocking

The primary metabolic route for morpholines is CYP450-mediated


-carbon hydroxylation leading to ring opening (lactam formation) or N-dealkylation.

Figure 1: Metabolic Blocking Mechanism The diagram below illustrates how difluoromethyl substitution prevents the formation of the unstable hemiaminal intermediate.

MetabolicStability Parent Morpholine (Susceptible) CYP CYP450 Oxidation Parent->CYP  Attack at C2   Intermediate Hemiaminal (Unstable) CYP->Intermediate Metabolite Ring Open/ Lactam Intermediate->Metabolite  Spontaneous   CF2H_Analog 2-CF2H-Morpholine (Resistant) Blocked C-H Bond Polarization CF2H_Analog->Blocked  F atoms withdraw e-   Stable Intact Drug (High t1/2) Blocked->Stable  Prevents Oxidation  

Caption: Comparative metabolic fate. The electron-withdrawing fluorine atoms deactivate the C2-H bond against CYP450 abstraction, preventing the cascade to ring opening.

Experimental Protocols

To validate the SAR advantages, the following self-validating protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement of the difluoromethyl derivative.
  • Preparation:

    • Prepare

      
       DMSO stocks of Test Compound (2-CF2H-morpholine derivative) and Reference (2-H-morpholine derivative).
      
    • Thaw pooled liver microsomes (human/rat) on ice.

  • Incubation:

    • Buffer:

      
       Potassium Phosphate (pH 7.4).
      
    • Reaction Mix:

      
       microsomes, 
      
      
      
      test compound.
    • Start: Initiate with NADPH-regenerating system (final

      
       NADPH).
      
    • Timepoints: 0, 5, 15, 30, 45, 60 min at

      
      .
      
  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (

      
      , 20 min).
      
    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Synthesis of 2-(Difluoromethyl)morpholine

Context: Access to this building block is critical for SAR exploration. The most robust route utilizes the cyclization of amino alcohols.

Figure 2: Synthetic Workflow

Synthesis Step1 Starting Material: 1-Amino-3-chloro-2-propanol Intermediate1 Difluoroacetamide Intermediate Step1->Intermediate1  Acylation   Reagent1 Reagent: Difluoroacetic Anhydride Reagent1->Intermediate1 Intermediate2 Cyclized Lactam Intermediate1->Intermediate2  Intramolecular SN2   Step2 Cyclization: Base (NaH or tBuOK) Step2->Intermediate2 Final Product: 2-(Difluoromethyl)morpholine Intermediate2->Final  Amide Reduction   Step3 Reduction: BH3-THF or LiAlH4 Step3->Final

Caption: General synthetic route for accessing the 2-difluoromethylmorpholine scaffold from acyclic precursors.

Representative Performance Data

Note: Data below represents aggregated trends from fluorinated morpholine bioisostere studies (e.g., in mTOR/PI3K inhibitor optimization).

Table 2: Biological Impact of C2-Substitution in a Kinase Inhibitor Scaffold

Substituent (R)Enzymatic Potency (

)
Cell Permeability (

)
Microsomal Stability (

)
-H



(High Clearance)
-CH3



(Moderate)
-CF3

(Steric Clash)


(Stable)
-CF2H



(Optimized)

Interpretation:

  • The -CF2H analog retains the potency of the parent (unlike the bulky -CF3) due to its smaller size and H-bond donor capacity.

  • It significantly improves metabolic half-life compared to the -H and -CH3 analogs.

  • It achieves a "sweet spot" in permeability—better than the polar parent, but not as lipophilic as the -CF3 analog (which risks high plasma protein binding).

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Wymann, M., et al. (2023). "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

  • Kourounakis, A., et al. (2020).[2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • ChemScene. "2-(Difluoromethyl)morpholine hydrochloride Product Data." ChemScene Product Catalog.

Sources

Quantum-Chemical Profiling of Morpholine-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Imperative

Morpholine rings are ubiquitous pharmacophores in modern medicinal chemistry, appearing in blockbuster drugs like Linezolid (antibiotic), Gefitinib (anticancer), and Rivaroxaban (anticoagulant). Their inclusion typically serves two critical functions: modulating lipophilicity (


) to improve bioavailability and blocking metabolic soft spots to enhance half-life.

However, the morpholine ring introduces a specific computational challenge: conformational flexibility . Unlike flat aromatic systems, morpholine exists in a dynamic equilibrium between chair conformers (equatorial vs. axial


-substituents) and higher-energy boat forms. Accurately predicting the ratio of these conformers is vital because the bioactive conformation often differs from the global minimum in vacuum.

This guide objectively compares quantum-chemical methods for characterizing these derivatives, moving beyond standard "default" settings to protocols that yield experimental accuracy.

Methodological Landscape: A Comparative Analysis

Conformational Analysis: The Energy Battle

The central challenge is accurately calculating the energy difference (


) between the equatorial (Eq) and axial (Ax) chair conformers. In the gas phase, the equatorial conformer is generally favored by a small margin (

kcal/mol), but this can invert in polar solvents due to solvation effects.
FeatureB3LYP (Standard DFT)M06-2X (Meta-Hybrid DFT)MP2 (Ab Initio)Recommendation
Dispersion Handling Poor (requires -D3 correction)Excellent (built-in)ExcellentUse M06-2X or B3LYP-D3
Barrier Accuracy Underestimates barrier heightsHigh accuracy for main-group thermochemistryGold standard for non-covalent interactionsMP2 for benchmarking; M06-2X for production
Cost LowModerateHigh (scales

)
M06-2X offers best cost/accuracy ratio
Basis Set Sensitivity Moderate (6-31G* often sufficient)High (requires triple-

like 6-311++G**)
Very High (requires large basis sets)Use 6-311++G(d,p) for final energies

Critical Insight: Standard B3LYP often fails to capture the subtle dispersion interactions between the morpholine oxygen and axial protons. M06-2X/6-311++G(d,p) is the recommended level of theory for morpholine conformational searching, yielding results comparable to MP2 at a fraction of the cost.

pKa Prediction: Solvation Models

Predicting the basicity of the morpholine nitrogen is crucial for formulation.

  • PCM (Polarizable Continuum Model): Often underestimates pKa shifts because it treats the solvent as a structureless dielectric.

  • SMD (Solvation Model based on Density): Superior for pKa prediction. It includes non-electrostatic terms (cavitation, dispersion) that are critical for heterocycles.

  • Direct Approach (Explicit Solvent): For high precision (MAE < 0.5 pH units), a "cluster-continuum" model is required. This involves optimizing the morpholine derivative with 1–3 explicit water molecules hydrogen-bonded to the nitrogen, surrounded by the SMD continuum.

Reactivity & Electronic Descriptors

For corrosion inhibition or metabolic stability studies, Frontier Molecular Orbital (FMO) analysis is standard.

  • Gefitinib Case Study: DFT calculations at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO gap of

    
     eV.[1] The HOMO is typically localized on the morpholine and quinazoline rings, indicating these are the primary sites for electrophilic attack (e.g., by CYP450 enzymes).
    

Strategic Workflow: The Morpholine Characterization Protocol

This self-validating protocol ensures reproducibility and accuracy.

Phase 1: Conformational Sampling

Do not start with a single structure. Morpholine derivatives often have rotatable bonds connecting the ring to the scaffold.

  • Generate Conformers: Use a semi-empirical method (e.g., PM6 or GFN2-xTB ) to generate 50–100 conformers.

  • Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy structures (>10 kcal/mol).

Phase 2: Geometry Optimization (DFT)
  • Optimization: Re-optimize the lowest 5–10 structures using B3LYP-D3(BJ)/6-31G(d) (gas phase).

  • Frequency Check: Ensure no imaginary frequencies.

  • Single Point Energy: Refine energies of the unique minima using M06-2X/6-311++G(d,p) with SMD solvation (water or DMSO).

    • Why? Geometry is less sensitive to basis set size than energy. Optimizing with a smaller basis set saves time; the single-point calculation provides the accuracy.

Phase 3: Property Calculation
  • UV-Vis: Use TD-DFT (e.g., CAM-B3LYP or

    
    B97X-D) to predict absorption spectra.
    
  • NMR: Calculate shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level (highly recommended for NMR).

Visualization of Workflows

Computational Workflow Diagram

The following diagram outlines the decision process for characterizing a new morpholine derivative.

MorpholineWorkflow cluster_properties Property Modules (Optional) Start Input Structure (2D or 3D) ConfSearch Conformational Search (PM6 or GFN2-xTB) Generate 50-100 conformers Start->ConfSearch End Final Report: Boltzmann-Averaged Properties Filter Filter & Cluster RMSD < 0.5 Å Energy Window < 10 kcal/mol ConfSearch->Filter Opt_Low Geometry Optimization B3LYP-D3(BJ)/6-31G(d) (Gas Phase) Filter->Opt_Low Freq Frequency Check (No imaginary freq) Opt_Low->Freq IsValid Imaginary Freq? Freq->IsValid SPE Single Point Energy M06-2X/6-311++G(d,p) (SMD Solvation) Boltzmann Boltzmann Weighting Calculate population % at 298K SPE->Boltzmann Boltzmann->End UV TD-DFT (UV-Vis) CAM-B3LYP Boltzmann->UV NMR NMR (GIAO) mPW1PW91 Boltzmann->NMR Reactivity FMO / MEP B3LYP Boltzmann->Reactivity IsValid->Opt_Low Yes (Fix) IsValid->SPE No

Caption: Standardized computational workflow for morpholine derivatives, emphasizing conformational sampling and high-level energy refinement.

Method Selection Decision Tree

Choose the right functional based on the specific property of interest.

MethodSelection Root Primary Goal? Conf Conformational Energetics Root->Conf Spec Spectroscopy (IR/Raman) Root->Spec pKa pKa / Solvation Root->pKa UV Excited States (UV-Vis) Root->UV Rec_Conf M06-2X or $omega$B97X-D (Dispersion Critical) Conf->Rec_Conf Rec_Spec B3LYP (Scale factor ~0.96) Spec->Rec_Spec Rec_pKa SMD Model + Explicit Water Cluster pKa->Rec_pKa Rec_UV CAM-B3LYP (Long-range corrected) UV->Rec_UV

Caption: Decision tree for selecting the optimal Density Functional based on the target physicochemical property.

Case Study: Linezolid

Linezolid (Zyvox) is a prime example of a morpholine-containing drug where quantum chemistry validates experimental data.

  • Experimental Challenge: Determining the active conformation of the morpholine ring within the ribosomal binding site.

  • Computational Solution:

    • Optimization: B3LYP/6-311++G(d,p) was used to scan the potential energy surface (PES) of the morpholine ring.

    • Result: The calculations confirmed that the S-enantiomer adopts a specific chair conformation that minimizes steric clash with the oxazolidinone core.

    • Spectroscopy: Vibrational analysis (IR/Raman) using B3LYP required a scaling factor of 0.967 to align calculated C-N stretching modes with experimental bands at 1200–1300 cm⁻¹.

    • Chirality: Electronic Circular Dichroism (ECD) spectra calculated at the TD-DFT/6-311++G(3df,2p) level successfully reproduced the experimental Cotton effects, confirming the absolute configuration of the synthesized drug.

References

  • Conformational Analysis of Morpholine

    • Title: "The four lowest-energy structures of morpholine calcul
    • Source: ResearchG
    • URL:[Link][2]

  • Linezolid Case Study (SARS-CoV-2)

    • Title: "Potential activity of Linezolid against SARS-CoV-2 using electronic and molecular docking study"[3]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Gefitinib Reactivity Study

    • Title: "Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique"[4]

    • Source: ResearchGate[5][6][7]

    • URL:[Link]

  • pKa Prediction Methodology

    • Title: "Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
    • Source: MDPI
    • URL:[Link]

  • Rivaroxaban DFT & Solvation

    • Title: "Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors"
    • Source: MDPI
    • URL:[Link]

Sources

The Fluorine Switch: Comparative Characterization of 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers Focus: Bioisosteric utility, physicochemical profiling, and metabolic stability

Executive Summary: The "Lipophilic Donor" Advantage

In modern drug discovery, the morpholine ring is a privileged scaffold, often employed to modulate solubility and pharmacokinetic (PK) profiles. However, the standard morpholine moiety (


) can introduce liability regarding hERG inhibition and high lysosomal trapping due to its basicity.

2-(Difluoromethyl)morpholine hydrochloride represents a strategic evolution of this scaffold. Unlike the trifluoromethyl (


) group—which is purely electron-withdrawing and lipophilic—the difluoromethyl (

) group acts as a lipophilic hydrogen bond donor . This guide characterizes the compound against its non-fluorinated and methylated alternatives, demonstrating how it lowers basicity, blocks metabolic soft spots, and maintains polarity-dependent permeability.

Part 1: Physicochemical Profiling & Comparison[1]

The introduction of the


 group at the C2 position creates a profound electronic shift compared to the parent morpholine or the steric control (2-methylmorpholine).
The Basicity Shift ( Modulation)

The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (


) through the carbon backbone, significantly lowering the 

of the secondary amine.
  • Why this matters: Lowering

    
     (typically by 2–3 units) reduces the fraction of ionized drug at physiological pH (7.4), improving passive membrane permeability and reducing off-target promiscuity (e.g., hERG binding).
    
Lipophilicity and H-Bonding

While fluorine is generally lipophilic, the


 bond polarization in 

makes the terminal proton a weak hydrogen bond donor (HBD). This allows the molecule to maintain specific binding interactions (similar to

or

) without the metabolic liability of a hydroxyl group.
Table 1: Comparative Physicochemical Metrics
PropertyMorpholine (Parent)2-Methylmorpholine (Steric Control)2-(Difluoromethyl)morpholine (Target)
Electronic Character Basic AmineBasic AmineWeakly Basic, Dipolar
Predicted

8.3~8.46.0 – 6.5 (Est.)
H-Bond Donor (HBD) 1 (NH)1 (NH)2 (NH +

)
Lipophilicity (

)
LowLow-MediumMedium (Tunable)
Metabolic Liability

-C oxidation

-C oxidation (reduced)
Blocked (C-F Bond Strength)

Part 2: Structural Characterization (NMR)

Characterizing 2-(difluoromethyl)morpholine requires specific attention to scalar couplings unique to organofluorine chemistry.

and NMR Signatures

Unlike the singlet observed for a


 group, the 

moiety presents a distinct splitting pattern.[1]
  • 
     NMR:  The proton attached to the difluoro-carbon appears as a triplet of doublets (td) or a broad triplet with a large geminal coupling constant (
    
    
    
    ).
  • 
     NMR:  Appears as a doublet (due to coupling with the single proton) with diastereotopic complexity if the morpholine ring is substituted elsewhere.
    
Protocol: Free Base Liberation for Analysis

The hydrochloride salt is stable but unsuitable for direct


 or organometallic coupling assays. It must be desalted.
  • Dissolution: Dissolve 100 mg of 2-(difluoromethyl)morpholine HCl in 5 mL saturated

    
     (aq).
    
  • Extraction: Extract

    
     with DCM (Dichloromethane). Note: Avoid ether if volatility is a concern.
    
  • Drying: Pass organic layer through a hydrophobic frit or over anhydrous

    
    .
    
  • Concentration: Gentle rotary evaporation (bath

    
    ) as the free base may be volatile.
    

Part 3: Metabolic Stability & Biological Logic

The


 group acts as a "metabolic roadblock." In standard morpholines, the carbon alpha to the heteroatom is prone to Cytochrome P450 (CYP) mediated oxidation (C-H abstraction).
  • Mechanism: The

    
     bond energy (
    
    
    
    ) is significantly higher than the
    
    
    bond (
    
    
    ).
  • Result: Substitution at the C2 position prevents ring opening and N-dealkylation pathways.

Visualization: The Bioisosteric Decision Tree

Use this logic flow to determine when to deploy the


 analog.

Bioisostere_Decision Start Lead Compound Optimization Issue_ID Identify Liability Start->Issue_ID Check_Metab Metabolic Hotspot (Rapid Clearance?) Issue_ID->Check_Metab Check_Basic High Basicity (hERG / Lysosomal Trapping?) Check_Metab->Check_Basic No Sol_Me Use 2-Methylmorpholine (Steric Block) Check_Metab->Sol_Me Steric Only Sol_CF2H Use 2-CF2H-Morpholine (Balanced Lipophilicity + HBD) Check_Metab->Sol_CF2H Electronic + Steric Check_Hbond H-Bond Donor Required? Check_Basic->Check_Hbond Yes (Need to lower pKa) Sol_CF3 Use 2-CF3-Morpholine (Strong e- w/draw, No HBD) Check_Hbond->Sol_CF3 No (Lipophilic Only) Check_Hbond->Sol_CF2H Yes (H-Bond Donor Needed)

Figure 1: Decision matrix for selecting fluorinated morpholine analogs during lead optimization.

Part 4: Experimental Protocols

Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) of the 

analog vs. the methyl analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compounds: 2-(Difluoromethyl)morpholine, 2-Methylmorpholine.

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Pre-Incubation: Mix HLM (

    
     final) with test compound (
    
    
    
    ) in phosphate buffer (pH 7.4) at
    
    
    for 5 mins.
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot

    
     at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    
Determination (Potentiometric Titration)

Since the


 is expected to be lower than standard amines, precise titration is required.
  • Prepare a

    
     solution of the hydrochloride salt in degassed water.
    
  • Titrate with

    
     using an autotitrator under 
    
    
    
    atmosphere at
    
    
    .
  • Calculate

    
     from the half-equivalence point of the buffering region.
    
    • Expected Result: A shift from

      
       (Morpholine) to 
      
      
      
      (
      
      
      -Morpholine).

Part 5: Synthesis & Characterization Workflow

The following diagram outlines the critical path from raw material to validated building block.

Characterization_Workflow Input 2-CF2H-Morpholine HCl (Starting Material) Step1 Desalting (DCM/NaHCO3) Input->Step1 Branch_Struc Structural ID Step1->Branch_Struc Branch_Prop Physicochemical Step1->Branch_Prop Exp_NMR 1H/19F NMR (Confirm J-coupling) Branch_Struc->Exp_NMR Exp_pKa Potentiometric Titration Branch_Prop->Exp_pKa Exp_LogD Shake Flask (LogD 7.4) Branch_Prop->Exp_LogD Result Validated Bioisostere Ready for Coupling Exp_NMR->Result Exp_pKa->Result Exp_LogD->Result

Figure 2: Validation workflow for introducing 2-(difluoromethyl)morpholine into a medicinal chemistry cascade.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link

  • PubChem Compound Summary. (2025). 2-(Difluoromethyl)morpholine hydrochloride.[3] National Center for Biotechnology Information. Link

Sources

Biological Evaluation of Fungicides Containing Fluorinated Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Evaluation Guide Audience: Researchers, Application Scientists, and Lead Biologists

Executive Summary & Chemical Classification

The Nomenclature Paradox: In the context of modern fungicides, the term "fluorinated morpholine" primarily refers to Flumorph (SYP-L190). It is critical for researchers to distinguish this compound from traditional morpholine fungicides (e.g., fenpropimorph, tridemorph).

While traditional morpholines are Sterol Biosynthesis Inhibitors (SBIs) targeting the


-reductase and 

-isomerase enzymes, Flumorph is a Carboxylic Acid Amide (CAA) . Despite containing a morpholine ring, its mode of action is the inhibition of cellulose synthase (CesA3) in Oomycetes.

This guide evaluates the biological performance of fluorinated morpholines (specifically Flumorph) against their non-fluorinated analogs (Dimethomorph) and functional alternatives, providing experimental protocols for validation.

Mechanism of Action (MoA): The CAA Pathway

Unlike true morpholines that disrupt membrane integrity via sterol depletion, fluorinated morpholines target the cell wall.

Target Site: Cellulose Synthase 3 (CesA3)

Flumorph acts by inhibiting the biosynthesis of cellulose in the cell walls of Oomycetes (Phytophthora, Pseudoperonospora, Plasmopara).

  • Primary Effect: Inhibition of glucose polymerization into cellulose.

  • Secondary Effect: Disruption of F-actin organization.[1]

  • Phenotype: Lysis of zoospores and distortion of hyphal tips (swelling/beading), preventing colonization.

Visualization: CAA Inhibition Pathway

The following diagram illustrates the specific disruption point of Flumorph compared to SBIs.

MoA_Pathway Glucose Glucose Substrate CesA3 Cellulose Synthase 3 (CesA3) (Enzyme Complex) Glucose->CesA3 Polymerization CellWall Cellulose Microfibrils (Cell Wall Integrity) CesA3->CellWall Synthesis Actin F-Actin Cytoskeleton (Polarized Growth) CesA3->Actin Feedback Loop (Disruption) HyphalTip Normal Hyphal Tip Growth CellWall->HyphalTip Structural Support Actin->HyphalTip Vesicle Transport Flumorph Flumorph (Fluorinated Morpholine) Flumorph->CesA3 High Affinity Binding (Inhibits) Dimethomorph Dimethomorph (Non-Fluorinated Analog) Dimethomorph->CesA3 Competitive Binding

Caption: Flumorph targets CesA3, disrupting cell wall biosynthesis and F-actin organization, distinct from sterol-inhibiting morpholines.

Comparative Biological Efficacy[2][3]

The introduction of the fluorine atom into the morpholine structure (Flumorph) vs. the chlorine/hydrogen structure (Dimethomorph) alters lipophilicity and binding affinity.

Table 1: Comparative EC50 Values (In Vitro)

Data synthesized from multiple bioassays against Oomycete pathogens.

Target PathogenFungicideEC50 (µg/mL)Relative PotencyNotes
Phytophthora capsici Flumorph 1.74 BaselineFluorine substitution affects solubility.[2]
(Pepper Blight)Dimethomorph0.44HighStandard commercial benchmark.
Metalaxyl>100.0ResistantUsed to demonstrate lack of cross-resistance.
Pseudoperonospora cubensis Flumorph 0.15 Very HighExcellent activity against Downy Mildew.
(Cucumber Downy Mildew)Dimethomorph0.12 - 0.20ComparableStatistically insignificant difference in field trials.
Phytophthora sojae Flumorph 0.35 HighEffective against soybean root rot.

Key Insight: While Dimethomorph often shows slightly lower raw EC50 values in vitro, Flumorph frequently exhibits superior translaminar activity and rainfastness in field conditions due to the physicochemical properties imparted by the fluorine moiety.

Cross-Resistance Profile
  • High Cross-Resistance: Between Flumorph, Dimethomorph, and Mandipropamid (all CAAs). If a strain is resistant to Dimethomorph, it will likely be resistant to Flumorph.

  • No Cross-Resistance: Metalaxyl (Phenylamides), Azoxystrobin (QoIs), Cymoxanil.[3]

Experimental Protocol: Mycelial Growth Inhibition Assay

To evaluate these compounds, a standardized in vitro poison food technique is required. This protocol ensures reproducibility and eliminates solvent interference.

Workflow Visualization

Protocol_Workflow Stock Stock Solution Prep (Dissolve in DMSO) Mixing Amended Plates (0, 0.1, 0.5, 1, 5, 10 µg/mL) Stock->Mixing Dilution Series Media Media Tempering (V8 Juice Agar @ 50°C) Media->Mixing Inoculation Inoculation (5mm Mycelial Plug) Mixing->Inoculation Incubation Incubation (25°C, Dark, 96-120h) Inoculation->Incubation Measurement Data Analysis (Cross-diameter measurement) Incubation->Measurement

Caption: Step-by-step workflow for determining EC50 values using the poison food technique.

Detailed Methodology

1. Stock Preparation:

  • Dissolve technical grade Flumorph (>95% purity) in DMSO to create a

    
     stock solution.
    
  • Control Check: Ensure DMSO concentration in final media never exceeds 0.1% to prevent solvent toxicity.

2. Media Amendment:

  • Prepare V8 Juice Agar (or PDA for non-Oomycetes). Autoclave and cool to 50°C.

  • Add fungicide stock to generate a log-scale gradient:

    
    .
    
  • Pour into 90mm Petri dishes.

3. Inoculation:

  • Use a 5mm cork borer to remove mycelial plugs from the margin of an actively growing (3-day old) colony.

  • Place plug mycelium-side down in the center of the amended plate.

4. Incubation & Measurement:

  • Incubate at 25°C in the dark.

  • Measure colony diameter (minus the 5mm plug) when the control plates reach 75% coverage (typically 96 hours).

5. Data Calculation:

  • Calculate % Inhibition:

    
     (Where 
    
    
    
    = Control growth,
    
    
    = Treated growth).
  • Regress Probit(

    
    ) against Log(
    
    
    
    ) to derive EC50.

Emerging Research: Novel Fluorinated Derivatives

Current research is expanding beyond Flumorph by synthesizing Silicon-incorporated morpholines and Fluorinated-thiazole hybrids .

  • Sila-Fluorph Analogues: Replacing the carbon center with silicon in the morpholine ring has shown to increase fungicidal potency against Candida and Aspergillus in medical mycology, with potential agricultural crossover.[4]

  • Rationale: The silicon substitution alters the bond length and lipophilicity, potentially overcoming resistance mutations in the CesA3 gene that affect traditional carbon-based morpholines.

References

  • Mechanism of Action & Resistance

    • Pang, Z., et al. (2013).[5] "Cross-resistance between flumorph and dimethomorph in Phytophthora capsici."[6][7] ResearchGate.[1][7]

  • Biological Evaluation & EC50 Data

    • Zhu, S., et al. (2008). "Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis." APS Journals.

  • Chemical Structure & Solubility

    • Li, J., et al. "Study on the Inclusion Complexes of Flumorph and Dimethomorph with B-Cyclodextrin to Improve Fungicide Formulation." Journal of the Chemical Society of Pakistan.

  • Novel Fluorinated Analogues

    • Ramesh, R., et al. (2016).[8] "Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation." ACS Medicinal Chemistry Letters. [8]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(Difluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

2-(Difluoromethyl)morpholine hydrochloride (CAS: 2095408-94-7) is a specialized pharmacophore building block.[1] While often treated as a standard amine salt in synthesis, its disposal requires a distinct protocol due to the difluoromethyl (


)  moiety.[1]

As a Senior Application Scientist, I must emphasize that treating this merely as "organic waste" is a compliance and safety failure. The metabolic stability that makes the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 group valuable in drug design also renders it resistant to standard chemical degradation.
The "Why" Behind the Protocol
  • Thermal Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Standard low-temperature incineration may result in incomplete combustion, releasing fluorinated byproducts.[1]
    
  • Acidic Potential: As a hydrochloride salt, the compound is hygroscopic and acidic.[1] In solution, it can mobilize heavy metals from piping or containers if not neutralized, though neutralization is not the disposal method—it is a stabilization step.[1]

  • Halogen Load: Disposal streams must be designated as Halogenated to ensure the receiving incinerator utilizes wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during destruction.

Physical & Safety Profile for Disposal

Before initiating disposal, verify the state of the material against this profile to ensure compatibility with waste containers.

PropertyCharacteristicOperational Implication
State White to off-white solidHygroscopic; keep container tightly sealed to prevent "caking" or liquidation.[1]
Acidity Acidic (HCl salt)Do not mix with bleach or strong oxidizers (risk of

gas). Do not mix with cyanides/sulfides.
Halogen Content High (Fluorine & Chlorine)MANDATORY: Segregate into "Halogenated Waste" streams.
Water Solubility SolubleIf dissolved, the aqueous solution is corrosive (

likely).[1]

Decision Logic & Workflow

The following decision tree outlines the strict segregation logic required for this compound.

DisposalWorkflow Start Waste Generation: 2-(Difluoromethyl)morpholine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure or Contaminated Solids) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Mother Liquors/Solutions) StateCheck->LiquidPath Dissolved Segregation CRITICAL STEP: Segregate as HALOGENATED SolidPath->Segregation LiquidPath->Segregation PackagingSolid Double Bag/Contain Label: 'Toxic, Halogenated Solid' Segregation->PackagingSolid For Solids PackagingLiquid Collect in HDPE Carboy Label: 'Halogenated Solvent/Aq' Segregation->PackagingLiquid For Liquids Destruction High-Temp Incineration (>1100°C) with HF Scrubbing PackagingSolid->Destruction PackagingLiquid->Destruction

Figure 1: Segregation and disposal decision tree ensuring halogen capture.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Use this for: Expired reagent, spill cleanup debris, or contaminated weighing paper.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty chemically resistant waste bag.[2] Avoid metal containers due to the corrosive nature of the HCl salt.

  • Labeling: Mark the container clearly with:

    • Chemical Name: 2-(Difluoromethyl)morpholine HCl.[2][3]

    • Hazard Class: Irritant, Acidic.[1][2]

    • Constituent Flag: "CONTAINS FLUORINE - HALOGENATED." [2]

  • Segregation: Place the sealed container into the lab’s Solid Halogenated Waste drum.

  • Verification: Ensure no oxidizers (peroxides, nitrates) are present in the same drum.[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for: Mother liquors, aqueous extractions, or dissolved waste.[1][2]

  • pH Check: Dip a pH strip into the waste. If

    
    , consider neutralizing to pH 6–8 using Sodium Bicarbonate (
    
    
    
    ) only if required by your specific facility's acceptance criteria.[1]
    • Expert Note: Neutralization is for container safety, not destruction.[1] The fluorinated molecule remains intact.

  • Solvent Compatibility:

    • If dissolved in Organic Solvent (DCM, Ethyl Acetate): Pour into Halogenated Organic Waste carboy.[1][2]

    • If dissolved in Water: Pour into Aqueous Waste carboy.[2] Crucial: Label this aqueous waste as containing organic fluorines to prevent it being sent to a biological wastewater treatment plant (which cannot degrade it).

  • Final Handoff: Ensure the waste manifest explicitly lists "Organic Fluorine Compounds" to trigger appropriate incineration protocols at the destruction facility.[2]

Regulatory & Compliance Framework (RCRA)[1]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1] While this specific CAS does not have a unique "P" or "U" list code, it falls under the following regulatory logic:

  • Characteristic Waste: If the solid or solution is corrosive (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), it carries the D002  waste code.[1]
    
  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F002 code.[1][2][4]

  • Best Practice: Assign the waste profile as "Non-RCRA Regulated Halogenated Organic Solid/Liquid" if it does not meet D002 characteristics, but mandate incineration.[1][2]

Self-Validating Compliance Check:

  • Does the label say "Halogenated"? (Yes/No)

  • Is the pH documented? (Yes/No)

  • Is the container HDPE or Glass (No Metal)? (Yes/No)

Emergency Contingencies: Spills

Scenario: A 50g bottle of 2-(Difluoromethyl)morpholine HCl drops and shatters.

  • Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and an N95 or P100 particulate respirator.[1][2]

  • Containment: Cover the spill with a dry absorbent (Vermiculite or specialized Acid Neutralizing Absorbent).[2]

    • Do not use water immediately, as this will spread the acid.[1][2]

  • Sweep & Scoop: Using plastic tools (dustpan), sweep the absorbent/chemical mix into a plastic bag.[2]

  • Surface Decon: Wipe the surface with a saturated Sodium Bicarbonate solution to neutralize residual acidity, then rinse with water.[2]

  • Disposal: Treat all cleanup materials as Protocol A (Solid Halogenated Waste) .[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 132478479, 2-(Difluoromethyl)morpholine hydrochloride.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Waste Identification.[2] Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling Fluorinated Organic Waste in Academic Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.